Entinostat

Catalog No.
S548371
CAS No.
209783-80-2
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entinostat

CAS Number

209783-80-2

Product Name

Entinostat

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

entinostat, MS 27-275, MS 275, MS-27-275, MS-275, N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide, SNDX-275

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

The exact mass of the compound Entinostat is 376.15354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 706995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Entinostat mechanism of action HDAC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Entinostat's Effects

The biological effects of this compound translate into measurable experimental and clinical outcomes, supported by the following quantitative data.

Model/Context Observed Effect Dosage/Concentration Citation
CAR-NK Cells (Multiple Myeloma) Enhanced & sustained CAR expression; improved cytotoxic activity & tumor reduction in mice In vitro: 0.5 µM [1] [1]
Metastatic Pancreatic Cancer (Phase II Trial) 11.1% objective response rate (3 of 27 pts) when combined with Nivolumab; median response duration 10.2 months 5 mg orally once weekly [2] [2]
NK Cell Function Enhanced IFN-γ secretion and cytotoxicity In vitro: 0.5 µM [3] [3]
HR+ Advanced Breast Cancer (Phase III Trial) Approved in China; demonstrated improved survival when combined with exemestane Not specified in results [4] [4]

Experimental Protocols for Key Findings

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

Protocol 1: Enhancing CAR Expression in Primary Human NK Cells

This protocol, from the research on multiple myeloma, details how this compound sustains CAR expression [1].

  • Cell Culture: Isolate primary human NK cells from healthy donor PBMCs. Expand them ex vivo using irradiated K562 feeder cells (expressing membrane-bound IL-21 and 4-1BBL) in RPMI-1640 medium supplemented with IL-2.
  • CAR Transduction: Engineer NK cells to express an anti-CD138 CAR via retroviral transduction. The CAR construct in this study used promoters like CMV or MSCV driven.
  • This compound Treatment: Treat the transduced CAR-NK cells with 0.5 µM this compound.
  • Assessment:
    • CAR Expression: Monitor and quantify CAR stability on the cell surface over days using flow cytometry.
    • Functional Assay: Evaluate cytotoxic activity against CD138-positive multiple myeloma cell lines (e.g., MM1.S) in a co-culture assay, measuring specific lysis.
    • In Vivo Model: Administer this compound-treated CAR-NK cells to immunodeficient mice bearing MM tumors. Track tumor volume and mouse survival over time.
Protocol 2: Modulating the Tumor Microenvironment in Pancreatic Cancer

This methodology underpins the phase II clinical trial combining this compound with nivolumab [2].

  • Clinical Dosing:
    • Lead-in Phase: Patients receive this compound 5 mg orally once weekly for two weeks.
    • Combination Phase: Following the lead-in, patients continue this compound at the same dose alongside nivolumab.
  • Correlative Immune Analysis (Exploratory):
    • Mass Cytometry (CyTOF): Perform high-dimensional analysis on peripheral blood and tumor tissue to characterize changes in immune cell populations (e.g., MDSCs, T cells, dendritic cells) pre- and post-treatment.
    • RNA Sequencing (RNA-seq): Conduct transcriptomic profiling on tumor samples to identify gene expression pathways enriched after treatment (e.g., inflammatory response pathways).
    • Multiplex Immunohistochemistry (mIHC): Validate and spatially localize immune cell subsets within the tumor microenvironment.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through multifaceted mechanisms targeting both cancer cells and the tumor microenvironment.

Direct Anti-Tumor Mechanisms
  • Epigenetic Reprogramming: By inhibiting class I HDACs, this compound causes hyperacetylation of histones, leading to a more open chromatin structure. This reactivates the transcription of silenced genes, including tumor suppressors and pro-apoptotic genes [5] [3].
  • Non-Histone Protein Acetylation: this compound increases acetylation of non-histone proteins like transcription factors (e.g., p53), enhancing their stability and activity, which can lead to cell cycle arrest and apoptosis [6].
Immunomodulation in the Tumor Microenvironment

The following diagram illustrates how this compound reprograms the immunosuppressive tumor microenvironment to promote anti-tumor immunity.

G cluster_tme Tumor Microenvironment (TME) This compound This compound Myeloid Myeloid Cells (MDSCs, TAMs) This compound->Myeloid Reprograms Tcell T Cells This compound->Tcell Enhances Activation NKcell NK Cells This compound->NKcell Boosts Cytotoxicity DC Dendritic Cells This compound->DC Induces Maturation Immunosuppression Immunosuppression Myeloid->Immunosuppression Promotes EnhancedImmunity Enhanced Anti-Tumor Immune Response Tcell->EnhancedImmunity NKcell->EnhancedImmunity DC->Tcell Activates Immunosuppression->Tcell Inhibits Immunosuppression->NKcell Inhibits

This model is supported by clinical evidence. In a phase II trial for metastatic pancreatic ductal adenocarcinoma, this compound combined with nivolumab led to dendritic cell activation and maturation, alongside enrichment of inflammatory response pathways in tumors [2].

Future Research and Clinical Outlook

This compound remains an active area of investigation. Its pipeline includes indications such as Hodgkin lymphoma, and research continues to explore its potential in novel combinations, particularly with immunotherapies [7]. A key challenge is understanding the nuanced, context-dependent effects of this compound, such as its modulation of the Hippo pathway, where it can downregulate YAP while simultaneously activating a TEAD-mediated transcriptional program in hormone-positive breast cancer [8].

References

Entinostat pharmacokinetics half-life Cmax AUC

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat Pharmacokinetics at a Glance

The table below summarizes the key quantitative PK parameters for this compound from the identified studies.

Population / Model Dose & Regimen Cmax AUC t₁/₂ (Half-life) Source
Human (Pediatric) 4 mg/m², weekly (po) 140.8 nM (53 ng/mL) 3087 nMh (1162 ngh/mL) 45 hours [1]
Human (Chinese Postmenopausal Patients) 5 mg, weekly (po) Data suggests dose-proportional increase Data suggests dose-proportional increase Not specified in detail [2]
Human (Japanese Postmenopausal Patients) 3 mg, 5 mg, weekly; 10 mg, single dose (po) Increased dose-proportionally Increased dose-proportionally Not specified in detail [3]
Mouse (Preclinical Model) 4 mg/kg, single dose (po) 4710 ± 1260 nM AUC₀–₂₄ₕ: 2510 nM*h Data not explicitly stated [1]

Key Experimental Methodologies

The PK data was generated using robust, industry-standard methods, primarily from clinical trial reports.

  • Study Designs: The human data comes from Phase I clinical trials, which often use a "3+3" dose-escalation design to assess safety, tolerability, and PK in specific populations (e.g., Chinese or Japanese patients with breast cancer) [2] [3]. Preclinical data was obtained from mouse models, such as patient-derived xenografts (PDX) [1].
  • Bioanalytical Method: A primary method for quantifying this compound concentration in plasma is liquid chromatography–tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique [2].
  • PK Analysis: Pharmacokinetic parameters like Cmax, AUC, and half-life are typically calculated from plasma concentration-time data using standard non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin) [2].

Mechanisms of Action and Signaling Pathways

This compound is a class I-selective histone deacetylase inhibitor (HDACi). Its anti-tumor effects are mediated through multiple mechanisms, including two key pathways detailed below.

1. HER2 Downregulation in Gastric Cancer In HER2-amplified gastric cancer cells, this compound downregulates HER2 protein expression, leading to reduced tumor cell survival and proliferation [4].

G This compound This compound miR_205 miR_205 This compound->miR_205 Upregulates HER2_Protein HER2_Protein miR_205->HER2_Protein Inhibits Apoptosis Apoptosis HER2_Protein->Apoptosis Reduced levels promote Proliferation Proliferation HER2_Protein->Proliferation Reduced levels inhibit

2. Induction of Antimicrobial Peptide LL-37 this compound can also upregulate the human antimicrobial peptide LL-37 by activating specific transcription factors, a mechanism relevant to innate immunity [5].

G This compound This compound STAT3 STAT3 This compound->STAT3 Activates HIF1a HIF1a STAT3->HIF1a Increases Expression CAMP_Gene CAMP_Gene HIF1a->CAMP_Gene Binds Promoter of LL_37 LL_37 CAMP_Gene->LL_37 Encodes

Key PK and Development Considerations

  • Dose-Proportional PK: Clinical studies in Chinese and Japanese populations indicate that this compound's exposure (Cmax and AUC) increases proportionally with the dose, which simplifies dosing predictions [2] [3].
  • Long Half-Life: The observed half-life of around 45 hours in pediatric patients supports a once-weekly dosing regimen [1].
  • No Significant Drug Interaction: The PK profile of this compound was not significantly affected by co-administration with Exemestane, which is favorable for combination therapy [2].
  • Critical Trough Levels: Preclinical research suggests that maintaining a trough concentration above 1 nM is crucial for sustained target suppression (e.g., PAX3::FOXO1 protein levels), a key factor for dosing schedule design [1].

References

Mechanism of Action and Key Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat primarily exerts its effects by targeting the histone deacetylase signaling pathway. The following diagram illustrates the core mechanism and subsequent cellular effects.

Entinostat_Mechanism Core Mechanism of this compound cluster_effects Cellular Consequences This compound This compound HDAC_Inhibition Inhibits Class I HDACs (primarily HDAC1 & HDAC3) This compound->HDAC_Inhibition Histone_Acetylation Accumulation of Acetylated Histones (AcH) HDAC_Inhibition->Histone_Acetylation Chromatin_Relaxation Relaxation of Chromatin Structure Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Altered Gene Transcription Chromatin_Relaxation->Gene_Transcription G1_Arrest G1 Cell Cycle Arrest Gene_Transcription->G1_Arrest TSG_Reactivation Reactivation of Tumor Suppressor Genes (e.g., p21) Gene_Transcription->TSG_Reactivation ROS Increased Reactive Oxygen Species (ROS) Gene_Transcription->ROS Caspase Activation of Caspase-3/7 Gene_Transcription->Caspase Apoptosis Induction of Apoptosis TSG_Reactivation->G1_Arrest ROS->Apoptosis Caspase->Apoptosis

Beyond the core mechanism, this compound influences several other molecular pathways crucial for cancer cell survival [1] [2]:

  • Apoptosis Pathway: It activates the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).
  • Immunomodulation: this compound modulates the levels of various cytokines and chemokines (e.g., TARC, IP-10, RANTES), which can alter the tumor microenvironment [1] [3].

Experimental and Research Applications

This compound has demonstrated anti-proliferative and pro-apoptotic activity in a wide range of human cancer cell lines, including breast, colon, lung, ovary, pancreas, prostate, myeloma, and leukemia [4] [5] [1]. The table below summarizes key experimental data from select studies.

Assay/Condition Cell Line/Model Key Findings/Outcome Reference
In Vitro Proliferation Hodgkin Lymphoma (HL-derived) Induced cell death in dose- and time-dependent manner; IC₅₀ in sub- to lower micromolar range at 72h [1] [4]
In Vitro Cytotoxicity Y79, Weri-Rb1 (Retinoblastoma) Dose-dependent reduction in cell survival; increased caspase-3/7 activity and Annexin V staining [5] [3]
In Vivo Efficacy LHβ-Tag mouse & Y79-LUC rat xenograft (Retinoblastoma) 20 mg/kg (every other day) reduced tumor burden; increased acetyl-histone levels in retinal tissue confirmed target engagement [5] [3]
Combination Study (In Vitro) Hodgkin Lymphoma (HL-derived) Bcl-2 inhibitors (ABT-737, Obatoclax) significantly enhanced this compound-induced cell death [1] [2] [4], [6]
Detailed Experimental Protocol Examples

To help you implement these findings, here are detailed methodologies from the research.

1. In Vitro Proliferation and Apoptosis Assay (Hodgkin Lymphoma) [1]

  • Cell Culture: Human HL-derived cell lines (e.g., HD-LM2, L-428) are cultured in RPMI 1640 medium supplemented with 10-20% fetal bovine serum, 1% L-glutamine, and penicillin/streptomycin at 37°C in 5% CO₂.
  • Treatment: Cells are treated with increasing doses of this compound (e.g., 0.1 to 2 μM) for 24 to 72 hours. A DMSO control (e.g., 0.1%) is essential.
  • Viability Measurement: Cell viability is assessed using the MTS assay. 80 μL of cell suspension is incubated with 20 μL of CellTiter 96 AQueous One Solution Reagent in a 96-well plate for 1 hour at 37°C. Absorbance is measured at 490 nm.
  • Apoptosis Detection: Apoptosis is determined by Annexin V and propidium iodide (PI) double staining. Data is collected using a flow cytometer and analyzed with software like FlowJo.

2. In Vivo Efficacy Study (Retinoblastoma) [5]

  • Animal Models: Transgenic murine models (e.g., LHβ-Tag) and rat xenograft models (e.g., Y79-LUC ocular xenografts).
  • Dosing: Animals are treated with this compound intraperitoneally or via other appropriate routes. A common regimen is 20 mg/kg, administered every other day for several weeks (e.g., 21 days in mice, 13 days in rats).
  • Endpoint Analysis: Tumor burden is measured over time. To confirm mechanistic action, retinal or tumor tissues can be analyzed by Western blotting or immunohistochemistry for increased levels of acetylated histones.

Clinical Trial Insights

This compound has been evaluated in multiple clinical trials, showing potential in specific cancer types.

  • Hodgkin Lymphoma (Phase II): A study with 49 patients with relapsed/refractory disease reported an overall response rate of 12% and a disease control rate of 24%. The most frequent grade 3/4 adverse events were thrombocytopenia (63%), anemia (47%), and neutropenia (41%) [3].
  • Solid Tumors (Phase I): A combination study of this compound with 13-cis retinoic acid (CRA) in patients with advanced solid tumors established a recommended Phase II dose of This compound 4 mg/m² once weekly with CRA 1 mg/kg daily. The combination was reasonably well-tolerated, with fatigue being a common side effect [5].

Key Considerations for Research Use

When working with this compound in a research setting, please note:

  • Handling and Storage: this compound is supplied as a solid and should be stored at -20°C. Stock solutions in DMSO are stable for months at -20°C, but long-term storage of solutions is generally not recommended. For optimal solubility, warm the tube at 37°C and use brief ultrasonic agitation [4] [5].
  • Advanced In Vitro Evaluation: Modern research suggests moving beyond simple viability metrics. To fully capture this compound's effects, employ time-resolved and multiplexed assays that can distinguish between cell cycle arrest (cytostasis) and direct cytotoxicity (cell death). Techniques like real-time imaging, flow cytometry for cell cycle analysis, and caspase activation assays are recommended [4] [6].

References

Entinostat IC50 HDAC1 HDAC3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat's HDAC Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against different HDAC isoforms, highlighting its class I selectivity [1] [2]. Please note that different studies and assay conditions can yield varying absolute values.

HDAC Isoform IC₅₀ (nM) Class
HDAC1 243 - 510 nM Class I
HDAC2 453 nM Class I
HDAC3 248 - 1700 nM Class I
HDAC8 No significant activity Class I
Class II HDACs No significant activity Class II/IV

Core Experimental Protocols for Key Assays

The following methodologies are central to evaluating this compound's biological activity, based on protocols from the search results.

Cell Viability and Proliferation Assay (MTS Assay)

This colorimetric assay is used to determine the cytotoxic effects and anti-proliferative activity of this compound.

  • Cell Seeding: Plate cells in 96-well plates at a density of 0.5-1.0 x 10⁴ cells per well in 80 µL of culture medium [3].
  • Drug Treatment: Add this compound to the wells across a range of concentrations (e.g., 0.1 µM to 10 µM). Include control wells with media only and vehicle (e.g., DMSO) only [4] [3].
  • Incubation: Incubate plates for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere [1].
  • Viability Measurement: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) directly to each well. Incubate for 1-4 hours at 37°C [5] [3].
  • Data Acquisition and Analysis: Measure the absorbance at 490 nm using a plate reader. The amount of formazan product produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis [5].
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvest: Treat cells with this compound at the desired concentration and duration. Collect both floating and adherent cells and wash with cold PBS [4].
  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add Annexin V-FLUOS and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark [3].
  • Analysis: Add an additional 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer (e.g., FACSCalibur).
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic cells.
    • Annexin V-/PI+: Necrotic cells [3].
Protein Expression Analysis by Western Blot

This method is used to confirm target engagement and investigate mechanism of action.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge to remove debris [3].
  • Protein Quantification and Separation: Determine protein concentration using a BCA assay. Dilute 30-50 µg of total protein in SDS loading buffer, heat denature, and load onto an SDS-polyacrylamide gel (e.g., 12% Tris-HCl Ready Gel). Electrophorese to separate proteins [3].
  • Membrane Transfer and Blocking: Transfer proteins from the gel to a nitrocellulose membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature [3].
  • Antibody Incubation:
    • Primary Antibody: Incubate membrane with specific primary antibodies (e.g., Acetyl-Histone H3, p21, Bcl-2, Bcl-xL, cleaved caspase-3) diluted in blocking buffer overnight at 4°C [4] [3].
    • Secondary Antibody: Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [3].
  • Detection: Use a chemiluminescent substrate (e.g., SuperSignal West Dura) to visualize protein bands. A housekeeping protein like β-actin should be probed as a loading control [3].

This compound Mechanism of Action Pathway

The diagram below illustrates the key molecular mechanisms and pathways modulated by this compound in cancer cells, as described in the research [4] [3].

G cluster_nuclear Nuclear Activity cluster_apoptosis Mitochondrial Apoptosis Pathway This compound This compound HistoneAcetylation Increased Histone Acetylation This compound->HistoneAcetylation HDAC1/3 Inhibition Bcl2Down Downregulation of Bcl-2 / Bcl-xL This compound->Bcl2Down Transcriptional Regulation XIAPDown Downregulation of XIAP This compound->XIAPDown Transcriptional Regulation p21 p21 (CDKN1A) Induction HistoneAcetylation->p21 G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis CaspaseAct Caspase-9/-3 Activation Bcl2Down->CaspaseAct XIAPDown->CaspaseAct CaspaseAct->Apoptosis

This diagram shows how this compound's inhibition of Class I HDACs triggers dual pathways leading to cell cycle arrest and apoptosis [4] [3].

Key Research Applications and Evidence

  • B-cell Lymphoma: this compound demonstrates activity in rituximab-sensitive and -resistant models. It downregulates anti-apoptotic proteins (Bcl-xL), induces apoptosis, and can synergize with rituximab in vivo by upregulating CD20 expression [4].
  • Hodgkin Lymphoma (HL): In HL-derived cell lines, this compound induces dose-dependent cell death, increases histone H3 acetylation, upregulates p21, downregulates XIAP, Bcl-2, and Bcl-xL, and shows synergistic effects with Bcl-2 inhibitors [3].
  • Overcoming Resistance: Research in Diffuse Large B-cell Lymphoma (DLBCL) suggests that while selective inhibition of HDAC1/2 induces reversible growth arrest (a resistant phenotype), efficient targeting of HDAC3 is critical for triggering DNA damage, S-phase delay, and cytotoxicity [6]. This highlights the therapeutic importance of this compound's HDAC3 inhibitory activity.

References

Comprehensive Technical Guide to Entinostat: Epigenetic Mechanisms, Experimental Protocols, and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Entinostat (SNDX-275, formerly MS-275) is an orally bioavailable synthetic benzamide derivative that belongs to the substituted pyridylcarbamate class of histone deacetylase (HDAC) inhibitors. It has received Breakthrough Therapy designation from the US FDA in combination with exemestane for advanced breast cancer and is currently in phase III clinical trials. As a class-selective HDAC inhibitor, this compound preferentially targets class I HDACs (HDAC1, 2, 3, and 8) and class IV HDAC11, which distinguishes it from pan-HDAC inhibitors with potentially improved safety profiles. This selective inhibition promotes histone hyperacetylation and transcriptional activation of specific genes, resulting in inhibition of cell proliferation, induction of terminal differentiation, and apoptosis of transformed cells [1].

The pharmacokinetic profile of this compound demonstrates substantial variability between patients, with linear pharmacokinetics over dosages ranging from 2 to 12 mg/m². The time to maximal concentration (Tmax) ranges from 0.5 to 60 hours, but is reduced to 0.25-2 hours when administered in a fasting state. This compound exhibits an unusually long half-life ranging from 33 to 150 hours, which may be attributed to enterohepatic recirculation. This prolonged half-life supports once weekly or every other week dosing schedules in clinical trials. Analysis of covariates including body surface area, BMI, and lean body mass supports the use of a flat-fixed dose rather than body surface area-based dosing in subsequent clinical trials [1].

Table 1: Essential Characteristics of this compound

Property Description Clinical Significance
Chemical Class Synthetic benzamide derivative Oral bioavailability with selective HDAC inhibition
HDAC Selectivity Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) Potentially better safety profile than pan-HDAC inhibitors
Key Mechanisms Histone hyperacetylation, transcriptional activation Cell cycle arrest, apoptosis, differentiation
Pharmacokinetics Long half-life (33-150 hours), linear 2-12 mg/m² Once weekly or every other week dosing
Clinical Status Phase III trials, Breakthrough Therapy designation Advanced breast cancer combinations
Major Combinations Exemestane, immune checkpoint inhibitors Overcoming treatment resistance

Epigenetic Mechanisms of Action

Molecular Mechanisms and HDAC Inhibition

This compound exerts its anti-tumor effects through epigenetic modulation of gene expression by targeting the dynamic equilibrium between histone acetylation and deacetylation. Histone deacetylases (HDACs) and histone acetyltransferases (HATs) regulate the acetylation status of lysine residues on nucleosomal histones, which affects chromatin structure and consequently gene expression. In cancer cells, aberrant HDAC activity leads to histone hypoacetylation and transcriptional repression of critical genes regulating cell survival, proliferation, differentiation, and apoptosis. This compound selectively inhibits class I HDACs, which are primarily localized in the nucleus and have a fundamental role in cell survival and proliferation based on knockout studies and inhibition with class I-selective inhibitors [2] [1].

The crystalline structure of the catalytic site of HDACs has been solved with binding of inhibitors, providing insights into this compound's mechanism of action at the molecular level. HDACs do not bind directly to DNA but are recruited to target genes via association with transcriptional activators and repressors, incorporated into large multiprotein transcription complexes. Inhibition of class I HDACs with this compound results in chromatin relaxation and transcriptional activation of specific genes that mediate its anti-tumor effects. Beyond histones, HDACs have many non-histone protein substrates including transcription factors and proteins regulating DNA damage repair, cell cycle progression, nuclear transport, and cytoskeleton function, expanding the potential mechanisms through which this compound exerts its biological effects [2].

Immunomodulatory Effects and Tumor Microenvironment Modulation

This compound demonstrates significant immunomodulatory properties that enhance anti-tumor immune responses through multiple mechanisms. In natural killer (NK) cells, this compound upregulates the expression of NKG2D activating receptors and augments both cytotoxicity and IFN-γ production following coculture with tumor cells. Mechanistically, this compound treatment increases chromatin accessibility to the promoter region for interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) gene, thereby increasing transcript and protein levels of IFIT1 that augment IFIT1-mediated IRF1, STAT4, and STING pathways. Transcriptome analysis revealed enrichment of IRF1 and STAT4 gene sets responsible for NK cell-mediated IFN-γ production and cytotoxicity, respectively, showing a novel mechanism by which this compound initiates an IFIT1-STING-mediated potentiation of STAT4 via IRF1 to augment NK cell-mediated anti-tumor responses [3].

Additionally, this compound modulates the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs), highly immunosuppressive populations of tumor-infiltrating immature myeloid cells. Preclinical studies demonstrate that this compound neutralizes MDSC immunosuppressive function both in vivo and in vitro, resulting in enhanced anti-tumor activity when combined with PD-1 inhibition in murine models of lung and renal cell carcinoma. This combination approach targets both the innate immune system (via MDSCs) and adaptive immune system (via T-cells), providing a rational basis for clinical combinations of this compound with immune checkpoint inhibitors [4]. The diagram below illustrates this compound's core mechanism of action on tumor and immune cells:

G cluster_tumor Tumor Cell cluster_immune Immune Cell This compound This compound HDAC HDAC This compound->HDAC Inhibits NKG2D NKG2D This compound->NKG2D Upregulates IFIT1 IFIT1-STING Pathway This compound->IFIT1 Activates MDSC MDSC Suppression This compound->MDSC Neutralizes HistoneAcetylation Histone Hyperacetylation HDAC->HistoneAcetylation Leads to GeneActivation Gene Activation RARβ2, MICA/B, ULBP1 HistoneAcetylation->GeneActivation LigandUpregulation Ligand Upregulation GeneActivation->LigandUpregulation Cytotoxicity Enhanced Cytotoxicity & IFN-γ Production LigandUpregulation->Cytotoxicity Enhances NKG2D->Cytotoxicity IFIT1->Cytotoxicity MDSC->Cytotoxicity

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Viability Assays

The anti-proliferative effects of this compound can be quantified using standardized cell viability assays across various cancer cell lines. The MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is commonly employed, where 3000-5000 cells are seeded into 96-well culture plates and treated with this compound for 72 hours. Following treatment, cells are incubated with MTS reagent for 2 hours, and cell viability is determined by measuring absorbance at 490nm. Six replicates for each condition are recommended to ensure statistical reliability. For certain cell lines such as T47D, Cell Titer Glo (Promega) may provide more reliable results. Dose-response curves are generated using software such as GraphPad Prism, and IC50 values are calculated to quantify drug sensitivity [5].

For assessment of NK cell cytotoxicity, primary human NK cells are isolated from peripheral blood of healthy volunteers using CD56+ selection, achieving purity ranging between 96-99%. NK cells are co-cultured with tumor cell lines (such as rhabdomyosarcoma RD cells or Ewing sarcoma A-673 cells) at various effector-to-target ratios. Following co-culture, cytotoxic degranulation is measured by CD107a surface expression on NK cells using flow cytometry, while IFN-γ production is quantified by intracellular cytokine staining. This compound pretreatment of both NK cells and tumor cells enhances this cytotoxic response, providing a comprehensive assessment of its immunomodulatory effects [3].

Flow Cytometry Analysis of Cell Surface Receptors

Comprehensive immunophenotyping of immune cell populations and tumor cells following this compound treatment provides critical insights into its mechanism of action. For analysis of NK cell receptors, sorted CD56+CD3ε− NK cells are incubated with this compound for 24 hours, followed by staining for activating receptors (DNAM-1, NCR1/NKp46, NKG2D, KLRD1/NKp80) and inhibitory receptors (NKG2A, PD-1, KIR2DL1, KIR2DL2, KIR2DS4, KIR3DL1, KIR2DL5). Both the percentage positive cells and mean fluorescent intensity (MFI) should be quantified to determine changes at both population and receptor density levels. Similarly, tumor cell lines are analyzed for expression of activating ligands (CD112, CD155, MICA/B, ULBP1, ULBP2/5/6, ULBP3) and inhibitory ligands (HLA, PD-L1) following this compound treatment [3].

Table 2: Experimental Assays for Evaluating this compound Activity

Assay Type Key Readouts Technical Considerations
Cell Viability (MTS) IC50 values, dose-response curves 3000-5000 cells/well, 72h treatment, 6 replicates
NK Cell Cytotoxicity CD107a degranulation, IFN-γ production Effector:Target ratios, 4-6h co-culture
Flow Cytometry Receptor percentage and MFI, ligand expression Multi-color panels, viability dye inclusion
Gene Expression RNA sequencing, microarray analysis Baseline vs post-treatment comparisons
Chromatin Accessibility ATAC-seq Promoter region accessibility changes
Protein Analysis Western blot, acetylation status Histone H3/H4 acetylation, target proteins
Gene Expression and Chromatin Accessibility Profiling

Transcriptome analysis provides comprehensive insights into this compound's effects on gene expression pathways. For microarray analysis, total RNA is purified using RNeasy Mini kit (Qiagen), with 1μg human RNA or 2μg mouse RNA profiled using DNA oligo microarrays (Agilent Technologies). The LOWESS normalized log2 ratios (Cy5 sample/Cy3 control) of probes mapping to the same gene are averaged to generate gene-level expression estimates. Significantly differentially expressed genes are identified using unpaired two-class significance analysis of microarrays (SAM) with a false discovery rate of 0% to compare untreated versus this compound-treated samples. Gene set enrichment analysis reveals pathways modulated by this compound, particularly those associated with IRF1 and STAT4 transcription factors in NK cells [3] [5].

Chromatin structure analysis using Assay for Transposase Accessible Chromatin (ATAC) sequencing identifies regions of open chromatin following this compound treatment. This technique reveals increased chromatin accessibility at promoter regions of critical genes such as IFIT1, providing mechanistic insights into how this compound regulates gene expression epigenetically. Integration of ATAC-seq data with transcriptome analysis confirms the functional consequences of chromatin remodeling on gene expression programs that enhance anti-tumor immunity [3]. The experimental workflow below outlines the key steps in evaluating this compound's activity:

G cluster_in_vitro In Vitro Models cluster_molecular Molecular Analyses cluster_in_vivo In Vivo Models CellLines CellLines Viability Viability Assays (MTS/CellTiter Glo) CellLines->Viability FlowCytometry Flow Cytometry Receptor/Ligand Expression CellLines->FlowCytometry Coculture Co-culture Systems NK-Tumor Interactions CellLines->Coculture Transcriptome Transcriptome Analysis (RNA-seq/Microarray) Coculture->Transcriptome Gene Expression Chromatin Chromatin Accessibility (ATAC-seq) Coculture->Chromatin Epigenetic Changes Pathway Pathway Analysis IRF1, STAT4, MYC Transcriptome->Pathway Chromatin->Pathway Treatment Treatment Monitoring Tumor Volume, Survival Pathway->Treatment Biomarker Validation GEMM GEMM Models MMTV/Neu, C3tag GEMM->Treatment PDX Patient-Derived Xenografts PDX->Treatment

Clinical Translation and Therapeutic Applications

Clinical Trial Data and Safety Profile

This compound has been evaluated in multiple clinical trials across various cancer types, both as monotherapy and in combination regimens. A phase I study investigating this compound in combination with 13-cis retinoic acid (CRA) in patients with solid tumors established the recommended phase II dose at this compound 4 mg/m² once weekly and CRA 1 mg/kg/day. The maximum tolerated dose was exceeded at this compound 5 mg/m², with dose-limiting toxicities including grade 3 hyponatremia, neutropenia, and anemia. Fatigue (grade 1 or 2) was a common side effect, and while no objective responses were observed, prolonged stable disease occurred in patients with prostate, pancreatic, and kidney cancer [6].

A phase I trial combining this compound with immune checkpoint inhibitors (nivolumab with or without ipilimumab) demonstrated promising activity in advanced solid tumors. The regimen involved this compound alone for two weeks followed by combination therapy, resulting in an objective response rate of 16%, including one complete response in a patient with triple-negative breast cancer. Treatment-related adverse events were mostly low grade, including fatigue, nausea, anemia, and diarrhea. The clinical benefit rate (stable disease + partial response + complete response) was 60%, with median progression-free survival of 6.1 months and median overall survival of 10.6 months. This study demonstrated that this compound can function as an immune system-priming agent prior to immunotherapy in traditionally checkpoint inhibitor-resistant tumors [7].

Biomarkers of Response and Resistance Mechanisms

Identification of predictive biomarkers for this compound response remains an active area of research. In luminal breast cancer models, this compound sensitivity is associated with significant downregulation of Myc gene signatures following treatment. Myc signatures become upregulated upon tumor progression, and overexpression of Myc confers resistance to this compound in vitro. Analysis of resistance mechanisms in MMTV/Neu tumors identified DNA copy number loss in chromosome 4, with Jun identified as a driver gene of resistance. Jun knockdown in cell lines resulted in upregulation of Myc signatures and increased resistance to this compound. Jun-deleted samples, found in 17-23% of luminal breast cancer patients, had significantly higher Myc signature scores that predicted worse survival, suggesting Jun loss and high MYC signatures as potential biomarkers for this compound responsiveness [5].

Additional biomarkers under investigation include RARβ2 promoter methylation status, as this compound in combination with retinoids can reverse epigenetic repression of the partially methylated RARβ2 promoter in epithelial tumors. In the tumor immune microenvironment, increased ratio of CD8/FoxP3 gene expression following checkpoint inhibitor treatment combined with this compound correlates with enhanced cytotoxic T cells and decreased regulatory T cells, representing a stronger anti-tumor immune response. The most robust increases in CD8/FoxP3 ratio were observed in patients with HR-positive breast cancer who experienced clinical benefit, suggesting this may serve as a pharmacodynamic biomarker [6] [7].

Resistance Mechanisms and Future Directions

Despite promising clinical activity, intrinsic and acquired resistance to this compound remains a challenge. In luminal breast cancer models, Jun loss promotes resistance to this compound through Myc signaling activation. Jun DNA copy number loss is identified in 17-23% of luminal breast cancers and is associated with higher Myc signature scores and worse survival. In Jun-deficient models, This compound treatment fails to suppress Myc signaling, resulting in continued proliferation and survival of cancer cells. This resistance mechanism highlights the importance of patient stratification based on Jun status and Myc signaling activity for future clinical development of this compound [5].

Future research directions should focus on rational combination strategies that target multiple pathways simultaneously. Based on the mechanistic insights into this compound's immunomodulatory effects, combinations with immune checkpoint inhibitors represent a particularly promising approach. The ability of this compound to neutralize myeloid-derived suppressor cells and enhance T cell activation creates a favorable tumor microenvironment for checkpoint inhibitor activity. Additionally, based on the phase II results in breast cancer, the combination of this compound with exemestane continues to be evaluated in the ongoing phase III ECOG-ACRIN E2112 trial (NCT02115282), which aims to confirm the overall survival advantage observed in the earlier study [7] [1] [4].

Table 3: Clinical Development of this compound in Cancer Therapy

Cancer Type Combination Agent Phase Key Findings Reference
Advanced Solid Tumors 13-cis retinoic acid I MTD: this compound 4 mg/m² weekly, stable disease in prostate/pancreatic/kidney cancer [6]
Advanced Solid Tumors Nivolumab ± Ipilimumab I ORR: 16%, including 1 CR in TNBC, manageable toxicity profile [7]
HR+ Breast Cancer Exemestane II PFS and OS benefit, Breakthrough Therapy designation [1]
HR+ Breast Cancer Exemestane III (ongoing) Registration trial E2112 (NCT02115282) [1]
Renal Cell Carcinoma High-dose IL-2 Preclinical Enhanced antitumor effect in mouse models [4]
Lung Cancer PD-1 inhibition Preclinical Reduced MDSC suppression, enhanced T cell activity [4]

Conclusion

References

Comprehensive Technical Guide to Entinostat Research and Development: Mechanisms, Clinical Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Entinostat (SNDX-275 or MS-275) is an orally bioavailable, synthetic benzamide derivative that functions as a class I-selective histone deacetylase (HDAC) inhibitor. This epigenetic modulator has emerged as a promising therapeutic agent in oncology due to its ability to reverse aberrant gene silencing and modulate the tumor microenvironment. Unlike pan-HDAC inhibitors, this compound demonstrates selective inhibition primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 enzymes, which theoretically offers an improved safety profile while maintaining potent antitumor activity. The compound's unique pharmacokinetic profile, characterized by a prolonged half-life (ranging from 33-150 hours) enables intermittent dosing schedules, typically once weekly or every other week administration [1] [2].

The development of this compound represents a strategic approach to targeting epigenetic dysregulation, a hallmark of cancer pathogenesis. By inhibiting class I HDACs, this compound promotes histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of silenced genes, including tumor suppressors. Additionally, it affects non-histone protein acetylation, influencing the activity of transcription factors, signaling molecules, and proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA repair [3]. This comprehensive technical review synthesizes current research on this compound, detailing its mechanisms of action, clinical development across various malignancies, combination therapy strategies, and practical experimental protocols for preclinical evaluation.

Mechanism of Action: Molecular Pathways

Epigenetic Modulation via HDAC Inhibition

This compound exerts its primary therapeutic effects through potent and selective inhibition of class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and the class IV enzyme HDAC11. These HDACs normally catalyze the removal of acetyl groups from lysine residues on histone proteins, resulting in chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound induces histone hyperacetylation, particularly increasing H3 and H4 acetylation, which promotes an open chromatin configuration that facilitates gene transcription. This epigenetic reprogramming reactivates silenced tumor suppressor genes (e.g., p21, p27) and promotes cellular differentiation while inhibiting proliferation [1] [3].

The molecular signaling pathways affected by this compound are illustrated in the following diagram:

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone_Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin_Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Transcription_Activation Gene_Transcription_Activation Chromatin_Relaxation->Gene_Transcription_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Transcription_Activation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis_Induction Gene_Transcription_Activation->Apoptosis_Induction Immune_Modulation Immune_Modulation Gene_Transcription_Activation->Immune_Modulation Differentiation Differentiation Gene_Transcription_Activation->Differentiation p21 p21 Gene_Transcription_Activation->p21 p27 p27 Gene_Transcription_Activation->p27 Bim Bim Gene_Transcription_Activation->Bim FOXO1 FOXO1 Gene_Transcription_Activation->FOXO1 TARC_Downregulation TARC_Downregulation Gene_Transcription_Activation->TARC_Downregulation OX40L_Upregulation OX40L_Upregulation Gene_Transcription_Activation->OX40L_Upregulation

This compound's mechanism of action involves HDAC inhibition leading to gene transcription activation and multiple anticancer effects.

Non-Histone Protein Effects and Immune Modulation

Beyond histone modification, this compound influences the acetylation status of numerous non-histone proteins, expanding its mechanistic repertoire. It modulates the activity of transcription factors (e.g., p53), signaling molecules, and chaperone proteins, thereby affecting protein stability, localization, and function. Notably, this compound demonstrates significant immunomodulatory properties within the tumor microenvironment. It downregulates immunosuppressive cell populations including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while enhancing antigen presentation and effector T cell function. This compound also downregulates thymus and activation-regulated chemokine (TARC), which normally attracts T-helper cells to Hodgkin lymphoma sites, and upregulates OX40L expression, promoting antigen-specific memory T cell generation [4] [2] [5].

The compound further sensitizes cancer cells to conventional therapies through multiple mechanisms. In rhabdomyosarcoma models, this compound disrupts an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 circuit that mediates cell cycle checkpoint adaptation, reversing chemotherapy resistance [6]. In bladder cancer, this compound combined with bromodomain inhibitors completely reversed cisplatin resistance by enhancing caspase-mediated apoptosis and increasing expression of p21, Bim, and FOXO1 [7]. These pleiotropic effects on both cancer cells and the tumor microenvironment underscore this compound's potential as both a monotherapy and combination agent.

Clinical Trial Status and Outcomes

Summary of Clinical Efficacy Across Indications

This compound has been evaluated across numerous clinical trials in both solid tumors and hematologic malignancies. The following table summarizes key clinical trial outcomes:

Table 1: Clinical Trial Outcomes of this compound Across Various Cancer Types

Cancer Type Trial Phase Combination Therapy Key Efficacy Outcomes Safety Profile
Advanced Breast Cancer Phase III (E2112, ongoing) Exemestane Phase II (ENCORE301): OS benefit (median 28.1 vs 19.8 months) Manageable hematologic toxicity, fatigue [1] [2]
Classical Hodgkin Lymphoma Phase II Monotherapy ORR: 12%; DCR: 24%; Median PFS: 5.5 months; Median OS: 25.1 months Grade 3/4 thrombocytopenia (63%), anemia (47%), neutropenia (41%) [4]
Advanced Cholangiocarcinoma Phase II Nivolumab No PR observed; SD: 15%; PD: 85% Grade ≥3 TRAEs: 38% (decreased cell counts) [5]
Rhabdomyosarcoma (Pediatric) Preclinical/Phase I Various chemotherapies Synergy with vinorelbine, cyclophosphamide; Single-agent activity in some models Well-tolerated in pediatric trial ADVL1513 [6]
Advanced Melanoma Phase II Pembrolizumab Clinical activity in patients progressing on pembrolizumab monotherapy Acceptable safety profile [5]
Pharmacokinetics and Dosing Considerations

This compound demonstrates linear pharmacokinetics across dose ranges from 2-12 mg/m², with large interpatient variability in time to maximal concentration (Tmax ranging from 0.5-60 hours). The extended half-life (33-150 hours) supports intermittent dosing schedules. Population pharmacokinetic analyses support flat-fixed dosing rather than body surface area-based dosing. The recommended phase II dose in adults is 5 mg orally once weekly, while pediatric studies have established 4 mg/m² once weekly as the recommended dose [1] [2] [6].

The most common adverse events include hematologic toxicities (thrombocytopenia, neutropenia, anemia) and non-hematologic effects such as fatigue, nausea, and hypophosphatemia. These toxicities are generally manageable with dose modifications and supportive care. The differential toxicity profile compared to pan-HDAC inhibitors is theorized to result from its isoenzyme selectivity, though this hypothesis requires further validation [1] [4].

Combination Therapy Strategies

Rationale and Evidence for Specific Combinations

The multifaceted mechanism of this compound provides a strong rationale for combination with various anticancer agents. The following table summarizes key combination strategies and their mechanistic basis:

Table 2: this compound Combination Therapy Approaches and Mechanisms

Combination Partner Cancer Type Mechanistic Rationale Experimental Evidence
Immune Checkpoint Inhibitors (nivolumab, pembrolizumab) Cholangiocarcinoma, Pancreatic Cancer, Melanoma HDAC inhibition modulates tumor microenvironment, decreases MDSCs/Tregs, enhances antigen presentation Phase II trial in PDAC: durable radiological responses; Modest activity in CCA [5]
Hormonal Therapies (exemestane) HR+ Breast Cancer Reverses epigenetic-mediated endocrine resistance Phase II: OS benefit; Phase III trial ongoing (E2112) [1] [2]
Chemotherapies (cisplatin, vinorelbine, cyclophosphamide) Bladder Cancer, Rhabdomyosarcoma Epigenetic sensitization to chemotherapy; Reversal of resistance pathways Preclinical: Complete reversal of cisplatin resistance in bladder cancer; Synergy in RMS PDX models [7] [6]
Bromodomain Inhibitors (JQ1, OTX015) Bladder Cancer Dual epigenetic targeting; Enhanced chromatin modulation Preclinical: Highly synergistic with cisplatin; Reversal of chemoresistance [7]
Targeted Therapies (enzalutamide) Prostate Cancer Modulation of androgen receptor signaling and resistance pathways Phase I: Promising safety profile; Biological activity observed [2]
Novel Conjugate Development

To enhance tumor-specific targeting and reduce systemic toxicity, researchers have developed phenylcyclopropylamine-entinosat conjugates (PDCs) designed to selectively release this compound in cancer cells overexpressing lysine-specific demethylase 1 (LSD1). These conjugates exploit the elevated FAD levels in cancer cells for specific drug release through a one-electron oxidation mechanism. Compound 12, a representative PDC, demonstrated selective antiproliferative activity toward cancer cells with minimal cytotoxicity toward normal cells, presenting a promising approach for targeted epigenetic therapy [8].

Experimental Protocols and Methodologies

In Vitro Assessment of CAR-NK Cell Enhancement

Recent research has demonstrated this compound's ability to enhance chimeric antigen receptor (CAR)-NK cell antitumor activity by sustaining CAR expression. The following diagram illustrates the experimental workflow for evaluating this effect:

G NK_Isolation NK_Isolation CAR_Transduction CAR_Transduction NK_Isolation->CAR_Transduction PBMCs PBMCs NK_Isolation->PBMCs Ficoll Ficoll NK_Isolation->Ficoll NK_Cell_Isolation NK_Cell_Isolation NK_Isolation->NK_Cell_Isolation Entinostat_Treatment Entinostat_Treatment CAR_Transduction->Entinostat_Treatment Retroviral_Vectors Retroviral_Vectors CAR_Transduction->Retroviral_Vectors CD138_CAR CD138_CAR CAR_Transduction->CD138_CAR Promoter_Selection Promoter_Selection CAR_Transduction->Promoter_Selection In_Vitro_Assays In_Vitro_Assays Entinostat_Treatment->In_Vitro_Assays Conc_Titration Conc_Titration Entinostat_Treatment->Conc_Titration Timing_Optimization Timing_Optimization Entinostat_Treatment->Timing_Optimization CAR_Expression_Analysis CAR_Expression_Analysis Entinostat_Treatment->CAR_Expression_Analysis In_Vivo_Testing In_Vivo_Testing In_Vitro_Assays->In_Vivo_Testing Cytotoxicity Cytotoxicity In_Vitro_Assays->Cytotoxicity Cytokine_Secretion Cytokine_Secretion In_Vitro_Assays->Cytokine_Secretion CAR_Maintenance CAR_Maintenance In_Vitro_Assays->CAR_Maintenance Mouse_Models Mouse_Models In_Vivo_Testing->Mouse_Models Tumor_Reduction Tumor_Reduction In_Vivo_Testing->Tumor_Reduction Persistence Persistence In_Vivo_Testing->Persistence Expansion_Feeders Expansion_Feeders NK_Cell_Isolation->Expansion_Feeders

Experimental workflow for evaluating this compound's enhancement of CAR-NK cell antitumor activity.

Primary NK Cell Isolation and Expansion:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll gradient centrifugation.
  • Isolate NK cells using negative selection magnetic sorting.
  • Culture NK cells with irradiated K562 feeder cells expressing membrane-bound IL-21 and 4-1BBL in RP-10 medium supplemented with 100U/mL IL-2 for 3 days.
  • Replace half the medium with NKMACS medium on day 3 and continue expansion until day 5-7.
  • Cryopreserve partially expanded NK cells in freezing medium (90% FBS, 10% DMSO) at -80°C [9].

CAR Transduction and this compound Treatment:

  • Engineer retroviral vectors containing anti-CD138 CAR constructs with EFS or CMV promoters.
  • Transduce expanded NK cells using retroviral transduction protocols.
  • Treat CAR-NK cells with this compound at clinically achievable concentrations (100-200 nM) for 24-72 hours.
  • Assess CAR expression stability by flow cytometry at regular intervals during ex vivo expansion.
  • Evaluate optimal promoter responsiveness to HDAC inhibition, as CMV promoters show greater enhancement compared to EFS promoters [9].
In Vivo Efficacy Assessment

Animal Model Establishment:

  • Utilize immunodeficient mice (e.g., NSG strains) for xenograft tumor models.
  • Inject multiple myeloma cell lines (e.g., MM1.S) expressing firefly luciferase (FLUC) subcutaneously or intravenously to establish disseminated disease models.
  • Monitor tumor growth via bioluminescent imaging when using FLUC-expressing cells [9].

Treatment Protocol:

  • Randomize mice with established tumors into treatment groups (typically n=5-10 per group).
  • Administer this compound-treated or control CAR-NK cells intravenously.
  • Consider weekly this compound maintenance therapy (4 mg/kg orally) based on murine pharmacokinetic data showing trough concentrations >1 nM are required for sustained target modulation.
  • Monitor tumor volume regularly using caliper measurements or imaging.
  • Assess survival, tumor progression, and metastasis development [9] [6].

Pharmacokinetic/Pharmacodynamic Analysis:

  • Collect blood samples at various time points post-Entinostat administration for pharmacokinetic analysis.
  • Measure histone acetylation status in peripheral blood mononuclear cells as a pharmacodynamic marker of HDAC inhibition.
  • Analyze CAR-NK cell persistence in peripheral blood, spleen, and bone marrow by flow cytometry or qPCR [2] [6].

Future Research Directions and Conclusions

Emerging Applications and Ongoing Investigations

The clinical development of this compound continues to evolve, with several promising directions emerging. Ongoing clinical trials are exploring this compound in esophageal cancer combination therapy (cancer lysate vaccine, Montanide ISA-51 VG, this compound, and nivolumab) following chemoradiation [2]. The phase III E2112 trial in advanced hormone receptor-positive breast cancer will provide definitive evidence regarding this compound's potential to improve overall survival in combination with exemestane [1] [2]. Based on compelling preclinical data, clinical trials investigating this compound in rhabdomyosarcoma are warranted, particularly for PAX3::FOXO1-positive cases where it addresses a central resistance mechanism [6].

The immunomodulatory properties of this compound support its continued investigation in combination with immune checkpoint inhibitors across various malignancies. While results in cholangiocarcinoma were disappointing, other immunologically responsive tumors may benefit from this approach. Further research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-containing regimens. Potential biomarkers include specific HDAC isoenzyme expression patterns, histone acetylation status, and molecular signatures of epigenetic dysregulation [4] [5].

Conclusion

References

Entinostat and Exemestane Combination Therapy in HR+ Breast Cancer: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Entinostat is an oral, class I-selective histone deacetylase (HDAC) inhibitor investigated to overcome resistance to endocrine therapy in advanced hormone receptor-positive (HR+), HER2-negative breast cancer [1] [2]. Resistance to aromatase inhibitors like exemestane often involves epigenetic modifications and non-estrogen receptor signaling pathways. This compound remodels chromatin structure through histone hyperacetylation, leading to transcriptional activation of specific genes. Preclinical models suggest it can reverse endocrine resistance by modulating key pathways: it promotes re-expression of the estrogen receptor (ER) and downregulates HER2 and associated MAPK and AKT signaling pathways [1] [2]. The combination of this compound with the steroidal aromatase inhibitor exemestane is therefore designed to restore cancer cell sensitivity to endocrine treatment [1].

Summary of Clinical Evidence

The clinical development of the this compound-exemestane combination has yielded promising results in Phase II and specific Phase III trials, though a key Phase III study was negative. The evidence is summarized in the table below.

Table 1: Efficacy Outcomes from Key Clinical Trials

Trial (Phase) / Population Primary Endpoint(s) Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)

| ENCORE 301 (Phase II) [1] [2] | PFS | HR 0.73 (95% CI 0.50-1.07); Median: 4.3 vs 2.3 months | HR 0.59 (95% CI 0.36-0.97); Median: 28.1 vs 19.8 months | Not Reported | | E2112 (Phase III) [3] | PFS & OS | HR 0.87 (95% CI 0.67-1.13); Median: 3.3 vs 3.1 months (P=0.30) | HR 0.99 (95% CI 0.82-1.21); Median: 23.4 vs 21.7 months (P=0.94) | 5.8% vs 5.6% | | Chinese Trial (Phase III) [4] [5] | PFS (IRC-assessed) | HR 0.76 (95% CI 0.58-0.98; P=0.046); Median: 6.32 vs 3.72 months | HR 0.75 (95% CI 0.49-1.15); Immature Data | 15.7% vs 10.1% (P=0.192) |

The ENCORE 301 Phase II trial demonstrated a statistically significant improvement in OS and a positive trend in PFS, leading the FDA to grant this compound Breakthrough Therapy designation [1] [2]. However, the subsequent global E2112 Phase III registration trial did not confirm this benefit, showing no significant improvement in PFS or OS [3]. In contrast, a Phase III trial conducted in China met its primary endpoint, demonstrating a statistically significant improvement in PFS, with a 24% reduction in the risk of disease progression or death [4] [5]. Potential reasons for these discrepant results include differences in patient populations, prior treatments (e.g., only 6.5% of patients in the Chinese trial had received prior CDK4/6 inhibitors), and genetic or environmental factors.

Safety Profile

The safety profile of the this compound-exemestane combination is characterized by a substantial increase in hematologic toxicities compared to exemestane alone.

Table 2: Common Adverse Events (AEs) Associated with this compound + Exemestane

Adverse Event Incidence in this compound Arm (All Grades) Incidence in Placebo Arm (All Grades) Most Common Grade ≥3 AEs (this compound Arm)
Neutropenia 73.2% [5] 3.4% [5] 20-43.8% [3] [4] [5]
Thrombocytopenia 66.8% [5] 12.6% [5] 3-8.5% [3] [4] [5]
Leukopenia 63.8% [5] 5.0% [5] 6.4% [4] [5]
Anemia 21.3% [5] 6.7% [5] 8% [3]
Fatigue Frequent [2] Less Frequent 4% [3]

A 2025 meta-analysis confirmed the PFS benefit (HR=0.79) but also the significantly higher risk of grade ≥3 adverse events (RR=3.04) with the this compound-exemestane combination compared to the placebo-exemestane control [6].

Proposed Mechanism of Action

The following diagram illustrates the hypothesized molecular mechanism by which this compound overcomes endocrine resistance and synergizes with exemestane.

mechanism cluster_pre Prior to this compound: Endocrine Resistance State cluster_post With this compound: Overcoming Resistance ER1 Estrogen Receptor (ER) HDAC Class I HDAC AI1 Aromatase Inhibitor (e.g., Exemestane) AI1->ER1 Blocks GrowthPath1 Alternative Growth Signaling (HER2/MAPK/AKT) CellGrowth1 Sustained Cancer Cell Growth GrowthPath1->CellGrowth1 CellDeath Cell Death & Growth Inhibition AcH Histone Hyperacetylation HDAC->AcH Leads to ENT This compound (HDACi) ENT->HDAC Inhibits ER2 ER Re-expression AcH->ER2 GrowthPath2 Downregulation of HER2/MAPK/AKT AcH->GrowthPath2 Represses AI2 Aromatase Inhibitor (e.g., Exemestane) ER2->AI2 Re-sensitizes AI2->CellDeath GrowthPath2->CellDeath

Diagram 1: Mechanism of Re-sensitization to Endocrine Therapy. this compound inhibits Class I HDACs, leading to histone hyperacetylation and chromatin remodeling. This epigenetic modulation promotes the re-expression of the estrogen receptor (ER) and simultaneously downregulates alternative growth signaling pathways (e.g., HER2/MAPK/AKT). These changes restore the cancer cell's sensitivity to aromatase inhibitors like exemestane, leading to cell growth inhibition and apoptosis [1] [2].

Detailed Clinical Protocol

This section provides a detailed methodology for administering this compound in combination with exemestane, based on the protocols from major clinical trials [3] [2] [4].

Patient Selection Criteria
  • Indication: Men and postmenopausal women with locally advanced or metastatic HR-positive, HER2-negative breast cancer.
  • Prior Therapy: Disease progression on or after prior treatment with a non-steroidal aromatase inhibitor (e.g., anastrozole or letrozole) in either the adjuvant or metastatic setting.
  • Key Inclusion Criteria:
    • ECOG Performance Status of 0 or 1.
    • Adequate hematological, hepatic, and renal function.
    • Measurable disease as per RECIST 1.1, or non-measurable disease including bone-only lesions.
  • Key Exclusion Criteria:
    • More than three prior regimens of chemotherapy for advanced disease.
    • Symptomatic or untreated central nervous system metastases.
    • Significant cardiovascular disease.
Dosing and Treatment Schedule

The treatment is administered in 28-day cycles until disease progression or unacceptable toxicity.

Table 3: Treatment Regimen and Dosing

Drug Dose and Route Schedule (28-Day Cycle) Notes
This compound 5 mg, orally Days 1, 8, 15, and 22 Taken on an empty stomach. The 5 mg once-weekly dose is the expected global clinical dose [1] [3].
Exemestane 25 mg, orally Once daily, from Day 1 to Day 28 A steroidal aromatase inhibitor.
Goserelin (if applicable) 3.6 mg, subcutaneously Day 1 of each cycle Required for premenopausal women and men to achieve ovarian suppression [2] [5].
Dose Modification and Toxicity Management

Given the high incidence of hematologic toxicity, proactive monitoring and dose modifications are critical.

  • Monitoring: Complete blood counts (CBC) should be monitored prior to each this compound dose, especially during the first two cycles.
  • Dose Delays: If the Absolute Neutrophil Count (ANC) is <1,000/µL or platelets are <75,000/µL on a scheduled dosing day, this compound should be withheld.
  • Dose Reductions: Upon recovery from Grade 3/4 hematologic toxicity, this compound should be permanently reduced to 3 mg once weekly. Treatment should be discontinued if toxicity recurs at the 3 mg dose [1] [3].
  • Management of Non-Hematologic Toxicity: For Grade 3/4 non-hematologic toxicities, hold this compound until resolution to Grade ≤1, then resume at a reduced dose of 3 mg. Supportive care for fatigue, nausea, and diarrhea is recommended.

Pharmacodynamic Assessment Protocol

A key exploratory objective is to confirm HDAC inhibition and investigate potential biomarkers of response.

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and on Cycle 1, Day 15.
  • Target Engagement Analysis: Measure levels of protein lysine acetylation (Ac-K) in CD19+ B cells within the PBMC samples. An increase in Ac-K from baseline confirms target inhibition by this compound [1] [3].
  • Correlative Studies: In the ENCORE 301 trial, patients who exhibited protein lysine hyperacetylation had a significantly longer median PFS (8.5 vs. 2.7 months), suggesting Ac-K as a potential predictive biomarker [2]. Analysis of T-cell activation markers (e.g., CD69) can also be performed, as their increase may be correlated with clinical benefit [1].

Conclusion and Research Outlook

The combination of this compound and exemestane represents a biologically rational approach to overcoming endocrine resistance in HR+ advanced breast cancer. While the global Phase III E2112 trial was negative, the positive results from the Chinese Phase III study indicate that the efficacy of this combination may be influenced by specific patient factors or prior therapies. The therapy's utility is tempered by a significant toxicity profile, particularly hematologic AEs, which necessitates careful patient selection and vigilant monitoring. Future research should focus on validating predictive biomarkers, such as protein lysine hyperacetylation in PBMCs, to identify the patient subpopulation most likely to derive benefit from this epigenetic therapy.

References

Application Notes: Entinostat for Rhabdomyosarcoma PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Rationale and Background Rhabdomyosarcoma (RMS), particularly the metastatic PAX3::FOXO1 fusion-positive Alveolar subtype (ARMS), has a poor prognosis and represents a significant unmet clinical need due to chemotherapy resistance and relapse [1]. The resistance in ARMS has been attributed to a PAX3::FOXO1-mediated cell cycle checkpoint adaptation, driven by an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 regulatory circuit [1]. Entinostat, an oral, selective Class I Histone Deacetylase (HDAC1-3) inhibitor, can disrupt this circuit. By inhibiting HDAC3, this compound leads to decreased SMARCA4, allowing for the expression of miR-27a, which results in the suppression of the PAX3::FOXO1 oncogene and subsequent chemotherapy sensitization [1].

2. Key In Vivo Findings in PDX Models Recent studies using Patient-Derived Xenograft (PDX) models have demonstrated the potential of this compound, both as a single agent and in combination with standard chemotherapies. PDX models are considered highly predictive as they are generated by directly implanting patient tumor tissue into mice, maintaining the original tumor's characteristics and heterogeneity better than traditional cell-line-derived models [2].

The following table summarizes the efficacy outcomes from a key 2024 study in three PAX3::FOXO1+ ARMS PDX models:

PDX Model (ARMS, PAX3::FOXO1+) Single Agent this compound Activity Combination Therapy with this compound (Synergistic/Additive Findings)

| CTG-1008 (Recurrent, Stage IV) | No significant activity [1] | • Vinorelbine + this compound: Significant (p=0.016) • Cyclophosphamide + this compound: Significant (p=0.028) • Doxorubicin/Topotecan + this compound: Positive trend [1] | | CTG-1916 (Recurrent, Stage IV) | No significant activity [1] | • Cyclophosphamide + this compound: Positive trend (p=0.136) [1] | | CTG-2127 (Stage IV) | Exquisitely sensitive (p=0.053) [1] | Not evaluable due to strong monotherapy activity [1] | | Embryonal RMS (ERMS) Model | Modest activity [1] | Modest combination activity [1] |

It is important to note that another study concluded that the addition of this compound to vincristine or actinomycin D showed, at best, modest effects and was in most instances no more effective than the cytotoxic agents alone [3]. This highlights that the combinatorial effect may be context-dependent and vary across specific models and chemotherapeutic agents.

3. Immunomodulatory Effects Beyond direct effects on tumor cells, this compound has shown promise in modulating the tumor immune microenvironment. In syngeneic mouse models of lung and renal cell carcinoma, this compound enhanced the antitumor effect of PD-1 inhibition [4]. The mechanism involves the functional inhibition of Myeloid-Derived Suppressor Cells (MDSCs), reducing their expression of immunosuppressive factors like arginase-1 and iNOS, thereby shifting the microenvironment from immunosuppressive to pro-inflammatory [4]. This provides a strong rationale for combining this compound with immunotherapies.

Detailed Experimental Protocols

1. PDX Model Generation and In Vivo Efficacy Testing

  • PDX Implantation: Utilize low-passage (e.g., P3-P5), genetically characterized PDX models. Implant tumor fragments (approx. 30-60 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NSG or SCID mice) [2] [5].
  • Randomization and Dosing Initiation: Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group). Begin treatment when the average tumor size is statistically comparable across all groups.
  • This compound Formulation and Dosing:
    • Formulation: this compound is typically administered via oral gavage (P.O.) [1] [4].
    • Murine Dose: 4 mg/kg, administered daily [1]. This dose was selected to approximate the human AUC from pediatric clinical trials (ADVL1513) and to maintain a trough plasma concentration > 1 nM, which is critical for sustained target engagement and PAX3::FOXO1 suppression [1].
    • Pharmacokinetic Parameters (Mouse): A single 4 mg/kg oral dose yields a C~max~ of 4710 ± 1260 nM, an AUC~0-24h~ of 2510 nM*h, and trough concentrations sufficient for target suppression [1].
  • Combination Chemotherapies: Chemotherapy agents are used at sub-curative doses to observe potentiation by this compound. Examples from studies include vinorelbine, cyclophosphamide, doxorubicin, and topotecan, administered according to their standard schedules and routes (e.g., intraperitoneal) [1].
  • Monitoring and Endpoints:
    • Tumor Volume: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using the formula: V = (Length × Width²) / 2.
    • Body Weight: Monitor and record body weight at least twice weekly as a primary indicator of treatment tolerability [1].
    • Study Duration: Continue treatment for 3-4 weeks or until tumor volume in the control group reaches the institutional endpoint.

2. Ex Vivo MDSC Functional Assay

This protocol assesses the immunomodulatory effect of this compound on MDSCs [4].

  • MDSC Isolation:
    • Harvest spleens or tumors from tumor-bearing mice (e.g., RENCA or LLC models).
    • Create a single-cell suspension and lyse red blood cells.
    • Isulate MDSCs using a commercial Myeloid-Derived Suppressor Cell Isolation Kit (e.g., from Miltenyi Biotec).
  • T cell Suppression Assay:
    • Isolate CD8+ T cells from naive mouse spleens using a CD8a+ T Cell Isolation Kit. Label T cells with CFSE to track proliferation.
    • Co-culture the CFSE-labeled T cells with isolated MDSCs in serially diluted ratios (e.g., T cells:MDSCs from 1:1 to 1:0.125) in the presence of T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).
    • After 3-5 days, analyze T-cell proliferation by flow cytometry via CFSE dilution. A reduction in suppression indicates that this compound has inhibited MDSC function.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound in sensitizing ARMS cells to chemotherapy, and the key steps in the in vivo efficacy workflow.

G cluster_pathway Mechanism of Chemosensitization by this compound in ARMS cluster_workflow In Vivo Efficacy Study Workflow HDAC3 HDAC3 SMARCA4 SMARCA4 HDAC3->SMARCA4 Regulates miR27a miR27a SMARCA4->miR27a Inhibits (suppresses) PAX3FOXO1 PAX3FOXO1 miR27a->PAX3FOXO1 Inhibits ChemoResistance Chemotherapy Resistance PAX3FOXO1->ChemoResistance This compound This compound This compound->HDAC3 Inhibits PDX Implant PDX Models Randomize Randomize Mice PDX->Randomize Treat Administer Treatments (this compound PO ± Chemo) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Analyze Analyze Efficacy & Tolerability Monitor->Analyze

Critical Considerations for Protocol Design

  • Model Selection: The response to this compound, both as a single agent and in combination, varies significantly between different PDX models, even within the same ARMS fusion-positive subtype [1]. It is crucial to use multiple, well-characterized models and not generalize results from a single one.
  • Dosing Schedule: Maintaining a trough concentration of unbound this compound above 1 nM is critical for sustained target (PAX3::FOXO1) suppression [1]. The recommended 4 mg/kg daily dose in mice is designed to achieve this, aligning with exposures from pediatric clinical trials.
  • Combination Agent Choice: The synergistic effect is not uniform across all chemotherapies. The strongest evidence points to combinations with vinorelbine and cyclophosphamide in specific ARMS models [1]. Preliminary combination with immunotherapy (anti-PD-1) is also mechanistically supported [4].

References

Comprehensive Application Notes and Protocols: Studying Entinostat Mechanisms through Chromatin Immunoprecipitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Entinostat as an Epigenetic Modulator

This compound (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has emerged as a powerful tool in epigenetic research and cancer therapy development. This synthetic benzamide derivative specifically targets HDAC isoforms 1, 2, and 3, resulting in increased histone acetylation and subsequent alterations in gene expression patterns. This compound's mechanism extends beyond direct anticancer effects to include significant immunomodulatory properties that have made it particularly valuable for combination therapies. Recent research has revealed that this compound influences multiple immune cell populations, including regulatory B cells (Bregs), T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), positioning it as a promising candidate for enhancing cancer immunotherapy approaches such as immune checkpoint blockade and cellular therapies.

The molecular pathways affected by this compound are complex and involve multiple transcription factors and signaling pathways. Research has demonstrated that this compound enhances IL-10 expression in B cells through modulation of the NF-κB pathway, promotes LL-37 expression via STAT3 and HIF-1α transcription factors, and sustains chimeric antigen receptor (CAR) expression in engineered NK cells through epigenetic modifications of viral promoters. These diverse mechanisms highlight the importance of precise molecular techniques such as chromatin immunoprecipitation (ChIP) for elucidating this compound's complete mechanism of action and optimizing its therapeutic application.

This compound Mechanisms and Therapeutic Applications

Table 1: Key Mechanisms and Therapeutic Applications of this compound

Mechanism Category Specific Targets/Pathways Biological Consequences Therapeutic Applications
Immunomodulatory Effects IL-10 expression via NF-κB p65 [1] Increased IL-10+ Breg cells; suppression of effector T cells Treatment of contact hypersensitivity, autoimmune conditions [1]
STAT3/HIF-1α activation [2] Upregulation of CAMP gene (LL-37) Enhancement of antimicrobial immunity [2]
PD-L1 upregulation [3] Improved response to anti-PD-1 therapy Combination cancer immunotherapy [3]
Epigenetic Effects HDAC1, 2, 3 inhibition [1] Increased histone acetylation, chromatin relaxation Cancer therapy, gene expression modulation [1]
SALL4 targeting [4] Impaired cancer cell growth SALL4-positive lung cancer treatment [4]
CAR promoter modulation [5] Sustained CAR expression in NK cells Enhancement of CAR-NK cell therapy [5]
Combination Therapy Radiation therapy [3] Increased CD8+ T cell infiltration, decreased Tregs Radiosensitization in lung cancer [3]
PD-1 blockade [3] Enhanced IFN-γ production, modified tumor microenvironment Overcoming immunotherapy resistance [3]

Chromatin Immunoprecipitation Protocol for Epigenetic Research

Background and Principles

Chromatin Immunoprecipitation (ChIP) is an indispensable technique for studying protein-DNA interactions in their native chromatin context. The method allows researchers to identify specific genomic regions where transcription factors, histone modifications, or other chromatin-associated proteins are bound, providing crucial insights into gene regulation mechanisms and epigenetic modifications. For this compound research, ChIP enables the precise mapping of how HDAC inhibition alters transcription factor binding and histone modifications at specific gene promoters, helping to elucidate its complex mechanisms of action at the molecular level.

The fundamental principle of ChIP involves cross-linking proteins to DNA in living cells, followed by chromatin fragmentation, target-specific immunoprecipitation, and analysis of associated DNA sequences. This process preserves transient interactions that occur in vivo, making it particularly valuable for studying dynamic processes such as transcriptional activation and epigenetic modifications induced by pharmacological agents like this compound. When properly optimized, ChIP can provide quantitative information about changes in transcription factor binding or histone modifications following drug treatment, enabling researchers to establish direct mechanistic links between HDAC inhibition and specific gene expression changes.

Detailed ChIP Protocol
3.2.1 Cell Preparation and Cross-Linking
  • Cell Culture and Treatment: Grow sufficient cells for analysis (typically 1-5 × 10^6 cells per immunoprecipitation condition). Treat cells with this compound or vehicle control using appropriate concentrations (typically 0.1-10 μM) and timepoints (4-48 hours) based on experimental objectives.
  • Cross-linking: Add 36.5% formaldehyde directly to culture medium to a final concentration of 1%. Incubate for 15 minutes at room temperature with gentle rocking to allow protein-DNA crosslinking [6]. The crosslinking time may require optimization (typically 5-30 minutes) depending on the protein-DNA interaction being studied [7].
  • Quenching: Add 1M glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde [8] [6]. Pellet cells by centrifugation at 4,000 rpm for 5 minutes at 4°C [8]. Wash cell pellet twice with cold phosphate-buffered saline (PBS). Cell pellets can be stored at -80°C for several months at this stage [8].
3.2.2 Chromatin Preparation and Sonication
  • Cell Lysis: Resuspend cell pellet in Lysis Buffer (containing protease inhibitors) using approximately 500 μL per 5 × 10^6 cells [6]. Incubate on ice for 10 minutes. For difficult-to-lyse cells, additional extraction buffers may be required [8].
  • Chromatin Shearing: Sonicate samples to shear chromatin to an average length of 200-1000 base pairs, with optimal size around 500 bp [8] [7]. Specific sonication conditions must be determined empirically for each cell type and sonicator system. As an example, one protocol recommends 4 rounds of 15 pulses (2-second pulses each) at 4% output power, with 2-minute rests on ice between rounds [6].
  • Verification of Shearing Efficiency: Analyze an aliquot of sheared chromatin (after reverse cross-linking and DNA purification) by agarose gel electrophoresis to confirm fragment size distribution [6]. Centrifuge sonicated lysates at 12,000 × g for 10 minutes at 4°C to remove insoluble debris [6].
3.2.3 Immunoprecipitation
  • Antibody Incubation: Pre-clear chromatin solution by incubating with protein A/G beads for 30-60 minutes at 4°C. Divide chromatin solution into aliquots for each immunoprecipitation condition. Add specific antibody (1-5 μg) to the chromatin solution and incubate with rotation for 1-2 hours at 4°C or overnight for increased sensitivity [7] [6]. Include appropriate controls: normal IgG for non-specific background, and input DNA for normalization.
  • Antibody Capture: Add 50 μL of Protein A/G magnetic beads or agarose beads to each sample and incubate with rotation for 30 minutes to 2 hours at 4°C [7] [6]. Collect beads using a magnetic separator (for magnetic beads) or centrifugation (for agarose beads).
3.2.4 Washes and DNA Elution
  • Washing Beads: Perform sequential washes with the following cold buffers (1 mL each), incubating for 3-5 minutes with rotation during each wash [7]:
    • Low Salt Wash Buffer (150 mM NaCl)
    • High Salt Wash Buffer (500 mM NaCl)
    • LiCl Wash Buffer (0.25 M LiCl)
    • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
  • Elution: After final wash, resuspend beads in 100 μL Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubate at 65°C for 15-30 minutes with occasional vortexing [7] [6]. Alternatively, chelating resin solution can be used with boiling for 10 minutes [6]. Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
  • DNA Purification: Digest RNA with RNase A (30 minutes at 37°C) and proteins with Proteinase K (1-2 hours at 45-55°C). Purify DNA using commercial PCR purification kits or phenol-chloroform extraction [7] [6]. Elute DNA in 50 μL of deionized or distilled water.
3.2.5 DNA Analysis
  • Quantitative PCR: Use 2-10 μL of immunoprecipitated DNA in qPCR reactions with SYBR Green chemistry and primers specific for genomic regions of interest [8] [7]. Include standard curves from input DNA for quantification. Calculate enrichment as percentage of input or fold-enrichment over IgG control.
  • Next-Generation Sequencing: For genome-wide analyses, prepare sequencing libraries from immunoprecipitated DNA using commercial library preparation kits. This ChIP-seq approach enables unbiased identification of binding sites across the entire genome.

Application Notes for Studying this compound Mechanisms Using ChIP

Specific Protocols for this compound Research

When applying ChIP to study this compound mechanisms, several specific considerations enhance experimental outcomes. For investigating this compound's effect on transcription factor binding, such as NF-κB p65 recruitment to the IL-10 promoter [1], treat B cells with this compound (0.1-1 μM) for 24 hours prior to cross-linking. Include LPS stimulation (0.1-1 μg/mL) as a positive control, as this compound enhances LPS-induced IL-10 expression [1]. For studying histone acetylation changes, consider shorter this compound treatments (2-8 hours) to capture direct effects rather than secondary consequences.

For research on this compound's enhancement of CAR expression in NK cells [5], perform ChIP on CAR-NK cells treated with this compound (0.5-2 μM) for 24-48 hours. Focus on histone acetylation marks (H3K9ac, H3K27ac) at the viral promoter driving CAR expression. When studying this compound's effect on STAT3 and HIF-1α recruitment to the CAMP promoter [2], use HT-29 cells treated with this compound (2.5 μM) for 24 hours, as this model has been validated for this mechanism.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide for ChIP Applications in this compound Research

Problem Potential Causes Solutions
High Background Non-specific antibody binding Include isotype control; titrate antibody concentration; increase salt concentration in wash buffers [7]
Low Signal Insfficient cross-linking Optimize formaldehyde concentration (0.5-2%) and cross-linking time (5-30 min) [7]
Inefficient chromatin shearing Optimize sonication conditions; verify fragment size on agarose gel [6]
Inconsistent Results Variable cell numbers Use consistent cell numbers across replicates (1-5 × 10^6 cells per IP) [7]
Bead handling inconsistency Use magnetic separation instead of centrifugation; consistent wash times [6]
No Detection of Expected Changes Suboptimal this compound treatment Validate this compound activity by Western blot for acetyl-histone H3; optimize dose and duration
Data Interpretation and Analysis

When interpreting ChIP results in this compound studies, consider that HDAC inhibitors cause global histone hyperacetylation, which may affect many genomic regions beyond specific genes of interest. Therefore, it is crucial to include appropriate control regions in qPCR analyses. For transcription factor studies like NF-κB p65 [1], note that this compound may both directly affect transcription factor binding and indirectly influence it through chromatin relaxation. Always correlate ChIP findings with functional gene expression data (e.g., RT-qPCR for target genes) to establish biological relevance.

For quantitative comparisons, calculate fold-enrichment over control IgG and normalize to input DNA. When comparing this compound-treated samples to controls, use multiple reference gene regions to distinguish specific from global effects. Statistical analysis should account for multiple comparisons when examining multiple genomic regions or time points.

Visualizations of this compound Mechanisms and Experimental Workflows

This compound Mechanism in Enhancing IL-10 Expression

entinostat_il10_pathway This compound Enhances IL-10 Expression via NF-κB cluster_promoter IL-10 Promoter Region This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits IL10_promoter IL-10 Proximal Promoter This compound->IL10_promoter Blocks HDAC1 binding HDAC1->IL10_promoter Normally binds LPS LPS NFkB NFkB LPS->NFkB Activates NFkB->IL10_promoter Enhanced binding IL10_gene IL10_gene IL10_protein IL10_protein IL10_gene->IL10_protein Translation IL10_promoter->IL10_gene Transcription

Chromatin Immunoprecipitation Workflow

chip_workflow Chromatin Immunoprecipitation Workflow Crosslinking Crosslinking Quenching Quenching Sonication Sonication Immunoprecipitation Immunoprecipitation Washes Washes Elution Elution Analysis Analysis Cell_Treatment Cell Treatment with this compound Formaldehyde Formaldehyde Crosslinking (15 min) Cell_Treatment->Formaldehyde Glycine Glycine Quenching (5 min) Formaldehyde->Glycine Lysis Cell Lysis & Chromatin Extraction Glycine->Lysis Shearing Chromatin Shearing (Sonication) Lysis->Shearing IP Antibody Incubation (1h to O/N) Shearing->IP Wash_steps Stringent Washes (Low/High Salt, LiCl) IP->Wash_steps DNA_Elution DNA Elution & Reverse Crosslinking Wash_steps->DNA_Elution DNA_Purification DNA Purification DNA_Elution->DNA_Purification qPCR qPCR/Sequencing Analysis DNA_Purification->qPCR

Conclusion

The combination of Chromatin Immunoprecipitation protocols with This compound treatment provides a powerful approach for elucidating the epigenetic mechanisms underlying this HDAC inhibitor's diverse biological effects. The detailed methodologies presented here enable researchers to investigate how this compound modulates transcription factor binding, histone modifications, and chromatin structure at specific genomic loci. These techniques are particularly valuable for understanding this compound's ability to enhance IL-10 expression through NF-κB recruitment, sustain CAR expression in engineered immune cells, and modulate responses to radiation and immunotherapy. As research on epigenetic modulators continues to expand, these standardized protocols will facilitate comparative analyses across studies and accelerate the development of novel this compound-based therapeutic combinations.

References

Entinostat cell culture treatment apoptosis assay

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat Application Notes and Protocols

1. Key Anticancer Mechanisms of this compound this compound, a class I-selective HDAC inhibitor, exerts its effects through multiple mechanisms [1] [2]:

  • Induction of Cell Cycle Arrest and Apoptosis: It upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the intrinsic (mitochondrial) apoptosis pathway. This involves downregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP [1].
  • Gene Regulation via Epigenetic Modulation: By inhibiting HDACs, this compound increases histone acetylation (e.g., Acetyl-H3), promoting an open chromatin structure and re-expression of silenced tumor suppressor genes [3] [1].
  • Oncoprotein Downregulation: this compound can downregulate receptor tyrosine kinases such as HER2 and erbB3, disrupting critical survival signals in cancer cells [2].

2. Quantitative Data on this compound's Cytotoxicity The following table summarizes half-maximal inhibitory concentration (IC50) values of this compound from recent studies, demonstrating its potency across different cancer types.

Cancer Type Cell Line Treatment IC50 Value (μM) Exposure Time Assay Type
Colorectal Cancer [3] HCT-116 This compound single agent 13.65 48 hours MTT
Colorectal Cancer [3] HT-29 This compound single agent 20.25 48 hours MTT
Hodgkin Lymphoma [1] L-428, HD-LM2, KM-H2 SNDX-275 (this compound) single agent Sub- to lower micromolar range 72 hours MTS
Small Cell Lung Cancer [4] Panel of 16 human SCLC lines This compound single agent Varies by cell line 72 hours MTT

3. Apoptosis Assay Protocols Detecting apoptosis is crucial for validating this compound's efficacy. Below are detailed protocols for common methods.

  • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry [1] This assay distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

    • Cell Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/mL) and treat with this compound at desired concentrations (e.g., 0.1 - 2 μM for HL cells) for 24-72 hours.
    • Cell Harvesting: Collect cells by trypsinization (for adherent lines) or direct centrifugation (for suspension lines). Wash twice with cold PBS.
    • Staining: Resuspend cell pellet in 100 μL of Annexin-V binding buffer. Add Annexin-V-FLUOS and Propidium Iodide (PI) as per manufacturer's instructions (e.g., Roche Molecular Biochemicals). Incubate for 15 minutes at room temperature in the dark.
    • Analysis: Add an additional 400 μL of binding buffer and analyze immediately by flow cytometry (e.g., FACSCalibur). Analyze data with software like FlowJo to quantify apoptotic populations.
  • Caspase-3 Multiplex Activity Assay [5] This kit allows simultaneous measurement of Caspase-3, -8, and -9 activities.

    • Cell Treatment & Lysis: Treat cells (e.g., A375 melanoma cells) with this compound alone or in combination. After incubation, collect and lyse cells.
    • Reaction Setup: Incubate cell lysates with the provided caspase substrates in a 96-well plate.
    • Detection & Readout: Measure fluorescence or luminescence intensity using a plate reader. Increased caspase activity in treated samples indicates apoptosis induction.
  • Western Blot Analysis of Apoptotic Markers [4] [1] This method detects key protein changes during apoptosis.

    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes. Centrifuge to clear debris and quantify protein concentration (e.g., using BCA assay).
    • Gel Electrophoresis and Blotting: Separate 20-30 μg of total protein by SDS-PAGE (e.g., 12% Tris-HCl gel) and transfer to a nitrocellulose membrane.
    • Immunodetection: Probe membranes with primary antibodies against:
      • Cleaved PARP (a hallmark of apoptosis)
      • Cleaved Caspase-3, -9
      • Anti-apoptotic proteins: Bcl-2, Bcl-xL, XIAP
      • Loading Control: GAPDH or β-actin
    • Visualization: Use HRP-conjugated secondary antibodies and chemiluminescent substrate (e.g., SuperSignal West Dura) to detect protein bands.

4. Combination Therapy Strategies this compound shows strong synergy with various agents, which can be quantified using software like CompuSyn [3] or Combenefit [4]. A Combination Index (CI) < 1 indicates synergy [3].

Combination Partner Cancer Model Observed Effect
Genistein (soy isoflavone) [3] Colorectal Cancer (HT-29) Synergistic cytotoxicity (CI=0.6); enhanced reduction of CDC25A expression and colony formation.
Bcl-2 inhibitors (ABT-737, Obatoclax) [1] Hodgkin Lymphoma Significant enhancement of this compound-induced cell death.
Chemotherapeutics (Cisplatin, Irinotecan) [4] Small Cell Lung Cancer (SCLC) Strong synergy, especially in resistant cell lines; increased DNA damage and reduced repair.
Isothiocyanates (e.g., Sulforaphane) [5] Malignant Melanoma Enhanced cytotoxicity and apoptosis; further reduction of HDAC6 and Sirt1 protein levels.

Experimental Workflow and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound's efficacy and its core mechanism of action leading to apoptosis.

Diagram 1: this compound Apoptosis Assay Workflow This chart outlines the key steps from cell culture to data analysis in an this compound treatment experiment.

G Start Seed and Culture Cancer Cell Lines Treat Treat with this compound (0.1 - 20 µM, 48-72 hrs) Start->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Apoptotic Response MTT Viability Assay (MTT/MTS) Analyze->MTT AnnexinV Annexin V/PI Staining & Flow Cytometry Analyze->AnnexinV Western Western Blotting (PARP, Caspases) Analyze->Western Caspase Caspase Activity Multiplex Assay Analyze->Caspase Harvest->Analyze

Diagram 2: Molecular Mechanism of this compound-Induced Apoptosis This chart summarizes the key molecular pathways activated by this compound that lead to cancer cell death.

G This compound This compound Treatment HDAC_Inhibit Inhibition of Class I HDACs This compound->HDAC_Inhibit Acetylation Histone H3 Acetylation HDAC_Inhibit->Acetylation Bcl2_Down Bcl-2 / Bcl-xL Downregulation HDAC_Inhibit->Bcl2_Down XIAP_Down XIAP Downregulation HDAC_Inhibit->XIAP_Down p21 p21 Upregulation Acetylation->p21 HER2_Down HER2/erbB3 Downregulation Acetylation->HER2_Down via miR-205 Apoptosis Apoptosis Induction p21->Apoptosis HER2_Down->Apoptosis Bcl2_Down->Apoptosis XIAP_Down->Apoptosis

Key Practical Considerations

  • Cell Line Selection: Choose cell lines relevant to your cancer of interest. Be aware that response can vary significantly between lines, even of the same cancer type [3] [4].
  • Combination Therapy: Explore synergistic partners. The synergy between this compound and Bcl-2 inhibitors or standard chemotherapeutics provides a strong rationale for combination regimens to overcome resistance [4] [1].
  • Validation: Use at least two complementary apoptosis assays (e.g., Annexin V for early stages and Western Blot for PARP cleavage confirmation) to robustly validate your findings.

References

Entinostat with immunotherapy anti-PD-1 nivolumab

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The table below summarizes the efficacy and safety outcomes of entinostat and nivolumab across different cancer types from recent phase 1 and 2 clinical trials.

Cancer Type Trial Phase Patient Number Objective Response Rate (ORR) Key Efficacy Findings Common Grade ≥3 TRAEs

| Pancreatic Ductal Adenocarcinoma [1] [2] [3] | Phase II | 27 (evaluable) | 11.1% (3/27) | - 3 partial responses (PR) with median duration of 10.2 months [1] [2].

  • Median PFS: 1.89 months; Median OS: 2.73 months [1]. | - Decreased lymphocyte count, anemia, hypoalbuminemia, hyponatremia [1] [2]. | | Cholangiocarcinoma [4] | Phase II | 13 | 0% | - 2 patients (15%) had stable disease (SD) [4].
  • 11 patients (85%) had progressive disease [4]. | - Decreased cell counts [4]. | | Advanced Solid Tumors (with ± ipilimumab) [5] [6] | Phase I | 33 | 16% | - Included a complete response (CR) in triple-negative breast cancer (TNBC) [5].
  • Statistically significant increase in tumor CD8+/FoxP3+ T-cell ratio [5]. | - Fatigue (21%), anemia (27%), neutropenia (12%) [5]. | | Advanced HER2-Negative Breast Cancer (with ipilimumab) [7] | Phase I (expansion) | 18 (at RP2D) | 30% | - Median PFS: 2.5 months; Median OS: 7.7 months (24.4 months in TNBC) [7].
  • Clinical benefit rate at 24 weeks was 33% [7]. | - Anemia (17%), decreased neutrophil count (13%), increased lipase (8%) [7]. |

Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here are the detailed methodologies from the cited trials.

Clinical Trial Dosing Protocol

This regimen is based on the recommended phase 2 dose (RP2D) established in the phase I study [5] [7].

  • This compound: Administered orally at 3 mg or 5 mg, once weekly [1] [5]. The 5 mg dose was used in the pancreatic cancer trial [1], while 3 mg was the RP2D for the triple combination with ipilimumab [5] [7].
  • Nivolumab: 240 mg intravenously every 2 weeks or 480 mg every 4 weeks [1] [4].
  • Ipilimumab (if added): 1 mg/kg intravenously every 6 weeks (maximum of 4 doses) [5] [7].
  • Lead-in Period: A 14-day this compound monotherapy run-in is often used before starting the combination, allowing for assessment of this compound's isolated effects on the tumor microenvironment [4] [5].
Correlative Immune Monitoring Techniques

The following assays were used in these trials to analyze immune cell populations and gene expression changes.

  • Mass Cytometry (CyTOF): Used for high-dimensional immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating immune cells [1] [4].

    • Protocol: Cryopreserved PBMC samples are stained with a panel of metal-tagged antibodies against cell surface and intracellular markers. Data is acquired on a CyTOF instrument and analyzed using clustering algorithms (e.g., viSNE, PhenoGraph) to identify and quantify immune cell subsets [1] [4].
  • Multiplex Immunohistochemistry (mIHC): Used to spatially quantify T-cell populations within the tumor microenvironment [1] [5].

    • Protocol: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with antibodies for CD8 (effector T-cells) and FoxP3 (regulatory T-cells). Stained cells are counted in multiple high-power fields to calculate the CD8+/FoxP3+ ratio, a key metric for assessing the balance between cytotoxic and suppressive immunity [5].
  • RNA Sequencing (RNA-seq): Used to profile global gene expression changes in tumor biopsies pre- and post-treatment [1] [2].

    • Protocol: RNA is extracted from FFPE or frozen tumor tissues. Libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina). Bioinformatic analysis includes differential gene expression, gene set enrichment analysis (GSEA), and pathway analysis (e.g., KEGG, GO) to identify upregulated inflammatory response pathways [1] [2].

Mechanism of Action: Pathway Diagram

The synergistic effect of this compound and nivolumab is achieved through coordinated modulation of both myeloid and T-cell compartments. The diagram below illustrates the proposed mechanism by which this combination reprograms the immunosuppressive tumor microenvironment (TME) to enhance anti-tumor immunity.

G cluster_TME Immunosuppressive Tumor Microenvironment (TME) This compound This compound MDSC Myeloid-Derived Suppressor Cells (MDSCs) This compound->MDSC Repolarizes to non-suppressive state Treg Regulatory T-cells (Tregs) This compound->Treg Reduces suppressive function MHC MHC-Antigen Complex This compound->MHC Upregulates Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 Blocks Interaction Teff Effector T-cell MDSC->Teff Suppresses (Inhibited) Treg->Teff Suppresses (Inhibited) Texhaust Exhausted T-cell Tumor Cell Tumor Cell Teff->Tumor Cell Kills TCR T-cell Receptor TCR->Teff Recognizes MHC->TCR PD1->Texhaust Inhibits PDL1 PD-L1 PDL1->PD1 Binds to

Diagram Title: this compound and Nivolumab Synergy in the Tumor Microenvironment

The diagram illustrates how This compound (blue) targets the immunosuppressive landscape by repolarizing myeloid-derived suppressor cells (MDSCs), reducing regulatory T-cell (Treg) function, and enhancing tumor antigen presentation via MHC molecules [1] [8]. Concurrently, nivolumab (yellow) blocks the PD-1/PD-L1 interaction, preventing one of the primary mechanisms of T-cell exhaustion [2]. Together, this dual approach facilitates a more robust attack by effector T-cells (green) on cancer cells.

Application Notes for Researchers

  • Patient Stratification Biomarkers: The variable response rates highlight the need for predictive biomarkers. Focus research on identifying features in pre-treatment tumor samples, such as specific myeloid cell profiles or gene expression signatures, that correlate with clinical benefit [1] [9].
  • Rationale for Combination Therapies: The success in a subset of patients supports the "epi-immunotherapy" concept. Consider testing this compound with other immunomodulatory agents, such as cancer vaccines or other checkpoint inhibitors, to broaden efficacy [8] [9].
  • Safety Monitoring: While the safety profile is generally manageable, vigilant monitoring for hematological toxicities (anemia, neutropenia), fatigue, and immune-related adverse events (e.g., colitis, rash, pneumonitis) is crucial in both clinical practice and trial design [1] [5] [7].

References

Entinostat HDAC inhibitor flow cytometry immune profiling

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Rationale

Entinostat is a selective class I histone deacetylase (HDAC) inhibitor that targets HDAC1 and HDAC3. Beyond its direct antitumor effects, it significantly remodels the tumor immune microenvironment, making it a promising candidate for combination immunotherapy [1]. Research demonstrates that this compound's efficacy is profoundly influenced by an intact immune system, with studies in immunocompetent mice showing 90% tumor growth inhibition compared to only 30% in immunodeficient models [1]. Its primary immunomodulatory mechanisms include enhancing antigen presentation, modulating immune cell populations, and synergizing with existing immunotherapies like immune checkpoint inhibitors (ICIs) and radiotherapy [2] [1].

Key Immune Profiling Data from Preclinical Models

The following tables summarize quantitative flow cytometry data from key studies investigating this compound in different cancer models.

Table 1: Immune Cell Population Changes in LL/2 Lung Cancer Model after Combination Treatment (IR + this compound) [2]

Immune Cell Type Change vs. Sham Control Key Observations
Myeloid-Derived Suppressor Cells (MDSCs) Increase Combination treatment increased infiltration; specific increase in polymorphonuclear (PMN)-MDSC subset.
PD-L1+ MDSCs Significant Increase Higher population in the combination treatment group.
CD8+ T cells (IFN-γ producing) Increase Co-treatment with this compound and IR further increased this population over IR alone.
Regulatory T cells (Tregs) Decrease This compound combined with IR decreased the Treg fraction.

Table 2: Immune Cell Population Changes in BBN963 Bladder Cancer Model after this compound Monotherapy [1]

Immune Cell Type Change vs. Vehicle Control Key Observations
CD8+ Effector Memory T cells Increase Majority were effector memory T cells, indicating an antigen-experienced response.
Monocytic MDSCs (M-MDSCs) Decrease This subset was potently suppressive of T cell expansion and was selectively depleted.
Regulatory T cells (Tregs) Decrease Consistent with the reduction of immunosuppressive cells.
Granulocytic MDSCs (G-MDSCs) No Significant Change This subset did not show significant suppressive capacity in this model.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy and Immune Profiling in a Syngeneic Mouse Model

This protocol is adapted from studies using the Lewis Lung Carcinoma (LL/2) model [2].

  • Cell Line and Animals: LL/2 cells cultured and injected into the right hind leg of C57BL/6 mice.
  • Treatment Groups: Sham, this compound alone, Ionizing Radiation (IR) alone, Combination (IR + this compound), and Triple Combination (IR + this compound + anti-PD-1).
  • Dosing Schedule:
    • Radiotherapy (IR): 12 Gy total, administered in two 6 Gy fractions on day 7 post-cell injection.
    • This compound: Administered orally daily for two weeks, starting on the same day as irradiation.
    • Anti-PD-1 Antibody: Administered intraperitoneally twice per week, starting on the day of irradiation.
  • Endpoint Analyses:
    • Tumor Monitoring: Tumor volume and mouse body weight measured regularly until day 15.
    • Immune Profiling (Flow Cytometry): Tumors harvested on day 15 post-irradiation for analysis.
  • Key Flow Cytometry Panel:
    • Myeloid Cells: Identify M-MDSCs and PMN-MDSCs. Check for PD-L1 expression and immunosuppressive mediators like arginase-1 and TGF-β.
    • T Cells: Identify CD3+, CD4+, and CD8+ T cells. Include intracellular staining for IFN-γ to detect cytokine-producing cells. Identify Tregs (CD4+, FoxP3+).
Protocol 2: Ex Vivo Analysis of this compound's Effects on Human Tissue

This protocol is based on a study using human liver cancer tissue [3].

  • Sample Source: Fresh human liver cancer tissue from patients.
  • Ex Vivo Culture: Tissue is cultured and treated with vehicle, single agents, or combinations.
  • Treatment Conditions:
    • Vismodegib (SHH inhibitor) as a single agent.
    • This compound as a single agent.
    • Combination of Vismodegib and this compound.
  • Analysis:
    • Histology: Tissue sections stained with Hematoxylin and Eosin (H&E).
    • Immunohistochemistry (IHC): Staining for key pathway markers and apoptosis/ proliferation markers.

Signaling Pathways and Mechanistic Insights

This compound remodels the tumor microenvironment through multiple mechanisms. Transcriptomic analysis (RNA-seq) of tumors from the LL/2 model revealed that this compound, especially when combined with radiation, enhances activity in the IL-6/JAK/STAT3 and interferon-gamma (IFN-γ) signaling pathways [2]. It also upregulates the expression of immune checkpoint molecules, including PD-1 (Pdcd1), PD-L1 (CD274), and PD-L2 (Pdcd1lg2), which may contribute to the enhanced efficacy of subsequent anti-PD-1 therapy [2]. A tumor cell-intrinsic mechanism was identified in bladder cancer models, where this compound promotes immune editing of tumor neoantigens, effectively reshaping the expressed neoantigen landscape to make the tumor more visible to the immune system [1].

The diagram below illustrates the core mechanistic workflow of this compound's action in the tumor microenvironment.

Entinostat_Mechanism This compound This compound (HDAC1/3 Inhibitor) HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Chromatin_Remodeling Chromatin Remodeling HDAC_Inhibition->Chromatin_Remodeling Treg_Reduction ↓ Tregs & M-MDSCs HDAC_Inhibition->Treg_Reduction MHC_Expression ↑ MHC I/II Expression Chromatin_Remodeling->MHC_Expression Neoantigen_Editing Immune Editing of Tumor Neoantigens Chromatin_Remodeling->Neoantigen_Editing PD1_Expression ↑ PD-1/PD-L1 Expression Chromatin_Remodeling->PD1_Expression Tcell_Infiltration ↑ CD8+ T-cell Infiltration & IFN-γ Production MHC_Expression->Tcell_Infiltration Neoantigen_Editing->Tcell_Infiltration Antitumor_Response Enhanced Antitumor Immune Response PD1_Expression->Antitumor_Response Potentiates Anti-PD-1 Tcell_Infiltration->Antitumor_Response Treg_Reduction->Antitumor_Response

Mechanistic Workflow of this compound's Immunomodulatory Action: This diagram illustrates how this compound, via HDAC inhibition, triggers a cascade of events in the tumor microenvironment that leads to an enhanced antitumor immune response. Key steps include chromatin remodeling, enhanced antigen presentation, immune checkpoint upregulation, and shifts in key immune cell populations.

Recommended Tools for Flow Cytometry Data Analysis

For the immune profiling detailed in these protocols, several tools can process and visualize complex flow cytometry data:

  • FlowJo: Industry standard for advanced data analysis and visualization of cell populations [4].
  • FCS Express: User-friendly option, good for beginners and quick generation of presentation-ready results [4].
  • Cytoflow: Open-source Python-based tool ideal for analyzing fluorescence distribution and internal cell state across conditions; integrates with Jupyter Notebooks [4].

Critical Considerations for Experimental Design

  • Model Selection: The immunomodulatory effects of this compound are most pronounced in immunocompetent syngeneic models. Confirm the suitability of your chosen model for immunotherapy studies [1].
  • Treatment Scheduling: The sequence and timing of combination therapy are critical. The presented protocol where this compound is started concurrently with radiation has demonstrated efficacy [2].
  • Comprehensive Immune Panel: Given this compound's broad effects on both myeloid and lymphoid lineages, a detailed flow cytometry panel covering suppressive and effector populations is essential to capture the full picture.

Conclusion

This compound is a potent immunomodulator that enhances antitumor immunity by creating a more favorable tumor microenvironment. The application notes and detailed protocols provided here, centered around robust flow cytometry immune profiling, offer a solid foundation for researchers to explore and validate these combination strategies in their own work.

References

Application Notes and Protocols for Entinostat and Azacitidine Combination Epigenetic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Combination Epigenetic Therapy

Epigenetic therapy represents a transformative approach in oncology, targeting the reversible molecular mechanisms that regulate gene expression without altering the DNA sequence itself. Combination therapy using a DNA methyltransferase inhibitor (DNMTi) like azacitidine and a histone deacetylase inhibitor (HDACi) like entinostat is founded on the premise of synergistic reactivation of silenced tumor suppressor genes. This synergy occurs because DNA hypermethylation and histone deacetylation often work cooperatively to maintain a repressive chromatin state. DNMT inhibitors like azacitidine incorporate into DNA, leading to the degradation of DNMT1 and genome-wide DNA demethylation. Subsequently, HDAC inhibitors like this compound prevent the removal of acetyl groups from histone tails, promoting a more open chromatin configuration that facilitates the re-expression of critically silenced genes [1] [2].

The application of this combination has been explored across various malignancies, including hematological cancers and solid tumors, with the goal of reversing epigenetic silencing and restoring normal cellular function or sensitizing cancer cells to other treatments [3] [2]. The following sections provide a detailed breakdown of clinical trial outcomes, practical protocols for in vitro and in vivo application, and essential safety considerations for researchers and clinicians.

Clinical Trial Data and Efficacy Summary

The clinical efficacy of the azacitidine and this compound combination has been evaluated in several phase II trials across different cancer types. The results, summarized in the table below, highlight a trend where significant clinical activity, as defined by RECIST criteria, has been challenging to achieve in advanced solid tumors. However, evidence of biological and epigenetic activity has been consistently observed.

Table 1: Summary of Clinical Trial Outcomes for Azacitidine and this compound Combination

Cancer Type Trial Design Primary Endpoint (Result) Key Efficacy Findings Reference

| Metastatic Colorectal Cancer (mCRC) | Phase II, two cohorts (heavily pre-treated) | RECIST Response (0% ORR in both cohorts) | - Median PFS: 1.9 months

  • Median OS: 5.6 months (Cohort 1), 8.3 months (Cohort 2)
  • DNA demethylation correlated with improved PFS in a subset. | [1] [4] | | Advanced Breast Cancer (Hormone-resistant & TNBC) | Phase II, two parallel cohorts | Objective Response Rate (ORR) 4% in hormone-resistant; 0% in TNBC | - One PR in hormone-resistant cohort (n=27).
  • An additional PR was observed in an optional continuation phase with added endocrine therapy.
  • ER re-expression was observed in ~50% of post-treatment biopsies in the hormone-resistant cohort. | [5] | | Myelodysplastic Syndrome (MDS) & AML | Phase II, Randomized (AZA vs. AZA+this compound) | Hematologic Normalization (HN) 32% (AZA) vs. 27% (AZA+this compound) | - No benefit from addition of this compound.
  • Median OS: 18 months (AZA) vs. 13 months (Combination).
  • Combination arm showed pharmacodynamic antagonism (less demethylation). | [6] [7] | | Non-Small Cell Lung Cancer (NSCLC) | Phase I/II (Heavily pre-treated) | Not Specified (Exploratory) | - Limited objective responses (4%).
  • Observation of disease stabilization and anecdotal reports of subsequent response to chemotherapy, suggesting a potential "priming" effect. | [8] [3] |
Analysis of Clinical Efficacy Data

The data from these trials indicate that while the azacitidine and this compound combination is generally well-tolerated, its utility as a direct cytotoxic regimen in heavily pre-treated solid tumors is limited. The absence of objective responses in colorectal and triple-negative breast cancer underscores the challenge of achieving tumor regression with epigenetic therapy alone in advanced disease settings [1] [5]. However, the correlation between DNA demethylation and improved progression-free survival in colorectal cancer, along with the re-expression of the estrogen receptor in breast cancer, provides compelling proof-of-concept that the therapy is hitting its intended epigenetic targets and can induce biologically relevant changes [1] [5]. The negative result in the randomized MDS/AML trial, where the combination was inferior to azacitidine monotherapy and associated with pharmacodynamic antagonism, highlights the complexity of combining epigenetic drugs and the critical importance of scheduling and mechanism [6] [7].

Detailed Experimental Protocols

This section provides standardized methodologies for evaluating the azacitidine and this compound combination in preclinical models, which are crucial for mechanistic studies and drug development.

In Vitro Cell Treatment and Viability Assay

This protocol is designed to assess the direct cytotoxic effects and the epigenetic "priming" effect of the combination on cancer cell lines.

Table 2: In Vitro Drug Treatment Protocol for Epigenetic Priming

Step Parameter Specification Notes
1. Pre-treatment Drugs Azacitidine, this compound, Combination Use DMSO for vehicle control.
Azacitidine Dose 500 nM Administer every 24 hours for 72 hours.
This compound Dose 50 nM Add for the final 24 hours of the 72-hour pre-treatment.
Duration 72 hours [8]
2. Drug-Free Incubation Duration 7 days Allows for recovery and expression of re-activated genes.
3. Chemotherapy Challenge Re-plating Seed at equal density -
Chemotherapeutic Agents Cisplatin, Docetaxel, Irinotecan, etc. Treat for 72 hours.
4. Viability Assessment Assay Cell Titer-Glo Luminescent Assay Measure ATP levels as a proxy for cell viability.
Analysis Non-linear regression to calculate IC₅₀ Compare IC₅₀ values between pre-treatment conditions. [8]

The following diagram illustrates the workflow for the in vitro epigenetic priming experiment.

G Start Seed Cancer Cell Line PreTreat Pre-treatment Phase (3 days) - Aza: 500 nM daily - Ent: 50 nM (last 24h) Start->PreTreat Recovery Drug-Free Recovery (7 days) PreTreat->Recovery Replate Re-plate Cells Recovery->Replate Challenge Chemotherapy Challenge (72 hours) Replate->Challenge Assay Viability Assay (e.g., Cell Titer-Glo) Challenge->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

In Vivo Xenograft Model Protocol

This protocol outlines the steps for evaluating the combination therapy in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

  • Step 1: Model Establishment: Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., NSG mice). Allow tumors to establish to a palpable size (~100-150 mm³).
  • Step 2: Randomization and Dosing: Randomize mice into four treatment groups: Vehicle Control, Azacitidine alone, this compound alone, and Combination. Dosing regimens are as follows:
    • Azacitidine: 2.5 - 5.0 mg/kg, administered intraperitoneally, daily for 3 days per week, for 2-3 weeks.
    • This compound: 2.5 - 5.0 mg/kg, administered orally, twice per week (e.g., days 3 and 10), for 2-3 weeks. [8]
  • Step 3: Tumor Monitoring: Measure tumor volumes 2-3 times per week using a digital caliper. Calculate volume using the formula: (Length × Width²) / 2.
  • Step 4: Endpoint Analysis: At the end of the study, euthanize mice and collect tumors for downstream analyses:
    • Pharmacodynamic Analysis: Isolate DNA and protein for assessment of global DNA methylation (e.g., LINE-1 pyrosequencing) and histone acetylation (e.g., Western blot for H3/H4 acetylation).
    • Gene Expression: Perform RNA sequencing or qPCR on candidate tumor suppressor genes (e.g., SFRP1, GATA4/5 in CRC) to confirm re-expression. [1]

Mechanism of Action and Signaling Pathways

The synergistic effect of azacitidine and this compound is achieved through sequential targeting of complementary epigenetic pathways. The following diagram illustrates the key mechanistic steps.

G Aza Azacitidine (DNMT Inhibitor) DNMT DNMT Depletion Aza->DNMT  Causes Ent This compound (HDAC Class I Inhibitor) HDAC HDAC Inhibition Ent->HDAC  Causes DNAdeMe DNA Demethylation DNMT->DNAdeMe Leads to HistoneAc Histone Hyperacetylation HDAC->HistoneAc Leads to DNAme Promoter DNA Hypermethylation ChromatinClosed Repressive Chromatin (Gene Silencing) DNAme->ChromatinClosed HistoneDeAc Histone Deacetylation HistoneDeAc->ChromatinClosed GeneOn Tumor Suppressor Gene Re-expression ChromatinClosed->GeneOn Inhibits ChromatinOpen Open Chromatin State DNAdeMe->ChromatinOpen Promotes HistoneAc->ChromatinOpen Promotes ChromatinOpen->GeneOn Allows

Azacitidine is a pyrimidine nucleoside analog that is incorporated into DNA and RNA. Upon incorporation into DNA, it covalently binds and depletes DNA methyltransferases (DNMTs), leading to passive DNA demethylation during subsequent rounds of cell division. This results in the genome-wide loss of DNA methylation, particularly at the promoter CpG islands of silenced genes [2]. However, DNA demethylation alone may be insufficient for robust gene re-expression due to a repressive chromatin structure maintained by histone deacetylases (HDACs). This compound, a class I selective HDAC inhibitor, blocks the removal of acetyl groups from histone tails (e.g., H3 and H4). Histone hyperacetylation neutralizes their positive charge, reducing the affinity for DNA and promoting a more open, transcriptionally permissive chromatin state. The sequential and complementary action of these two agents—first "unlocking" the DNA methyl mark and then "opening" the chromatin structure—synergistically reactivates the expression of key tumor suppressor genes, such as CDKN2A, SFRP1, and ESR1 [1] [5] [2].

Safety and Tolerability Profile

Based on pooled data from multiple clinical trials, the combination of azacitidine and this compound has a manageable safety profile. The most common adverse events (AEs) are hematological and gastrointestinal, consistent with the known effects of each agent.

Table 3: Common Adverse Events Associated with Azacitidine and this compound Combination Therapy

Adverse Event Category Specific Events (Grade 1-4) Management Notes

| Hematological Toxicities | Anemia, Lymphopenia, Neutropenia, Thrombocytopenia | - Monitor blood counts regularly.

  • Consider dose delays or growth factor support for high-grade neutropenia. [1] [6] | | Non-Hematological Toxicities | Fatigue, Nausea, Vomiting, Hypophosphatemia, Anorexia | - Premedicate with 5-HT3 receptor antagonists.
  • Provide nutritional support and monitor electrolytes. [1] [5] |

In the phase II colorectal cancer trial, an initial safety boundary was crossed, but a review determined that the toxicities were likely related to underlying disease progression in heavily pre-treated patients rather than the study drugs. The protocol was subsequently amended to enroll patients with less prior therapy and lower disease burden, which improved tolerability [1]. Dose reductions for both azacitidine and this compound are effective strategies for managing persistent or severe toxicities.

Conclusions and Future Directions

The combination of this compound and azacitidine has demonstrated compelling proof-of-concept as an epigenetic therapy, with evidence of target engagement and biological activity across cancer types. However, its future development requires strategic reconsideration. Moving forward, research should focus on:

  • Biomarker-Driven Patient Selection: Identifying patients with specific epigenetic vulnerabilities, such as the CpG Island Hypermethylator Phenotype (CIMP), may enrich for responders [1].
  • Priming for Other Therapies: The most promising application may be using this combination to "prime" tumors, reversing resistance to subsequent treatments like immunotherapy, chemotherapy, or endocrine therapy [8] [5] [3].
  • Optimized Scheduling: The pharmacodynamic antagonism observed in the MDS trial indicates that drug sequencing and scheduling are critical and require further refinement [6].

References

Comprehensive Application Notes and Protocols: Biomarker Analysis of Entinostat in HR+ Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Entinostat and Exploratory Biomarkers

This compound is an oral, class-I selective histone deacetylase (HDAC) inhibitor currently under investigation in combination with exemestane for the treatment of hormone receptor-positive (HR+) advanced breast cancer. HDAC inhibitors modulate gene expression and protein function through epigenetic modification, primarily by increasing acetylation of histone lysine residues on chromatin, leading to altered transcriptional activity. In breast cancer models, this compound has been shown to reverse endocrine resistance through multiple mechanisms, including promotion of estrogen receptor (ER) re-expression and modulation of key signaling pathways. Beyond these direct antitumor effects, this compound also demonstrates immunomodulatory activity by affecting T-cell function and myeloid-derived suppressor cells (MDSCs). These multifaceted mechanisms make biomarker development particularly important for identifying patients most likely to benefit from treatment.

The primary pharmacodynamic biomarker for this compound activity is lysine acetylation (Ac-K) in peripheral blood mononuclear cells (PBMCs), which provides a direct measure of HDAC inhibition. In the ENCORE 301 phase II trial, patients exhibiting lysine hyperacetylation in PBMCs after two weeks of this compound treatment demonstrated significantly improved progression-free survival (median 8.5 months) compared to those without hyperacetylation (median 2.7 months), with a hazard ratio of 0.32 [1]. This established PBMC lysine acetylation as a robust predictive biomarker. Additional exploratory biomarkers include immune cell profiles (CD4+ HLA-DR+ T-cells, CD86+ dendritic cells), plasma chemokine levels (IP-10), and ESR1 mutation status in circulating tumor DNA, which provide complementary information on drug mechanism and potential resistance patterns [1].

Quantitative Biomarker Data Summary

Table 1: Clinical Efficacy Correlations with Biomarkers in this compound Trials

Biomarker Category Specific Marker Measurement Method Clinical Correlation Statistical Significance
Primary PD Biomarker Lysine acetylation in PBMCs Flow cytometry (anti-acetylated lysine antibody) Improved PFS in hyperacetylated patients (8.5 vs 2.7 months) HR 0.32; 95% CI 0.13-0.79 [1]
Immune Activation CD4+ HLA-DR+ T-cells Multiparameter flow cytometry Correlation with treatment response Exploratory analysis [1]
Immune Activation CD86 expression on dendritic cells Multiparameter flow cytometry Correlation with treatment response Exploratory analysis [1]
Plasma Chemokine IP-10 (IFN-γ-induced protein 10) Custom MAP assay (39 analytes) Association with improved PFS Exploratory analysis [1]
T-cell Activation CD69+ T-cells Flow cytometry Greater increase in patients with SD ≥6 months Phase 1 observation [2]
Genetic Biomarker ESR1 Y537S mutation Plasma ctDNA (OncoBEAM BEAMing dPCR) Trend toward PFS benefit with this compound Exploratory subgroup analysis [1]

Table 2: Correlation Between this compound PK Parameters and Pharmacodynamic Effects

This compound Dose PK Parameter Ac-K Response T-cell Activation Clinical Outcome
3 mg once weekly AUC: 432 ng•h/mL [2] Dose-dependent increase Moderate CD69 increase Stable disease ≥6 months in some patients [2]
5 mg once weekly AUC: 860 ng•h/mL [2] Dose-dependent increase Substantial CD69 increase Median PFS 13.9 months in phase 1 [2]
10 mg every 2 weeks Single dose data [2] Dose-dependent increase Data not reported Well tolerated [2]
Correlation Strength Strong correlation with Ac-K Direct correlation with dose Potential correlation with clinical benefit Exposure-response relationship supported [2]

Detailed Experimental Protocol: Lysine Acetylation Measurement in PBMCs

Sample Collection and PBMC Isolation

Patient blood samples should be collected in sodium heparin tubes at baseline (pre-dose) and at specific timepoints following this compound administration, with critical sampling at 2 weeks post-treatment based on the established predictive value of this timepoint. The sample processing workflow begins with density gradient centrifugation using Ficoll-Paque PLUS to separate PBMCs from whole blood. Centrifuge 15-20 mL of blood at 400-500 × g for 30-40 minutes at room temperature with the brake disengaged. Carefully collect the PBMC interface layer and wash cells twice with phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA). Perform cell counting using a hemocytometer or automated cell counter, assessing viability via trypan blue exclusion, with minimum acceptability set at >95% viability. Aliquot 1-2 million cells per staining condition for subsequent analysis, with remaining cells cryopreserved in fetal bovine serum (FBS) with 10% DMSO for potential future analyses [1].

Cell Staining and Flow Cytometric Analysis

Surface marker staining is performed first by resuspending PBMCs in flow cytometry staining buffer and incubating with fluorochrome-conjugated antibodies against CD3 (T-cells), CD19 (B-cells), and CD14 (monocytes) for 30 minutes at 4°C in the dark. After surface staining, cells are washed twice and fixed using 1-4% paraformaldehyde for 10 minutes at room temperature. For intracellular acetylated lysine detection, permeabilize cells using ice-cold methanol (90-100%) or commercial permeabilization buffers, incubating for 30 minutes at 4°C. After permeabilization, wash cells and incubate with anti-acetylated lysine monoclonal antibody (Clone 15G10, BioLegend, Cat. 623406) for 45-60 minutes at room temperature. Include appropriate isotype controls and compensation beads in each experiment. Finally, resuspend cells in flow cytometry buffer and acquire data using a flow cytometer capable of detecting the chosen fluorochromes, collecting a minimum of 50,000 events per sample in the lymphocyte gate [1].

Data Analysis and Interpretation

Flow cytometric data analysis should begin with quality control checks including assessment of sample viability, staining intensity, and instrument performance. Create sequential gating strategies to first exclude debris and doublets, then select lymphocyte populations based on forward and side scatter properties, followed by sub-gating on specific immune cell subsets using surface markers (CD3+ for T-cells, CD19+ for B-cells, CD14+ for monocytes). The median fluorescence intensity (MFI) of acetylated lysine staining within each cell population should be quantified and normalized to baseline values. Statistical analysis typically employs non-parametric tests (Wilcoxon signed-rank test for paired samples, Mann-Whitney U test for unpaired samples) with significance set at p < 0.05. The critical threshold for hyperacetylation is defined as an increase in lysine acetylation MFI exceeding the median change observed in the patient population, which in previous studies has been associated with significantly improved clinical outcomes [1].

Additional Exploratory Biomarker Protocols

Immune Cell Profiling by Multiparameter Flow Cytometry

Comprehensive immune monitoring provides valuable insights into this compound's mechanism of action beyond direct HDAC inhibition. For detailed immunophenotyping, extend the basic staining panel to include antibodies against CD4, CD8, HLA-DR, inducible T-cell co-stimulator (ICOS), and CD86. Include viability dyes to exclude dead cells from analysis. For intracellular cytokine staining, stimulate PBMCs with PMA/ionomycin in the presence of brefeldin A for 4-6 hours before surface staining, fixation, and permeabilization. Data analysis should focus on both the percentage of positive cells and geometric MFI for activation markers, with particular attention to CD4+ HLA-DR+ T-cells and CD86+ dendritic cells, which have shown promise as correlative biomarkers in previous trials [1].

Plasma Chemokine/Cytokine Analysis

Blood collection for plasma analysis requires EDTA tubes, with plasma separated by centrifugation at 1000-2000 × g for 10-15 minutes within 30-60 minutes of collection. Aliquot and immediately freeze plasma at -80°C until analysis. The multi-analyte profiling should focus on IFN-γ-induced protein 10 (IP-10/CXCL10), which has demonstrated correlation with this compound response in previous studies. Use customized Luminex-based assays or similar multiplex platforms to measure IP-10 alongside other relevant analytes (minimum 39-plex panel). Include appropriate standards, controls, and duplicates in each run, with any samples showing high coefficients of variation (>15-20%) reanalyzed. Data should be normalized to protein concentration and expressed as pg/mL, with fold-changes from baseline calculated for correlation with clinical outcomes [1].

Circulating Tumor DNA Mutation Analysis

Liquid biopsy approaches provide non-invasive methods for monitoring tumor genetics during this compound treatment. Isolate cell-free DNA from patient plasma collected in Streck Cell-Free DNA BCT or similar specialized tubes, using the QIAamp Circulating Nucleic Acid Kit or similar commercial kits. For ESR1 mutation detection, employ digital PCR technologies such as the OncoBEAM BEAMing platform, which offers high sensitivity (0.01-0.1%) for mutant allele detection. The panel should specifically target ESR1 Y537S and D538G mutations, which are common in endocrine-resistant breast cancer, alongside PIK3CA mutations as additional biomarkers. Analyze results as mutant allele frequency (MAF), with significant changes defined as >2-fold increase or decrease from baseline, or complete clearance of detectable mutations [1].

Data Visualization and Workflow Diagrams

Experimental Workflow for this compound Biomarker Analysis

The following diagram illustrates the comprehensive biomarker analysis workflow from sample collection through data interpretation:

G Sample Collection Sample Collection PBMC Processing PBMC Processing Sample Collection->PBMC Processing Heparin Tubes Plasma Processing Plasma Processing Sample Collection->Plasma Processing EDTA Tubes ctDNA Processing ctDNA Processing Sample Collection->ctDNA Processing Streck Tubes Clinical Data Clinical Data Statistical Correlation Statistical Correlation Clinical Data->Statistical Correlation PFS/OS/Response Flow Cytometry Flow Cytometry PBMC Processing->Flow Cytometry Lysine Acetylation Immune Phenotyping Multiplex Assay Multiplex Assay Plasma Processing->Multiplex Assay IP-10/Chemokines dPCR Analysis dPCR Analysis ctDNA Processing->dPCR Analysis ESR1/PIK3CA Mutations Data Analysis Data Analysis Flow Cytometry->Data Analysis MFI & % Positive Multiplex Assay->Data Analysis Concentration (pg/mL) dPCR Analysis->Data Analysis Mutant Allele % Data Analysis->Statistical Correlation Biomarker Levels

Biomarker Analysis Workflow for this compound Studies illustrates the integrated approach to biomarker assessment, highlighting the parallel processing of different sample types and the ultimate correlation with clinical outcomes. The workflow begins with appropriate sample collection using different tube types optimized for each analyte, proceeds through specialized processing techniques for each biomarker class, and culminates in comprehensive data analysis that integrates biomarker measurements with clinical response parameters. This systematic approach ensures reliable biomarker data that can inform both clinical decision-making and further drug development.

This compound Mechanism of Action and Biomarker Relationships

The following diagram illustrates the relationship between this compound's mechanisms of action and the corresponding biomarkers measured in clinical studies:

G cluster_epigenetic Epigenetic Effects cluster_immune Immune Modulation cluster_direct Direct Cellular Effects cluster_biomarkers Measurable Biomarkers This compound HDAC Inhibition This compound HDAC Inhibition Histone Acetylation Histone Acetylation This compound HDAC Inhibition->Histone Acetylation T-cell Activation T-cell Activation This compound HDAC Inhibition->T-cell Activation Cell Cycle Arrest Cell Cycle Arrest This compound HDAC Inhibition->Cell Cycle Arrest Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes PBMC Lysine Acetylation PBMC Lysine Acetylation Histone Acetylation->PBMC Lysine Acetylation ER Re-expression ER Re-expression Gene Expression Changes->ER Re-expression ESR1 Mutations ESR1 Mutations ER Re-expression->ESR1 Mutations Cytokine Production Cytokine Production T-cell Activation->Cytokine Production CD4+ HLA-DR+ T-cells CD4+ HLA-DR+ T-cells T-cell Activation->CD4+ HLA-DR+ T-cells CD69+ T-cells CD69+ T-cells T-cell Activation->CD69+ T-cells Dendritic Cell Maturation Dendritic Cell Maturation CD86+ Dendritic Cells CD86+ Dendritic Cells Dendritic Cell Maturation->CD86+ Dendritic Cells Cytokine Production->Dendritic Cell Maturation Plasma IP-10 Plasma IP-10 Cytokine Production->Plasma IP-10 Apoptosis Induction Apoptosis Induction Oncoprotein Modulation Oncoprotein Modulation

This compound Mechanisms and Corresponding Biomarkers maps the pathways through which this compound exerts its antitumor effects and identifies the measurable biomarkers associated with each mechanism. The epigenetic effects of HDAC inhibition directly lead to increased lysine acetylation, which serves as the primary pharmacodynamic biomarker. Simultaneously, immune modulatory effects result in T-cell activation and dendritic cell maturation, measurable through specific cell surface markers. The direct cellular effects on cancer cells include cell cycle arrest and apoptosis, while the biomarker measurements provide a comprehensive view of drug activity across multiple biological systems, enabling a holistic assessment of this compound's pharmacological effects in patients.

Applications in Clinical Development and Conclusions

The biomarker protocols detailed in these application notes provide a standardized framework for assessing this compound activity in clinical trials. The lysine acetylation assay in PBMCs serves as a robust pharmacodynamic marker that can guide dose optimization and patient selection strategies. The correlation between early acetylation changes and long-term clinical outcomes enables this biomarker to function as a potential surrogate endpoint in early-phase trials. Furthermore, the exploratory immune and genetic biomarkers offer opportunities for developing predictive signatures that can identify patient subgroups with enhanced benefit from this compound therapy.

For researchers implementing these protocols, key recommendations include: establishing validated standard operating procedures for sample processing to minimize pre-analytical variability; implementing rigorous quality control measures for flow cytometry including instrument calibration and compensation controls; and planning for integrated analysis of multiple biomarker classes to capture the multifaceted mechanisms of this compound action. These comprehensive biomarker approaches will continue to play a critical role in the development of this compound and other epigenetic therapies, potentially enabling more personalized treatment approaches for patients with advanced breast cancer and other malignancies.

References

Hematologic Toxicity Profile of Entinostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of key hematologic adverse events (AEs) observed in clinical trials. Neutropenia and thrombocytopenia are the most common and significant dose-limiting toxicities [1] [2].

Adverse Event Incidence (Grade 3/4) Notes and Characteristics
Neutropenia 31.6% - 38% [1] Most frequent Grade 3/4 AE; observed as a dose-limiting toxicity (DLT) in combination regimens [1] [3].
Thrombocytopenia 9.5% - 15.8% [1] Common Grade 3/4 AE; linked to inhibition of HDAC1 & HDAC2 and higher volume of drug distribution [2].
Anemia 9.5% [1] Reported as a Grade 3/4 event.
Leukopenia Reported (grade not specified) [3] Observed in combination therapy studies.

Monitoring and Laboratory Assessment Protocol

Consistent and vigilant hematologic monitoring is crucial for patient safety. The following protocol synthesizes methodologies from multiple clinical trials [4] [1] [5].

Key Monitoring Schedule:

  • Baseline: Perform a complete blood count (CBC) with differential before initiating treatment.
  • During Treatment (Dose-Limiting Toxicity Observation): Assess CBC with differential on Days 1, 8, 15, and 22 of the first treatment cycle (typically 4 weeks) [1].
  • Long-term/Extended Treatment: Conduct CBC with differential at least once per month or with each treatment cycle [1].
  • Additional Checks: Monitor CBC before each dose of combination agents (e.g., immunotherapies or chemotherapies) [4] [5].

Adverse events should be graded according to standards like the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [5].

The following diagram illustrates the core workflow for managing hematologic toxicity during a treatment cycle:

cluster_dose_management Dose Management Strategies Start Start Treatment Cycle Monitor Schedule CBC Monitoring (Days 1, 8, 15, 22) Start->Monitor Assess Assess CTCAE Grade Monitor->Assess Decision Hematologic Toxicity Grade 3/4? Assess->Decision Action1 Continue Current Dose & Monitoring Decision->Action1 No / Grade ≤2 Action2 Implement Management Protocol Decision->Action2 Yes Action1->Monitor Strategy1 • Dose Hold • Dose Reduction • Check for combination therapy DLTs Action2->Strategy1

Management and Dose Modification Strategies

When significant hematologic toxicity (Grade 3/4) occurs, the following management strategies are recommended:

  • Dose Modification: Clinical trials commonly implement dose holds or reductions for Entinostat. For example, in a phase I study, a Grade 3 ventricular tachycardia at 5 mg and other Grade 3/4 AEs at 7 mg informed dose escalation decisions, establishing a maximum tolerated dose (MTD) [1]. Another trial in small cell lung cancer was stopped early due to dose-limiting toxicities (Febrile neutropenia, sepsis) at the 2 mg dose level in combination with chemotherapy and immunotherapy [3].
  • Investigate Combination Effects: Toxicity risk can increase when this compound is combined with other myelosuppressive agents. One phase I trial was closed after two severe DLTs at the lowest this compound dose level combined with carboplatin, etoposide, and atezolizumab [3].
  • Consider Pharmacology: The volume of distribution (Vd) is a key pharmacokinetic property linked to toxicity. Drugs with a higher Vd, like Vorinostat and Romidepsin, have a wider tissue distribution and are associated with a higher risk of thrombocytopenia, potentially due to bone marrow exposure. This compound's specific Vd and its relation to toxicity is an area of ongoing research [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most critical blood counts to monitor in real-time during a study with this compound? A1: Absolute Neutrophil Count (ANC) and platelet count are the most critical. These are the most frequent causes of Grade 3/4 adverse events and dose-limiting toxicities, requiring immediate intervention according to protocol [1] [3].

Q2: How does this compound's hematologic toxicity profile compare to other HDAC inhibitors? A2: While all HDAC inhibitors can cause myelosuppression, their specific profiles differ. For instance, thrombocytopenia is strongly linked to dual inhibition of HDAC1 and HDAC2, which is common to several HDACis. However, the severity and incidence can vary based on the drug's selectivity, pharmacokinetics (like volume of distribution), and combination regimen [2].

Q3: What is a recommended safe starting dose for this compound in a new clinical trial design? A3: Based on the provided studies, 5 mg orally once weekly is a dose that has been used repeatedly in multiple phase II trials and has demonstrated a manageable safety profile in Chinese populations for breast cancer and in combination with immunotherapies for other cancers [4] [1] [5]. Doses of 7 mg/week and higher have shown a significant increase in Grade 3/4 toxicities [1].

References

Entinostat Safety Profile and Pulmonary Considerations

Author: Smolecule Technical Support Team. Date: February 2026

While direct reports of reversible lung injury are not found in the search results, understanding the drug's overall safety and immunological effects is crucial for monitoring and investigating pulmonary events.

The table below summarizes key safety and biological response information relevant to lung injury investigation [1] [2]:

Aspect Details for Investigators
Common Adverse Events Manageable hematologic toxicities (neutropenia, thrombocytopenia), gastrointestinal discomfort, fatigue [2].
Relevant Immunological Action Reprograms tumor microenvironment; reduces immunosuppressive cells (MDSCs, Tregs); can increase immune infiltration and cytokine signaling (e.g., IFN-γ) [3] [4] [5].
Implication for Lung Monitoring Immune activation and cytokine release could contribute to inflammatory lung events. Monitor for signs of pneumonitis, especially in combination with immunotherapy [4].

Experimental Protocol for Assessing Pulmonary Toxicity

For researchers needing to proactively investigate the potential for pulmonary injury in preclinical models, the following workflow outlines a comprehensive assessment strategy. This protocol synthesizes concepts from in vivo study methodologies present in the search results [6] [4] [5].

Start In Vivo Model Establishment (Murine LL/2 Lung Carcinoma) A Treatment Groups: - Vehicle Control - Entinostat Only - Combination Therapy Start->A B Dosing Regimen: Oral gavage, 5 mg/kg 5 days/week for 3 weeks A->B C In-Life Monitoring: - Daily clinical observation - Body weight measurement 2-3x/week - Respiratory rate/depth scoring B->C D Terminal Analysis (Endpoint or pre-defined timepoints) C->D E Sample Collection: - Bronchoalveolar Lavage (BAL) Fluid - Lung tissue (inflated/fixed & snap-frozen) - Serum D->E F BAL Fluid Analysis: - Cell count & differential - Cytokine panel (IFN-γ, IL-6, TNF-α) - Protein content (albumin) E->F G Lung Tissue Analysis: - Histopathology (H&E, trichrome) - Immunofluorescence (CD4+, CD8+, CD11b+, F4/80+) - RNA-seq/Pathway analysis E->G

Key Analytical Methods
  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Process BAL fluid for total and differential cell counts to detect inflammation. Analyze supernatant for pro-inflammatory cytokines using a Luminex multiplex assay and measure total protein/albumin to assess vascular leakage [4] [5].
  • Lung Histopathology: Inflate and fix lungs with 10% neutral buffered formalin. Embed in paraffin, section, and stain with H&E for blinded semi-quantitative scoring of inflammation, edema, and structural damage. Use Masson's Trichrome to assess collagen deposition and fibrosis [6] [5].
  • Immune Cell Profiling by Flow Cytometry: Create a single-cell suspension from lung tissue using a gentle mechanical and enzymatic dissociation kit. Stain cells with a panel including CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80 and analyze to characterize immune infiltration and phenotype, particularly monitoring for changes in myeloid-derived suppressor cells (MDSCs) and T cell activation [5].

Troubleshooting Guide & FAQs

Q: A preclinical study shows unexpected respiratory distress in a group receiving this compound combined with anti-PD-1. What is the immediate investigation strategy?

  • Action 1: Confirm the finding by comparing the incidence and timing of onset across all treatment groups (vehicle, this compound mono, combo).
  • Action 2: Analyze BAL fluid immediately for neutrophilic or lymphocytic inflammation. Check lung tissue sections for evidence of immune cell infiltration, hyaline membranes, or edema, which are histologic hallmarks of immune-related pneumonitis.
  • Action 3: Review the dosing schedule. The combination of this compound with immune checkpoint inhibitors like anti-PD-1 can create a more activated immune state. The provided protocol uses this compound 5 days/week for 3 weeks [5]; consider if a modified schedule could mitigate toxicity while preserving efficacy.

Q: What are the critical immunological pathways to examine when investigating lung inflammation?

  • Pathway 1: JAK/STAT and IFN-γ Signaling. this compound can potentiate interferon-gamma (IFN-γ) signaling [4], a key pathway in immune activation and potential inflammation.
  • Pathway 2: Myeloid Cell Polarization. this compound reprograms myeloid-derived suppressor cells (MDSCs) and macrophages away from immunosuppressive states [5]. This shift, while often beneficial against cancer, could contribute to pro-inflammatory tissue damage.
  • Analysis: Use RNA from lung tissue to perform gene set variation analysis (GSVA) on these pathways. Validate findings by measuring phospho-STAT3 and phospho-NFkB in isolated myeloid cells via flow cytometry [4] [5].

Q: No significant histologic lung damage is found, but BAL fluid shows elevated cytokines. How should this be interpreted?

  • This may represent subclinical immune activation. It is essential to correlate these findings with in-life observations (e.g., respiratory scoring). Consider this a potential early biomarker. Monitor these animals closely for delayed onset of clinical symptoms and design follow-up studies with a longer observation period to determine if this activation resolves or progresses to injury.

References

Entinostat Resistance: Mechanisms & Reversal Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the primary mechanisms of resistance to Entinostat and the most promising combination strategies to overcome them, as identified in recent literature.

Table 1: Documented Resistance Mechanisms and Reversal Strategies

Resistance Mechanism Description Proposed Reversal Strategy Key Signaling/Pathways Affected
Compensatory Epigenetic Signaling Inhibition of HDACs leads to increased histone acetylation, which can be "read" by BET proteins, sustaining the expression of pro-survival genes. Combine with Bromodomain and Extra-Terminal (BET) inhibitors (e.g., JQ1, OTX015). [1] MYC, BCL-2, Survivin; BRD4-driven transcription. [1]
Enhanced DNA Damage Repair (DDR) Cancer cells upregulate DDR pathways to repair the DNA damage that contributes to this compound's and chemotherapy's cytotoxic effects. Combine with DNA-damaging agents (e.g., Cisplatin) and target DDR. This compound itself can suppress DDR gene expression. [2] ATR, ATM, Chk1/2; Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways. [2]
Immune-Suppressive Tumor Microenvironment (TME) The TME can limit the efficacy of immunotherapies and, by extension, the immunomodulatory effects of this compound. Combine with immunotherapeutic agents (e.g., IL-15 superagonist N-803, cancer vaccines, Immune Checkpoint Inhibitors). [3] FOXO1, p21; Reduction in Tregs and MDSCs; Increased CD8+ T-cell infiltration and granzyme B. [3]
Upregulation of Anti-Apoptotic Proteins Cancer cells survive by increasing the expression of proteins that inhibit programmed cell death. Combination therapies can shift the balance toward pro-apoptotic signals. [1] [2] Increased expression of pro-apoptotic Bim and FOXO1; Reduction of BCL-2. [1]

Table 2: Efficacy of Combination Therapies in Preclinical Models

Combination Therapy Cancer Model (Cell Line) Observed Effect & Synergy Key Readouts
This compound + BETi (JQ1/OTX015) + Cisplatin Urothelial Carcinoma (J82, T24, resistant variants). [1] Complete or partial reversal of cisplatin resistance. Highly synergistic. [1] ↑ Caspase-mediated apoptosis; ↑ p21, Bim, FOXO1; Synergy measured by Chou-Talalay. [1]
This compound + N-803 + Vaccine MC38-CEA colon carcinoma, 4T1 triple-negative breast cancer. [3] Significant tumor control and reduced metastasis. Synergistic. [3] ↑ Activated CD8+ T-cells in TME; ↑ Granzyme B; ↓ Tregs; ↓ VISTA checkpoint. [3]
This compound + Cisplatin Cisplatin-resistant tumor cells. [2] Synergistic toxicity in resistant cells. [2] Inhibition of CisPt-stimulated DDR; ↓ DSB- and BER-related genes; Altered p53 phosphorylation/acetylation. [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research, which can be adapted for in vitro resistance studies.

Protocol 1: Assessing Synergy in Triple Combination Therapy [1]

This protocol is designed to test the ability of this compound and a BET inhibitor to re-sensitize resistant cancer cells to cisplatin.

  • 1. Cell Lines and Culture:

    • Use paired sensitive (e.g., J82, T24) and cisplatin-resistant (e.g., J82cisR, T24 LTT) urothelial carcinoma cell lines. Include a non-cancerous cell line (e.g., HBLAK, HEK293) for selectivity assessment.
    • Culture cells in recommended media (e.g., DMEM with penicillin/streptomycin and FBS).
  • 2. Reagents:

    • This compound (class I HDACi)
    • BET inhibitors: JQ1 (model compound), OTX015 or JQ35 (clinical-stage)
    • Cisplatin
    • DMSO as vehicle control
  • 3. Treatment Schedule (Critical):

    • Pre-treat cells with a combination of This compound and a BETi (e.g., JQ1) for 24 hours.
    • Then, add Cisplatin to the culture and continue the incubation for a further 48-72 hours.
    • This sequential pre-treatment is key to reversing resistance.
  • 4. Viability and Synergy Analysis:

    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.
  • 5. Apoptosis and Protein Analysis:

    • Confirm mechanism by performing a Caspase-3/7 activity assay.
    • Analyze key protein markers via Western Blot for p21, Bim, FOXO1, and cleaved caspase-3.
Protocol 2: Evaluating Immune-Mediated Mechanisms In Vivo [3]

This protocol outlines how to test this compound in combination with immunotherapy in a murine model.

  • 1. Animal and Tumor Model:

    • Use C57BL/6 or Balb/c mice.
    • Implant MC38-CEA colon carcinoma or 4T1 triple-negative breast cancer cells subcutaneously.
  • 2. Treatment Groups:

    • Control
    • This compound alone (provided in diet at 3-12 mg/kg/day to maintain therapeutic plasma levels)
    • N-803 + Vaccine alone (e.g., Ad-CEA or Ad-Twist vaccine, 10^10 virus particles s.c., with boosts; N-803 at 1 μg s.c.)
    • Combination of all three
  • 3. Key Endpoint Analyses:

    • Tumor Volume: Measure twice weekly.
    • Immune Profiling (Flow Cytometry): At endpoint, analyze cells from tumors (TME) and spleens.
      • Key panels: CD8+ T-cells (activation, Granzyme B), Tregs (CD4, CD25, FoxP3), Myeloid cells.
    • Cytokine Measurement: Use ELISA to measure serum levels of IFNγ.
    • Gene Expression: Isolve RNA from tumor tissue for Nanostring or RNA-Seq analysis of an IFNγ and T-cell inflammation signature.

Signaling Pathways and Experimental Workflows

The following diagrams, created with DOT language, illustrate the core mechanisms and experimental designs.

G cluster_resistance Resistance Mechanism cluster_reversal Reversal Strategy This compound This compound HDAC Class I HDACs (HDAC1, HDAC3) This compound->HDAC Inhibits BETi BETi BET_Proteins BET Proteins (e.g., BRD4) BETi->BET_Proteins Inhibits Acetylated_Histones Accumulation of Acetylated Histones HDAC->Acetylated_Histones Deacetylates Acetylated_Histones->BET_Proteins Recruits ProSurvival_Genes Pro-Survival & Oncogene Transcription (e.g., MYC, BCL-2) BET_Proteins->ProSurvival_Genes Activates Apoptosis Cell Cycle Arrest & Apoptosis ProSurvival_Genes->Apoptosis Promotes Survival

Diagram 1: Overcoming resistance via this compound and BET inhibitor combination. This compound inhibits HDACs, leading to histone hyperacetylation. BET proteins bind to these acetylated histones to drive pro-survival gene expression, a key resistance pathway. Adding a BET inhibitor blocks this interaction, synergistically promoting cancer cell death. [1] [4]

G cluster_in_vitro In Vitro Synergy Assay cluster_in_vivo In Vivo Immune Study Start Start Experiment Step1 Plate sensitive & resistant cancer cell lines Start->Step1 StepA Implant tumor cells in mice Start->StepA Step2 Pre-treat with This compound + BETi (24h) Step1->Step2 Step3 Add Cisplatin (Incubate 48-72h) Step2->Step3 Step4 Measure Viability (MTT/CTGlow) Step3->Step4 Step5 Analyze Synergy (Chou-Talalay CI) Step4->Step5 StepB Randomize into groups: Ctrl, ENT, N-803+V, Combo StepA->StepB StepC Administer treatments (ENT in diet, others s.c.) StepB->StepC StepD Monitor tumor volume & harvest tissues StepC->StepD StepE Analyze TME: Flow, ELISA, RNA StepD->StepE

Diagram 2: Workflow for key experiments. The top flow (blue) outlines the cell-based synergy assay, while the bottom flow (green) outlines the in vivo study to evaluate immune-mediated effects of combination therapy. [1] [3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful this compound + BETi + Chemotherapy combination experiment? A1: The treatment sequence is critical. Research shows that pre-treating cells with this compound and a BET inhibitor for 24 hours before adding cisplatin is essential for completely reversing chemoresistance. Adding all agents simultaneously yields inferior results. [1]

Q2: How can we confirm that our combination therapy is specifically targeting the tumor and sparing healthy cells? A2: Always include relevant non-cancerous cell lines (e.g., HBLAK, HEK293) in your viability assays. The synergistic combinations identified (e.g., this compound+BETi+Cisplatin) have demonstrated at least a 4-fold higher selectivity for cancer cells over non-cancerous controls. [1]

Q3: Beyond cell viability, what are the key molecular readouts to confirm the mechanism of action? A3:

  • For Epigenetic/Target Engagement: Western Blot for acetyl-histone H3 and acetyl-α-tubulin.
  • For Apoptosis: Caspase-3/7 activity assays and Western Blot for cleaved PARP and Bim.
  • For Cell Cycle: Flow cytometry for cell cycle analysis and Western Blot for p21.
  • For Immune Profiling (In Vivo): Flow cytometry of tumor homogenates for CD8+/CD4+ T cells, Tregs, and myeloid cells, plus analysis of Granzyme B and IFNγ. [1] [3]

Q4: Are there any clinical-stage BET inhibitors that we should prioritize for our studies? A4: Yes. While JQ1 is a powerful tool compound, it has a short half-life. For more translatable studies, consider using OTX015 (Birabresib) or JQ35, which are BET inhibitors that have already entered clinical trials. [1]

References

Entinostat Solubility & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the essential data for handling Entinostat in the laboratory.

Specification Details Source / Citation
Solubility in DMSO ≥ 18.8 mg/mL (50 mM); up to 25 mg/mL with slight warming [1] [2] [3] [4] [1] [2]
Stock Solution Concentration 10 mM - 50 mM (in DMSO) is common for cell culture [4] [2] [4] [2]
Storage of Solid -20°C, protected from moisture and light [1] [5] [2] [1] [5] [2]
Storage of Solution -20°C; use shortly after preparation (up to 1 week) [3] [4] [3]
Appearance White to off-white crystalline solid [1] [2] [3] [1] [2] [3]

Step-by-Step Guide for Solution Preparation

For a 10 mM stock solution in DMSO, you can follow this workflow:

Start Weigh this compound powder A Calculate required mass: (Desired volume in L) × (10 mmol/L) × (376.41 g/mol) Start->A B Transfer to volumetric vessel A->B C Add pure DMSO solvent (99.9% purity recommended) B->C D Sonicate and/or warm gently at 37°C for 10 min C->D E Vortex until solution is clear and solid is fully dissolved D->E F Aliquot and store at -20°C E->F

  • Critical Step Notes: Sonication and gentle warming at 37°C for 10 minutes are recommended to achieve full dissolution and a clear solution due to the high concentration [4] [2]. Always use high-purity DMSO (99.9%) to prevent contamination and decomposition.

Troubleshooting Common Issues

  • Precipitation Upon Storage: If your stock solution precipitates after thawing, warm it again at 37°C and vortex thoroughly. For long-term stability, avoid repeated freeze-thaw cycles by storing in small, single-use aliquots [4] [3].
  • Working Solution Dilution: When diluting the DMSO stock solution into aqueous cell culture media, the final DMSO concentration should typically be kept low (e.g., 0.1% or less) to avoid cytotoxicity [4] [5].
  • Physical Form Discrepancy: this compound is described as a "white to off-white crystalline solid" [1]. If the received powder appears different, contact the supplier.

Frequently Asked Questions

Q1: What is the typical working concentration for cell culture experiments? The effective concentration varies by cell line. The average IC50 for tumor cell proliferation is around 2.57 µM, but specific cell lines can be much more sensitive, with IC50 values as low as 0.061 µM [6] [4]. A dose-response experiment is necessary to determine the optimal concentration for your specific model.

Q2: Can this compound be dissolved in solvents other than DMSO? While DMSO is the preferred and best-documented solvent, one source indicates solubility in ethanol at ≥ 7.4 mg/mL with ultrasonication [2]. However, DMSO remains the standard for in vitro research.

Q3: How long can I store a prepared this compound solution? The solid powder is stable for at least 12 months when stored properly at -20°C [1]. However, solutions in DMSO have a shorter shelf life. It is recommended to store them at -20°C and use them within one week [3].

References

Entinostat laboratory handling stability

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Summary

The table below summarizes the key information for handling Entinostat in a laboratory setting.

Property Specification / Recommendation
Recommended Storage -20°C [1] [2]
Shipping Condition Ambient temperature [1]
Physical Form Off-white to white solid [1] [2]
Solubility Soluble in DMSO and methanol [1] [2]
Purity >98.5% [1]

Safety and Handling Guidelines

For safe laboratory handling, please adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection [1].
  • Inhalation Prevention: Do not breathe dust or vapors [1].
  • Skin and Eye Contact: Avoid contact with skin and eyes. If contact occurs, rinse eyes cautiously with water for several minutes [1].
  • Toxicity: The compound is classified as toxic if swallowed and may cause respiratory irritation [1].

Stability Data Gap and Testing Recommendations

The provided search results do not contain specific studies on this compound's stability regarding factors like pH, thermal stress, or long-term shelf-life. To establish robust in-house stability protocols, you may consider the following:

  • Forze Stability Testing: Design studies to expose the compound to various stress conditions (e.g., different temperatures, pH levels, oxidative light) and use analytical techniques like HPLC to monitor purity and degradation.
  • Solution Stability: Prepare stock solutions in recommended solvents like DMSO and test their stability over time under different storage temperatures (e.g., -20°C, -80°C, room temperature).
  • Contact Manufacturers: Suppliers such as MedChemExpress and StressMarq may have additional technical data sheets with stability information available upon request [1] [2].

Experimental Workflow for Handling

The diagram below outlines a logical workflow for handling this compound upon arrival and preparing it for experiments.

Start Receive this compound Check Check Shipment Condition Start->Check Store Store at -20°C Check->Store Weigh Weigh Powder in Fume Hood Store->Weigh Dissolve Dissolve in DMSO/Methanol Weigh->Dissolve Aliquote Aliquot Stock Solution Dissolve->Aliquote StoreSol Store Aliquots at -20°C Aliquote->StoreSol Use Use in Experiment StoreSol->Use

References

Entinostat immune cell profiling optimization

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat's Impact on Key Immune Cells

Immune Cell Population Effect of this compound Optimization Goal / Note
Myeloid-Derived Suppressor Cells (MDSCs) Reduces immunosuppressive monocytic M-MDSCs [1] [2]. Decrease suppressive function, not always number [2].
Regulatory T Cells (Tregs) Decreases population and suppressive activity [3] [4]. Reduce suppression of anti-tumor immunity.
CD8+ T Cells Increases infiltration, effector memory population, and IFN-γ production [1] [3]. Enhance cytotoxic function and persistence.
Tumor Cell Antigen Presentation Upregulates MHC class I/II and antigen-processing machinery (e.g., TAP1) [5] [3]. Improve tumor cell visibility to immune system.
Chimeric Antigen Receptor (CAR) Cells Sustains/improves CAR expression in NK cells in a promoter-dependent manner (e.g., CMV promoter) [6]. Prevent transgene silencing during expansion. Critical for cell therapy.

Experimental Protocols for Profiling

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your profiling work.

Protocol: In Vivo Efficacy and Immune Profiling in Syngeneic Models

This workflow is commonly used to assess the combined effect of this compound and other therapies [1] [3] [4].

G Start Implant syngeneic tumor cells (e.g., LL/2, BBN963) in mice A Randomize mice when tumors reach ~200 mm³ Start->A B Administer Treatment: • Vehicle Control • this compound (e.g., 12 mg/kg in chow) • Combination Therapy A->B C Monitor tumor volume and mouse body weight B->C D Harvest Tumors and/or Spleens at defined endpoint C->D E Process tissue for: • Flow cytometry immune profiling • RNA-seq transcriptomics • Histopathology D->E

Key Steps and Optimization Notes:

  • This compound Administration: In diet (e.g., 12 mg/kg) to mimic continuous exposure seen in patients, or via oral gavage [1] [4].
  • Tumor Harvest & Processing: For flow cytometry, create single-cell suspensions from tumors using mechanical disruption and enzymatic digestion (e.g., collagenase/DNase). Use density gradient centrifugation to isolate mononuclear cells [1] [3].
  • Immune Profiling by Flow Cytomy: Use panels to identify:
    • T cells: CD3, CD4, CD8, CD44, CD62L (for memory subsets), FoxP3 (for Tregs), intracellular IFN-γ.
    • Myeloid cells: CD11b, Gr-1, Ly6C, Ly6G to distinguish M-MDSC vs. PMN-MDSC.
    • Activation Markers: Check PD-1 on T cells and PD-L1 on tumor and immune cells [1] [3].
Protocol: Assessing this compound on CAR-NK Cell Transgene Expression

This protocol is for optimizing CAR immune cell therapy, based on findings that this compound prevents CAR silencing [6].

G Start2 Isolate and expand primary human NK cells A2 Transduce NK cells with CAR using retroviral vector Start2->A2 B2 Post-transduction, treat cells with HDACi (e.g., this compound) A2->B2 C2 Expand CAR-NK cells ex vivo B2->C2 D2 Monitor CAR expression over time by flow cytometry C2->D2 E2 Evaluate functional activity: Cytotoxicity, cytokine release D2->E2

Key Steps and Optimization Notes:

  • Critical Parameter - Promoter Choice: this compound sustains CAR expression primarily when it is driven by a CMV promoter, but not necessarily others like PPT. Verify your vector's promoter responsiveness [6].
  • This compound Treatment: Add this compound to culture media shortly after transduction. Dose and timing require optimization (e.g., 0.5 - 1.0 µM, continuous or pulsed) [6].
  • Functional Assays: Use co-culture assays with CD138-positive myeloma target cells (e.g., MM1.S) to confirm that sustained CAR expression translates to enhanced cytotoxic killing [6].

Troubleshooting Common Issues

  • No Change in MDSC Numbers, But Still Effective: A successful response may not always show reduced MDSC numbers. Focus on functional assays, like measuring their ability to suppress T-cell proliferation, as this compound can impair MDSC function without depleting them [2].
  • Inconsistent CAR Expression Enhancement: This is likely due to promoter choice. This compound's effect on transgene expression is highly promoter-dependent. If using a non-CMV promoter (e.g., EF-1α, PGK), you may not see the benefit. Consider switching to a CMV-driven construct [6].
  • Lack of Antitumor Efficacy in Vivo: this compound's efficacy is more robust in immunocompetent models. Confirm that your in vivo model has an intact immune system, as its effect is significantly diminished in NSG or other immunodeficient mice [1].

References

Entinostat monotherapy limitations strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is Entinostat monotherapy ineffective in many solid tumors? The tumor microenvironment (TME) in many solid cancers is "cold" or immunosuppressive, dominated by cells that shut down anti-tumor immune responses. As a single agent, this compound may be insufficient to overcome this strong immunosuppression on its own [1] [2].

  • What are the main strategic solutions to overcome this limitation? The primary strategy is rational combination therapy. Research focuses on combining this compound with other agents to create a synergistic effect. The main approaches include:

    • Enhancing Immunotherapy: Combining with immune checkpoint inhibitors (e.g., anti-PD-1 like nivolumab) to make "cold" tumors "hot" and responsive to treatment [1] [2].
    • Boosting Engineered Cell Therapy: Using this compound to sustain the expression of Chimeric Antigen Receptors (CARs) in NK or T cells, improving their persistence and anti-tumor activity [3].
    • Combining with Targeted Therapy: Pairing with other targeted drugs (e.g., exemestane in breast cancer) to overcome resistance mechanisms [4] [5].
  • What are the common adverse effects to anticipate in experiments? The most common grade ≥3 adverse effects observed in clinical trials are hematological, including neutropenia, thrombocytopenia, lymphopenia, and anemia. Common non-hematological effects include fatigue and electrolyte imbalances like hyponatremia [6] [2] [7].

The table below summarizes the clinical evidence for key combination strategies.

Combination Strategy Mechanistic Rationale Example Clinical/Preclinical Context Reported Efficacy Outcome
With Immune Checkpoint Inhibitors Reprograms the tumor microenvironment; reduces immunosuppressive cells (MDSCs, Tregs); enhances T-cell infiltration and function [8] [1] [2]. Nivolumab in metastatic Pancreatic Ductal Adenocarcinoma (Phase 2) [2]. Partial Response in 3/27 (11%) patients; durable responses (median 10.2 months) in a subset [2].
With Hormonal Therapy Reverses epigenetic-mediated resistance to endocrine therapy [4]. Exemestane in HR+/HER2- advanced Breast Cancer (Phase 3) [5]. Significantly improved PFS (6.32 vs. 3.72 months; HR=0.76) [5].
With Cell Therapy (e.g., CAR-NK) Prevents transgene silencing by promoting open chromatin; sustains CAR expression during ex vivo expansion [3]. Anti-CD138 CAR-NK cells for Multiple Myeloma (Preclinical) [3]. Enhanced CAR expression stability, cytotoxic activity, and tumor reduction in mice [3].
With Vaccine & Cytokine Enhances antigen-specific T-cell generation and function from vaccination; synergizes with cytokine to expand and activate T/NK cells [8]. N-803 (IL-15 superagonist) + Ad-CEA vaccine in colon carcinoma (Preclinical) [8]. Synergistic tumor control; increased CD8+ T-cell infiltration and granzyme B production [8].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating this compound's role in combination therapies.

Protocol: Evaluating this compound with Immunotherapy In Vivo

This protocol is adapted from studies investigating this compound with checkpoint inhibitors and vaccines [8] [2].

  • 1. Animal and Tumor Model:
    • Use 6-8 week-old immunocompetent mice (e.g., C57BL/6).
    • Implant syngeneic tumor cells (e.g., MC38 colon carcinoma) subcutaneously.
  • 2. Treatment Groups:
    • Group 1: Vehicle control
    • Group 2: this compound alone
    • Group 3: Immunotherapy alone (e.g., anti-PD-1 antibody)
    • Group 4: this compound + Immunotherapy
  • 3. Dosing Regimen:
    • This compound: Administer via oral gavage or formulated in diet. A common dose is 3-12 mg/kg/day, starting when tumors are palpable (~25-50 mm³) [8]. Continuous dosing in diet better mimics the long human half-life.
    • Immunotherapy: Administer anti-PD-1 antibody (e.g., 200 µg/dose) via intraperitoneal injection every 2-3 days.
  • 4. Endpoint Analysis:
    • Primary: Monitor tumor volume (caliper measurements) and survival.
    • Secondary: At endpoint, harvest tumors and spleens for:
      • Immune profiling: Use flow cytometry to analyze CD8+/CD4+ T cells, Tregs, MDSCs, and activation markers (e.g., Granzyme B).
      • Gene expression: Perform RNA-seq or Nanostring on tumor tissue to assess pathways.

G cluster_dosing Dosing Regimen cluster_analysis Analysis Modules Start Start: Implant Tumor Cells A Randomize Mice into Treatment Groups Start->A B Initiate Dosing (Tumors ~25-50 mm³) A->B C Monitor Tumor Growth and Animal Survival B->C D1 Group 1: Vehicle Control D2 Group 2: this compound Only D3 Group 3: Immunotherapy Only D4 Group 4: Combination D Harvest Tumors & Spleens at Endpoint C->D E Downstream Analysis D->E E1 Flow Cytometry (T cell subsets, MDSCs) E2 Gene Expression (RNA-seq, Nanostring) E3 Histology/IHC

Protocol: Sustaining CAR Expression in NK Cells Using this compound

This protocol is based on a study where this compound was used to enhance CAR-NK cell therapy [3].

  • 1. NK Cell Isolation and Culture:
    • Isolate primary human NK cells from healthy donor PBMCs using Ficoll gradient centrifugation and magnetic bead isolation.
    • Pre-expand cells using irradiated feeder cells (e.g., K562-mbIL21-4-1BBL) and IL-2 (100 U/mL) for 3-7 days.
  • 2. CAR Transduction:
    • Transduce pre-expanded NK cells with a retroviral vector encoding the CAR of interest (e.g., anti-CD138 CAR). The promoter used is critical, as CMV is responsive to HDACi while others may not be [3].
  • 3. This compound Treatment:
    • After transduction, treat CAR-NK cells with a low dose of this compound during ex vivo expansion.
    • Key Parameter: The timing, concentration, and duration of this compound exposure must be optimized (e.g., 0.5 µM for 5-7 days).
  • 4. Functional Assays:
    • CAR Expression: Measure CAR positivity and mean fluorescence intensity (MFI) by flow cytometry.
    • Cytotoxicity: Use a luciferase-based assay (e.g., Incucyte) to measure killing of CD138-positive target cells (e.g., MM1.S multiple myeloma cells).
    • In Vivo Validation: Assess tumor control in an MM xenograft mouse model after infusion of this compound-treated vs. untreated CAR-NK cells.

Troubleshooting Common Experimental Issues

  • Unexpected High Toxicity In Vivo:

    • Problem: Excessive weight loss or mortality in mice, often due to hematological toxicity.
    • Solution: Verify the this compound dosage and formulation. For oral gavage, ensure accurate concentration. If using diet, confirm consumption and plasma levels if possible. Consider dose reduction or intermittent dosing (e.g., 3-5 days on/2 days off) [8] [7].
  • Lack of Efficacy in Combination with Anti-PD-1:

    • Problem: The combination shows no improvement over monotherapy.
    • Solution:
      • Confirm Tumor Model: Ensure your model is immunogenic but sufficiently immunosuppressive to see a combination effect.
      • Check Dosing Schedule: Staggering doses (e.g., this compound lead-in followed by combination) can be more effective than concurrent start [1] [2].
      • Analyze the TME: The combination may work without shrinking the tumor. Analyze for immune cell infiltration and phenotype changes, which indicate successful target engagement [8].
  • Low CAR Expression Enhancement in NK Cells:

    • Problem: this compound treatment does not increase CAR expression.
    • Solution: This is highly promoter-dependent. Ensure your CAR construct uses an HDACi-responsive promoter like CMV. Test different this compound concentrations and treatment durations post-transduction to find the optimal window [3].

References

Entinostat versus vorinostat efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison at a Glance

The table below summarizes the core differences between entinostat and vorinostat based on current evidence.

Feature This compound Vorinostat
HDAC Selectivity Selective for Class I HDACs (e.g., HDAC1, HDAC3) [1] [2] [3] Pan-inhibitor of Class I & II HDACs (e.g., HDAC1, 2, 3, 6, 8) [4] [5] [6]
Key Mechanisms Immunomodulation, induces oxidative stress, p53-dependent cytotoxicity [7] [1] [8] Apoptosis, cell cycle arrest, anti-angiogenesis, oxidative stress, p53-independent cytotoxicity [7] [4] [5]
Clinical Status Investigational (Multiple Phase I-III trials) [3] FDA-approved for Cutaneous T-cell Lymphoma (CTCL) [4] [6]
Notable Efficacy & Context Promising in combo with immunotheries (e.g., anti-PD-1); efficacy can depend on p53 status [1] [3] [8] Proven in CTCL; single-agent activity elusive in ALL; efficacy largely p53-independent [7] [4] [9]

Mechanism of Action and Key Differentiators

The distinct HDAC inhibition profiles of this compound and vorinostat lead to different biological effects and therapeutic rationales.

  • This compound: Precision and Immunomodulation: As a selective Class I HDAC inhibitor, this compound targets specific enzymes often overexpressed in cancers [1] [3]. A key mechanism is remodeling the tumor immune microenvironment. In bladder cancer models, this compound promotes immune editing of tumor neoantigens, increases CD8+ effector memory T cells, and decreases immunosuppressive cells, creating a robust antitumor response that is enhanced by anti-PD-1 therapy [1]. Its anticancer effects have also been shown to be partially dependent on the tumor suppressor p53 [8].

  • Vorinostat: Broad-Spectrum Activity: As a pan-HDAC inhibitor, vorinostat has a wider range of targets, leading to multiple mechanisms, including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and promotion of reactive oxygen species (ROS) [4] [5]. Unlike this compound, vorinostat's cytotoxic effects have been demonstrated to be largely independent of p53 status, which may be advantageous in tumors with p53 mutations [8].

The diagrams below summarize the primary mechanisms for each drug.

architecture cluster_this compound This compound (Selective Class I HDAC Inhibitor) cluster_vorinostat Vorinostat (Pan-HDAC Inhibitor) This compound This compound A Inhibition of Class I HDACs B Altered Gene Transcription A->B C ↑ Acetylated Histones/Proteins A->C D2 Direct Tumor Effects: - ↑ Oxidative stress - p53-dependent apoptosis B->D2 D1 Immunomodulation: - Promotes immune editing - ↑ Neoantigen-specific T-cells - ↓ Myeloid-derived suppressor cells C->D1 Vorinostat Vorinostat X Inhibition of Class I & II HDACs Y ↑ Acetylated Histones & Non-histone Proteins X->Y Z1 Cell Cycle Arrest (e.g., ↑ p21) Y->Z1 Z2 Apoptosis Induction (Intrinsic/Extrinsic pathways) Y->Z2 Z3 Anti-angiogenesis (↓ HIF-1α, ↓ VEGF) Y->Z3 Z4 ↑ Reactive Oxygen Species (ROS) Y->Z4

Supportive Experimental Data and Protocols

Key experiments highlight the differential effects and synergistic potential of these drugs.

  • Divergent Synergy with Redox-Modulating Agents: A study in Acute Lymphocytic Leukemia (ALL) cells investigated combinations of vorinostat or this compound with adaphostin. Methodology: ALL cell lines were treated with HDACi/adaphostin combinations. DNA fragmentation, caspase activation, mitochondrial disruption, and ROS were measured. The antioxidant N-acetylcysteine (NAC) was used to block ROS [7]. Findings: Both combinations synergistically induced apoptosis, preceded by increased superoxide. NAC blocked cell death in vorinostat/adaphostin-treated cells but not in this compound/adaphostin-treated cells, indicating a point of divergence in their synergistic mechanisms [7].

  • Differential Dependency on p53 Status: Research using isogenic colon cancer cells (HCT-116 p53+/p53-) directly compared drug efficacy. Methodology: p53 wild-type and null cells were treated with various HDACi. Cell death was assessed via propidium iodide uptake and flow cytometry. Gene expression profiling was also performed [8]. Findings: Vorinostat was equally effective in killing p53+ and p53- cells. In contrast, This compound was less effective in p53 null cells, confirming that its anticancer action is partially p53-dependent [8].

  • This compound's Immunomodulatory Workflow: A study in immune-competent murine bladder cancer models elucidated how this compound enhances anti-tumor immunity. Methodology: Mice with established tumors were treated with this compound. Tumor growth was monitored, and immune cell populations were analyzed by flow cytometry. RNA-Seq was used for transcriptome profiling [1]. Findings: this compound's antitumor efficacy was more robust in immunocompetent hosts. It increased immune gene signatures, promoted CD8+ memory T cells, decreased immunosuppressive cells, and selectively edited the tumor neoantigen landscape, priming tumors for response to anti-PD-1 therapy [1].

The experimental workflow for this key finding is summarized below.

architecture cluster_study_design This compound Immunomodulation Study Workflow A Implant bladder cancer cells in immune-competent (C57BL/6) and deficient (NSG) mice B Randomize mice to treatment with Vehicle or this compound A->B C Analyze Outcomes: - Tumor volume - Flow cytometry (immune cells) - RNA-Seq (gene expression) B->C Results Key Findings: - Stronger efficacy in immune-competent mice - ↑ CD8+ effector memory T cells - ↓ Myeloid-derived suppressor cells (MDSCs) - Remodeling of tumor neoantigen landscape C->Results

Key Takeaways for Research and Development

  • Choose this compound for Immuno-Oncology Combinations: Its ability to remodel the tumor immune microenvironment and synergize with checkpoint inhibitors like anti-PD-1 makes it a strong candidate for combination therapies in immunologically "cold" tumors [1] [3].
  • Leverage Vorinostat for Broader Epigenetic Impact or p53-Mutant Cancers: Its pan-inhibitor profile and ability to induce multiple death pathways independently of p53 make it a viable option where this compound might be less effective [4] [8].
  • Consider Toxicity Profiles: Both drugs have manageable but distinct toxicity profiles. Vorinostat's common side effects include fatigue, diarrhea, and thrombocytopenia [9]. This compound's dose-limiting toxicities can include neurotoxicity, fatigue, and hypophosphatemia [2].

References

Entinostat clinical trial phase II ENCORE 301

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols from ENCORE 301

For researchers, the key methodologies from the ENCORE 301 trial are detailed below.

  • Treatment Protocol: The trial employed a randomized, double-blind, placebo-controlled design [1]. Patients in the experimental arm received exemestane 25 mg orally daily, plus entinostat 5 mg orally once weekly on an empty stomach (fasted state). Treatment cycles were 28 days, continuing until disease progression or unacceptable toxicity [2].

  • Patient Population: The trial enrolled 130 postmenopausal women with hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer. A key eligibility criterion was disease progression following treatment with a non-steroidal aromatase inhibitor (e.g., letrozole or anastrozole), making them a population with acquired endocrine resistance [1] [3].

  • Pharmacodynamic Assessment: To confirm the biological activity of this compound and explore predictive biomarkers, researchers collected peripheral blood mononuclear cells (PBMCs) from a subset of patients at baseline and at Cycle 1, Day 15 (C1D15). Lysine acetylation levels in these cells were measured using flow cytometry, confirming target engagement and identifying a potential biomarker for patient selection [2] [3].

Phase III E2112 Trial Results

The promising results from ENCORE 301 led to the Phase III E2112 registration trial. Unfortunately, this larger trial failed to confirm the survival benefit [4].

Trial Aspect ENCORE 301 (Phase II) E2112 (Phase III)
Primary Endpoint(s) PFS [2] PFS and OS (co-primary) [2]
Sample Size 130 patients [3] 608 patients [4]
Median PFS 4.3 vs. 2.3 months (HR=0.73) [2] [3] 3.3 vs. 3.1 months (HR not significant) [4]
Median OS 28.1 vs. 19.8 months (HR=0.59) [1] [3] 23.4 vs. 21.7 months (HR not significant) [4]
Conclusion Positive; supported Breakthrough Therapy Designation Negative; did not confirm benefit of the combination [4]

Proposed Mechanism of Action and Exploratory Analyses

Despite the negative Phase III results, research into this compound's mechanism provides insight into the scientific rationale.

The diagram below illustrates the key mechanistic pathways and immunomodulatory effects of this compound proposed in preclinical and Phase II studies.

G cluster_epigenetic Epigenetic & Direct Cellular Effects cluster_immune Immunomodulatory Effects This compound This compound Acetylation Histone Hyperacetylation & Gene Transcription This compound->Acetylation MDSC Decrease in Myeloid-Derived Suppressor Cells (MDSCs) This compound->MDSC HLA_DR Increased HLA-DR Expression on CD14+ Monocytes This compound->HLA_DR ER_Expr Re-expression of Estrogen Receptor (ER) AI_Sensitivity Restored Sensitivity to Aromatase Inhibitor (AI) ER_Expr->AI_Sensitivity Aromatase Increased Aromatase Activity HER2 Downregulation of HER2/MAPK/AKT Pathways HER2->AI_Sensitivity Reduces Alternative Growth Signals Acetylation->ER_Expr Acetylation->HER2 Tcell Potential T-cell Activation MDSC->Tcell Relieves Immunosuppression HLA_DR->Tcell Enhanced Antigen Presentation Tcell->AI_Sensitivity Potential Contribution (Exploratory)

  • Reversal of Epigenetic Silencing: this compound is a class I-selective histone deacetylase (HDAC) inhibitor. It was hypothesized to reverse epigenetic silencing of the estrogen receptor (ER), thereby restoring ER expression and sensitivity to hormonal therapy like exemestane [5] [2].
  • Alternative Mechanism - Post-Translational Modulation: Preclinical data suggested that the primary mechanism in letrozole-resistant models may not be reversal of epigenetic silencing. Instead, this compound was found to post-translationally downregulate HER2 and phosphorylated HER2/MAPK and AKT pathways, which are known drivers of endocrine resistance [2].
  • Impact on the Tumor Microenvironment: Exploratory analysis of patient blood samples from ENCORE 301 revealed significant immunomodulatory effects. This compound treatment led to a significant decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) and a significant increase in HLA-DR expression on CD14+ monocytes, indicating a more activated, antigen-presenting state [1]. These shifts in the immune landscape may contribute to the clinical activity observed in Phase II.

Interpretation for Research and Development

The ENCORE 301 and E2112 trials offer critical lessons for drug development:

  • The Imperative of Phase III Confirmation: The history of this compound underscores the vital importance of confirming Phase II results in larger, randomized Phase III trials, even when Phase II data is compelling enough to warrant Breakthrough Therapy Designation [4].
  • The Critical Role of Biomarkers: The ENCORE 301 trial identified protein lysine hyperacetylation in PBMCs as a potential predictive biomarker [2] [3]. The failure to validate this biomarker prospectively and to identify a patient subpopulation that consistently benefits remains a key learning. Future efforts for HDAC inhibitors likely depend on identifying novel biomarkers to select the right patients [6].
  • Evolving Treatment Landscape: The E2112 trial allowed prior use of CDK4/6 inhibitors (about 35% of patients) [4]. The effectiveness of this compound in later-line settings after these more potent targeted therapies remains an open question.

References

Summary of Clinical Trial Data for Entinostat in Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the overall survival (OS) and progression-free survival (PFS) data from major clinical trials investigating entinostat plus exemestane.

Trial (Phase) Patient Population Treatment Arms Median OS (Months) Hazard Ratio (OS) Median PFS (Months) Hazard Ratio (PFS)
E2112 (Phase III) [1] [2] [3] Advanced HR+/HER2- breast cancer, progressed on non-steroidal AI Exemestane + This compound 23.4 0.99 (95% CI: 0.82-1.21) 3.3 0.87 (95% CI: 0.67-1.13)
Exemestane + Placebo 21.7 3.1
ENCORE 301 (Phase II) [4] [5] Advanced HR+ breast cancer, progressed on non-steroidal AI Exemestane + This compound 28.1 0.59 (95% CI: 0.36-0.97) 4.3 0.73 (95% CI: 0.50-1.07)
Exemestane + Placebo 19.8 2.3
Chinese Study (Phase I) [6] Chinese postmenopausal women with HR+/HER2- MBC Exemestane + This compound Data not mature - 9.4 (for 5mg dose) -

Detailed Trial Outcomes and Context

  • E2112 (Phase III): This definitive, randomized, double-blind registration trial concluded that the addition of this compound to exemestane did not improve survival in AI-resistant advanced breast cancer. The hazard ratios for both OS and PFS were not statistically significant [1] [3]. Researchers noted that the trial population included many heavily pre-treated patients (35% had prior CDK4/6 inhibitor therapy, 30% had prior fulvestrant), which may have influenced the results [1] [2].
  • ENCORE 301 (Phase II): This earlier, smaller trial reported a promising 8.3-month improvement in median OS and a 2-month improvement in PFS, which motivated the launch of the Phase III trial [4] [5]. The disparity in outcomes between the phase II and phase III trials highlights the critical importance of confirmatory phase III testing [2].
  • Safety Profile: The E2112 trial showed that the this compound combination was associated with higher rates of grade 3/4 adverse events compared to placebo. The most common were neutropenia (20%), hypophosphatemia (14%), and anemia (8%) [1].

Experimental Protocols from Key Studies

For research and development purposes, here are the core methodologies used in these clinical trials.

E2112 Phase III Trial Protocol [1] [5]
  • Study Design: International, multicenter, randomized, double-blind, placebo-controlled Phase III trial.
  • Patient Population: Men and women (n=608) with advanced HR+/HER2- breast cancer whose disease progressed after a non-steroidal aromatase inhibitor. Both pre- and post-menopausal patients were included, with premenopausal women and men receiving concurrent goserelin.
  • Intervention: Patients were randomized 1:1 to receive either:
    • Experimental Arm: this compound (5 mg orally, once weekly) + Exemestane (25 mg orally, daily).
    • Control Arm: Matching placebo + Exemestane (25 mg orally, daily).
  • Primary Endpoints: Progression-free survival (PFS) assessed by central review and overall survival (OS).
  • Key Stratification Factors: Visceral disease, geographic region, setting of prior AI resistance, and prior fulvestrant use.
ENCORE 301 Phase II Trial Protocol [4]
  • Study Design: Randomized, placebo-controlled Phase II trial.
  • Patient Population: Postmenopausal women with advanced HR+ breast cancer progressing on non-steroidal AIs.
  • Intervention: Similar to E2112, comparing exemestane with either this compound or placebo.
  • Pharmacodynamic Analysis: Included an exploratory biomarker analysis measuring protein lysine hyperacetylation in peripheral blood mononuclear cells (PBMCs) at baseline and Cycle 1, Day 15.

Mechanistic Insights and Biomarker Exploration

Research into the mechanisms of action and resistance for this compound provides context for the clinical trial results.

Potential Mechanism of Action in Luminal Breast Cancer

Preclinical models suggest this compound inhibits luminal breast cancer growth through suppression of Myc signaling pathways. The following diagram illustrates this proposed mechanism and a key resistance pathway identified in research.

G This compound This compound HDAC HDAC This compound->HDAC Inhibits HistoneAcetylation HistoneAcetylation HDAC->HistoneAcetylation Leads to increased GeneTranscription GeneTranscription HistoneAcetylation->GeneTranscription Enables MycSignaling MycSignaling GeneTranscription->MycSignaling Downregulates TumorGrowth TumorGrowth MycSignaling->TumorGrowth Inhibits JunLoss JunLoss MycUpregulation MycUpregulation JunLoss->MycUpregulation Causes Resistance Resistance MycUpregulation->Resistance Confers Resistance->TumorGrowth Restores

Figure 1: Proposed mechanism of this compound action and a identified resistance pathway via Jun loss. This compound inhibits HDAC, leading to histone hyperacetylation and altered gene transcription, which downregulates Myc signaling and inhibits tumor growth. Research has identified that loss of Jun can upregulate Myc, conferring resistance to this compound [7].

Exploratory Biomarker Analysis

A Phase II study in a Japanese population, while not meeting its primary PFS endpoint, identified potential biomarkers that could predict response to this compound [8]. These candidate biomarkers included:

  • Lysine acetylation in CD3+ cells
  • Plasma levels of interferon gamma-induced protein 10
  • Expression of CD86 on dendritic cells
  • Expression of HLA-DR and inducible T-cell co-stimulator on CD4+ cells

Interpretation and Research Implications

The data indicates that this compound's promising phase II survival signal was not confirmed in a larger, more rigorous phase III setting. Future research should focus on:

  • Biomarker-Driven Studies: The potential biomarkers identified, along with genomic features like Jun DNA copy number loss which is linked to Myc-driven resistance, could be used to select patient populations more likely to benefit from this compound [8] [7].
  • Understanding Discrepancies: Differences in trial outcomes compared to other HDAC inhibitors highlight the need to understand the unique properties and off-target effects of different agents in this class [3].

References

Biomarker Performance Comparison in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key biomarkers investigated in relation to entinostat efficacy from phase I and II clinical trials.

Biomarker Biological Sample Association with this compound Efficacy Supporting Clinical Trial Data
Lysine Acetylation in PBMCs Peripheral Blood Mononuclear Cells (PBMCs) Patients with high lysine hyperacetylation post-treatment showed significantly longer Progression-Free Survival (PFS) [1] [2]. Phase II (Japan): Identified as a top candidate biomarker [1] [2].
Lysine Acetylation in CD3+ Cells Specific immune cells (T-cells) from PBMCs Increased acetylation was correlated with improved PFS, suggesting immune cell modulation is key [1] [2]. Phase II (Japan): Correlated with efficacy; part of exploratory analysis [1] [2].
Plasma IP-10 (CXCL10) Blood Plasma Higher levels associated with better outcomes; linked to immune activation [1] [2]. Phase II (Japan): Candidate biomarker from multi-analyte panel [1] [2].
Immune Cell Phenotypes (HLA-DR, ICOS on CD4+ cells) PBMCs Changes in T-cell activation markers (e.g., HLA-DR, ICOS) post-treatment linked to longer PFS [1] [2]. Phase II (Japan): Flow cytometry revealed immunomodulatory effects [1] [2].
ESR1 Y537S Mutation Plasma Circulating Tumor DNA This compound tended to prolong PFS in patients with this specific estrogen receptor mutation [1] [2]. Phase II (Japan): Exploratory genetic biomarker analysis [1] [2].

Detailed Experimental Protocols for Key Biomarkers

For researchers looking to replicate or build upon these findings, here are the experimental protocols derived from the clinical trials.

Protocol 1: Measuring Lysine Acetylation in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol validates the primary pharmacodynamic action of this compound (an HDAC inhibitor) [1] [2].

  • Sample Collection & Processing:

    • Collect peripheral blood samples from patients at baseline and at designated time points after treatment initiation (e.g., Cycle 1, Day 15).
    • Isolate PBMCs from blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
    • For specific analysis, further isolate cell subsets (e.g., CD3+ T-cells) from PBMCs using immunomagnetic beads or fluorescence-activated cell sorting (FACS).
  • Lysine Acetylation Measurement:

    • Fix and permeabilize the isolated cells.
    • Stain intracellularly with a fluorescently labeled anti-acetylated lysine monoclonal antibody (e.g., Clone 15G10).
    • Analyze the samples using multiparameter flow cytometry.
    • Quantify the geometric mean fluorescence intensity (MFI) of the acetylated lysine signal. An increase in MFI in post-treatment samples indicates successful target engagement by this compound.
  • Data Correlation:

    • Compare the fold-increase in lysine acetylation (post-treatment vs. baseline) with clinical outcomes like PFS using statistical models (e.g., Cox regression).
Protocol 2: Analysis of Plasma-Based Soluble Biomarkers

This protocol outlines the measurement of soluble factors like IP-10, which reflect the immunomodulatory impact of the treatment [1] [2].

  • Sample Collection:

    • Collect blood plasma samples at baseline and post-treatment.
  • Multiplex Immunoassay:

    • Use a custom Multi-Analyte Profiling (MAP) assay (e.g., from Myriad RBM) or a commercially available multiplex cytokine/chemokine panel (Luminex-based).
    • The assay simultaneously measures the concentrations of multiple analytes, including IP-10 (CXCL10).
  • Data Analysis:

    • Analyze the concentration data to identify analytes whose levels change with treatment.
    • Correlate the levels of specific analytes (e.g., high IP-10) with patient outcomes to identify potential predictive biomarkers.

Biomarker Analysis Workflow

The following diagram illustrates the logical workflow for analyzing this compound biomarkers, from sample collection to data correlation, integrating the protocols described above.

cluster_1 Sample Collection (Pre & Post Treatment) cluster_2 Sample Processing & Separation cluster_3 Biomarker Analysis cluster_4 Data Integration & Correlation PeripheralBlood Peripheral Blood PBMCs PBMC Isolation (Density Centrifugation) PeripheralBlood->PBMCs Plasma Blood Plasma PeripheralBlood->Plasma LysineAc Lysine Acetylation (Flow Cytometry) PBMCs->LysineAc Soluble Soluble Factors (e.g., IP-10) (Multiplex Immunoassay) Plasma->Soluble ClinicalData Correlation with Clinical Outcome (e.g., PFS) LysineAc->ClinicalData Fold-Change in Acetylation Soluble->ClinicalData Analyte Concentration

Interpretation and Clinical Relevance

  • Lysine Acetylation as a Pharmacodynamic Marker: An increase in lysine acetylation in PBMCs, particularly in CD3+ T-cells, confirms that this compound is effectively hitting its intended HDAC targets in vivo. This target engagement is a prerequisite for its biological and clinical effects [1] [2].
  • Immune Biomarkers and Mechanism of Action: The association of efficacy with markers like IP-10, HLA-DR, and ICOS provides strong clinical evidence that this compound's efficacy is not only due to direct effects on cancer cells but also involves reprogramming the host immune response [1] [2]. This supports the rational design of combination therapies with other immunomodulatory agents.

References

Entinostat ESR1 mutation biomarker response

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence at a Glance

The table below summarizes key clinical trials investigating entinostat and other relevant therapies in the context of ESR1 mutations.

Trial / Drug Phase Patient Population Key Finding Related to ESR1 Mutations Clinical Outcome
This compound + Exemestane (Japanese Trial) [1] II HR+/HER2- advanced BC after NSAI failure Trend toward prolonged PFS in patients with ESR1 Y537S mutation; identified as one of several exploratory biomarkers [1]. Median PFS: 5.8 mo (this compound) vs 3.3 mo (Placebo); HR: 0.75 (not statistically significant) [1].
This compound + Exemestane (E2112) [2] III HR+/HER2- advanced BC after NSAI failure No specific results for ESR1 mutant subgroups reported in available data; trial designed to validate ENCORE 301 findings [2]. Primary endpoints were PFS and OS; results not yet fully reported.
Camizestrant + CDK4/6i (SERENA-6) [3] III HR+/HER2- advanced BC with emergent ESR1 mutation on 1st-line AI+CDK4/6i Biomarker-driven therapy switch: Patients switched to camizestrant upon ESR1 mutation detection in ctDNA [3]. Median PFS: 16.0 mo (switch) vs 9.2 mo (control); HR=0.44. FDA Breakthrough Therapy designation granted [3].

Abbreviations: BC (Breast Cancer), HR+ (Hormone Receptor-Positive), HER2- (Human Epidermal Growth Factor Receptor 2-Negative), NSAI (Non-Steroidal Aromatase Inhibitor), PFS (Progression-Free Survival), OS (Overall Survival), HR (Hazard Ratio), ctDNA (Circulating Tumor DNA).

Experimental Data and Protocols for Biomarker Analysis

The exploratory biomarker analysis from the Japanese phase II this compound trial provides insights into the methodologies used to identify potential predictive biomarkers [1].

  • Lysine Acetylation in PBMCs: Peripheral blood mononuclear cells (PBMCs) were collected at baseline and on treatment. Lysine acetylation was measured using flow cytometry with an anti-acetylated lysine monoclonal antibody. Increased acetylation (a pharmacodynamic marker of HDAC inhibition) was correlated with longer PFS [1].
  • Immune Cell Profiling by Flow Cytometry: Multiparameter flow cytometry was performed on PBMCs to analyze immune cell subsets. Candidate biomarkers included CD86 expression on dendritic cells and the expression of HLA-DR and ICOS on CD4+ T-cells [1].
  • Plasma Chemokine Analysis: Plasma concentrations of 39 analytes, including interferon gamma-induced protein 10 (IP-10), were measured using a custom Multi-Analyte Profiling (MAP) assay [1].
  • ctDNA and ESR1 Mutation Analysis: Circulating tumor DNA (ctDNA) was isolated from patient plasma collected at baseline. *ESR1* mutations were detected using the OncoBEAM BEAMing digital PCR platform, a highly sensitive method for identifying low-frequency mutations [1].

Interpretation and Comparison with Alternatives

When comparing the data, two distinct narratives emerge for this compound versus newer oral SERDs like camizestrant.

  • This compound's Mechanism is Multifaceted: this compound is a class I HDAC inhibitor. Its ability to restore endocrine sensitivity is proposed to work through multiple mechanisms, including epigenetic modulation, immune effects in the tumor microenvironment, and potential re-sensitization to ER-targeting therapies [1] [2]. The exploratory nature of the ESR1 biomarker data suggests its effect is not exclusively dependent on this single mutation but may be part of a broader response profile.
  • Oral SERDs are Directly Targeted: In contrast, drugs like camizestrant and elacestrant are oral Selective Estrogen Receptor Degraders (SERDs) designed to directly target and degrade the estrogen receptor, including mutant forms (like Y537S) that are constitutively active and resistant to aromatase inhibitors [4] [3]. The SERENA-6 trial provides a clear paradigm for using ESR1 mutations detected in ctDNA to guide a therapy switch, demonstrating a direct, biomarker-driven clinical benefit [3].

Biological Context of ESR1 Mutations and Treatment Pathways

The following diagram illustrates the key signaling pathways involved in ESR1 mutation-driven resistance and how different therapeutic classes intervene.

architecture cluster_mutation ESR1 Mutation (e.g., Y537S, D538G) cluster_resistance Consequence: Endocrine Resistance cluster_therapies Therapeutic Interventions Mutant_ER Mutant ERα Ligand_Independent Ligand-Independent ER Signaling Mutant_ER->Ligand_Independent Altered_Cistrome Altered Transcriptional Program Ligand_Independent->Altered_Cistrome Tumor_Progression Tumor Progression Altered_Cistrome->Tumor_Progression HDACi HDAC Inhibitor (this compound) HDACi->Mutant_ER  Proposed: Modulates  Transcription & Immunity Oral_SERD Oral SERD (e.g., Camizestrant) Oral_SERD->Mutant_ER  Directly Binds & Degrades  Mutant ER

Research Implications Summary

For researchers and drug development professionals, the key takeaways are:

  • This compound: The link between ESR1 mutations and response remains an exploratory finding from a phase II trial. Its mechanism is broad, involving immune modulation and epigenetic changes. It should not yet be considered a biomarker-defined therapy for ESR1-mutant cancer outside of clinical trials [1].
  • Oral SERDs (e.g., Camizestrant): These agents represent a validated, biomarker-driven approach for ESR1-mutant breast cancer. The SERENA-6 trial establishes a new paradigm for proactive ctDNA monitoring and therapy switching upon mutation detection [3].

References

Mechanisms of Action: How Entinostat Modulates Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat, a class I-selective histone deacetylase (HDAC) inhibitor, does not always deplete myeloid-derived suppressor cells (MDSCs) but rather reprograms their function and reduces the activity of regulatory T cells (Tregs). This shifts the tumor microenvironment from immunosuppressive to one that permits a stronger anti-tumor immune response [1].

The following diagram illustrates the core mechanisms of this compound's immune modulation:

G cluster_myeloid Myeloid-Derived Suppressor Cell (MDSC) Reprogramming cluster_tcells T Cell Modulation cluster_presentation Enhanced Antigen Presentation This compound This compound MDSC_Function Alters MDSC Function This compound->MDSC_Function Treg Decreases Treg Immunosuppressive Activity This compound->Treg MHC Upregulates MHC Class I/II Expression This compound->MHC STAT3 Reduces STAT3 Phosphorylation MDSC_Function->STAT3 NFkB Reduces NF-κB Pathway Signaling MDSC_Function->NFkB Enzymes Reduces Immunosuppressive Molecules (Arginase-1, iNOS, COX-2) STAT3->Enzymes NFkB->Enzymes M1Polarization Promotes Macrophage M1-like Polarization Enzymes->M1Polarization CD8 Enhances CD8+ T-cell Function Treg->CD8 IFNgamma Increases IFN-γ Production CD8->IFNgamma

Summary of Key Experimental Data

The immunomodulatory effects of this compound, both as a monotherapy and in combination with other agents, have been demonstrated across various preclinical models. The table below summarizes quantitative findings from key studies.

Cancer Model Treatment Key Effects on MDSCs Key Effects on Tregs Overall Outcome Source
Lewis Lung Carcinoma (LL/2) This compound + Radiation (IR) ↑ PMN-MDSC infiltration; ↑ PD-L1+ MDSCs; ↓ immunosuppressive function (↓ Arg1 in M-MDSCs) ↓ Proportion of Tregs Enhanced tumor growth delay; prolonged survival [2] [3]
Lewis Lung Carcinoma (LL/2) & Renal Cell Carcinoma (RENCA) This compound + anti-PD-1 ↓ Immunosuppressive function (↓ Arg1, iNOS, COX-2) Information not specified Enhanced anti-tumor effect of PD-1 inhibition; reduced tumor growth; increased survival [4]
HER2+ Breast Cancer (NT2.5) This compound + anti-PD-1/CTLA-4 Reprogrammed to a less suppressive G-MDSC phenotype; altered STAT3/NF-κB signaling Information not specified Shift from pro-tumor to anti-tumor microenvironment; improved ICI sensitivity [1]
MC38 & CT26 Colon Carcinoma This compound + NHS-rmIL12 (Immunocytokine) Information not specified Information not specified 41.7%–100% tumor eradication; generated tumor-specific, CD8+ T-cell dependent protective memory [5]
EMT6 Breast Carcinoma This compound + NHS-rmIL12 Information not specified Information not specified 100% tumor resolution; dependent on targeted IL-12 delivery to tumor [5]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed look at the common methodologies used in the cited research.

In Vivo Tumor Models and Treatment
  • Animal and Cell Lines: Studies frequently used syngeneic mouse models, such as Lewis Lung Carcinoma (LL/2) in C57BL/6 mice, RENCA in Balb/c mice, and NT2.5 in NeuN (FVB/N) mice [2] [4] [1].
  • Tumor Inoculation: Tumor cells (e.g., 5 × 10^4 to 5 × 10^5) were injected subcutaneously or into the mammary fat pad.
  • Treatment Regimens:
    • This compound: Typically administered via oral gavage, often at a dose of 5 mg/kg, 3-5 days per week for several weeks [4] [1].
    • Immune Checkpoint Inhibitors: Anti-PD-1 and/or anti-CTLA-4 antibodies were injected intraperitoneally at 100-200 µg per dose, usually twice a week [4] [1].
    • Radiation Therapy: Localized tumor irradiation was applied (e.g., 2 fractions of 6 Gy for a total of 12 Gy) [2] [3].
  • Key Readouts: Tumor volume was measured regularly, and survival was tracked. Tumors and other tissues were harvested for immune profiling at defined endpoints (e.g., day 15 post-irradiation) [2] [1].
Immune Cell Profiling via Flow Cytometry
  • Single-Cell Suspension: Tumors were dissociated using enzyme-based tumor dissociation kits and processed into single-cell suspensions [1].
  • Cell Staining and Analysis: Cells were stained with fluorescently labeled antibodies for specific surface and intracellular markers.
    • MDSC Panels: CD11b+Gr-1+ was used to identify total MDSCs, further subdivided into PMN-MDSCs (Ly6G+Ly6Clow) and M-MDSCs (Ly6G-Ly6Chi). Expression of functional molecules like PD-L1, Arginase-1 (Arg1), and TGF-β was also assessed [2] [4].
    • T Cell Panels: CD3+, CD4+, CD8+ identified T cells. FOXP3 was a key marker for Tregs. Intracellular IFN-γ staining evaluated CD8+ T cell function [2] [3].
  • Data Acquisition: Analysis was performed using flow cytometers, with data processed by software like FlowJo [4].
MDSC Functional Suppression Assay

This assay directly tests if this compound reduces the ability of MDSCs to suppress T cells [4].

  • MDSC Isolation: MDSCs were purified from tumor single-cell suspensions using a commercial MDSC Isolation Kit, often with subsequent positive selection for Ly6G+ cells to isolate granulocytic (G)-MDSCs [4] [1].
  • T Cell Preparation: CD8+ T cells were isolated from spleens of naive mice, labeled with a proliferation dye like CFSE, and activated with anti-CD3/CD28 antibodies.
  • Co-culture: The isolated MDSCs were co-cultured with activated T cells at varying ratios (e.g., 1:1 to 1:8 MDSC:T cell).
  • Readout: After several days, T cell proliferation was measured by CFSE dilution via flow cytometry. A reduction in suppression is indicated by higher T cell proliferation in co-cultures with MDSCs from this compound-treated groups compared to controls [4].
Transcriptomic and Pathway Analysis
  • RNA Sequencing: Bulk or single-cell RNA sequencing (scRNA-seq) was performed on tumor samples to analyze global gene expression changes [2] [1].
  • Bioinformatic Analysis:
    • Gene Set Variation Analysis (GSVA) was used to evaluate the activity of specific signaling pathways (e.g., JAK/STAT3, IFN-γ) [2].
    • Single-cell data analysis identified distinct cell clusters and differential gene expression, revealing shifts in myeloid cell phenotypes (e.g., from M2 to M1 macrophages) [1].

Key Insights for Research and Development

  • Focus on Function, Not Just Depletion: The efficacy of this compound hinges on reprogramming MDSCs and altering the tumor microenvironment, rather than simply reducing cell numbers. Your experimental designs should prioritize functional assays.
  • Combination is Key: this compound monotherapy shows limited efficacy. Its primary value lies in sensitizing tumors to immunotherapy (anti-PD-1, anti-CTLA-4), radiation, and immunocytokines [4] [5].
  • Consider the Model: The effects and potency of this compound can vary significantly depending on the tumor model used, reflecting different baseline immune contexts [5] [1].

References

Core Findings: Entinostat in SALL4-Positive Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Key Experimental Data & Findings Proposed Mechanism

| Discovery & Validation (NSCLC) | • Cell Lines: Screened 17 lung cancer cell lines; SALL4-positive lines showed higher sensitivity [1]. • Xenograft Models: SALL4 knockdown or entinostat treatment impaired lung cancer cell growth and tumorigenicity in vivo [1]. • Patient Data: SALL4 was aberrantly expressed in a subset of patients (e.g., 12% of adenocarcinomas) and correlated with poor survival [1]. | this compound, an HDAC inhibitor, is postulated to disrupt the interaction between the oncofetal protein SALL4 and histone deacetylase (HDAC) complexes, which is critical for cancer cell survival [1]. | | Link to EGFR & Stemness | • EGFR Pathway: SALL4 expression is upregulated by EGFR activation via the ERK1/2 pathway [2]. • Cancer Stemness: SALL4 is crucial for maintaining cancer stem cell properties, including spheroid formation and expression of stem cell markers like CD44 [2]. | this compound's targeting of SALL4-positive cells may impact the EGFR signaling pathway and reduce the stemness of cancer cells, potentially overcoming drug resistance [1] [2]. |

The relationship between SALL4, EGFR signaling, and the mechanism of this compound can be visualized in the following pathway. This diagram integrates findings from multiple studies to show how these elements connect in lung cancer.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the foundational studies.

  • 1. In Vitro SALL4 Dependency: Lentiviral-mediated delivery of SALL4-specific short hairpin RNA (shRNA) was used to knock down SALL4 expression in various NSCLC cell lines (e.g., H661, H522). The impact on cell viability was assessed using assays like Cell Counting Kit-8 (CCK-8), and effects on tumorigenicity were measured via foci formation assays [1].
  • 2. In Vivo Tumorigenicity: The oncogenic role of SALL4 was confirmed in xenograft mouse models. SALL4-knockdown cells were injected subcutaneously into NOD/SCID mice, and tumor development was monitored and measured over time [1].
  • 3. Drug Sensitivity Testing: The sensitivity of a panel of 17 lung cancer cell lines to this compound was tested. Viability assays were performed after drug treatment, and the correlation between SALL4 expression levels and sensitivity to this compound was analyzed [1].
  • 4. Pathway Analysis (EGFR/SALL4): To establish the EGFR-SALL4 link, researchers treated immortalized bronchial epithelial cells (Beas-2B) with EGF to activate wild-type EGFR and used Gefitinib to inhibit mutant EGFR in PC9 cells. SALL4 expression changes were analyzed via qRT-PCR and Western blot. Specific inhibitors were used to block ERK1/2 and AKT pathways to identify the key signaling route [2].

Interpretation and Research Context

  • Current Status: The evidence for this compound targeting SALL4 comes from preclinical studies (in vitro and in vivo models) published in 2016 and 2018 [1] [2]. I did not find search results indicating that this approach has progressed to late-stage clinical trials or FDA approval for this specific biomarker-defined population.
  • Broader Relevance of SALL4: SALL4 is an established oncogene and cancer stem cell factor. Its expression in various cancers is linked to poor prognosis, making it an intriguing therapeutic target beyond lung cancer [3] [4].
  • Recent this compound Research: A 2023 study highlights another mechanism of this compound in small cell lung cancer (SCLC), showing it enhances chemotherapy efficacy by causing S-phase arrest and decreasing DNA base excision repair [5]. This suggests this compound has multiple anti-tumor mechanisms, though this particular study did not focus on SALL4.

Conclusion

For the most current information on clinical development, checking official resources like ClinicalTrials.gov for ongoing trials involving this compound and lung cancer is highly recommended.

References

Entinostat pediatric versus adult maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

Entinostat Dosing: Pediatric vs. Adult Comparison

Feature Pediatric Population (Recurrent/Refractory Solid Tumors) Adult Population (Advanced Solid Tumors)
Recommended Phase 2 Dose (RP2D) 4 mg/m² once weekly [1] [2] 4-5 mg flat dose once weekly (or 6 mg/m² on a 6-week cycle) [3] [4]
MTD (Maximum Tolerated Dose) Not reached (MTD was not established in the available pediatric trial) [1] [2] 6 mg/m² on a weekly schedule for 4 weeks of a 6-week cycle [3]
Dosing Schedule Once per week on Days 1, 8, 15, 22 of a 28-day cycle [1] Varies; once weekly or for 3 weeks of a 28-day cycle [3] [4]
Basis for RP2D Pharmacokinetics (PK), Pharmacodynamics (PD), and tolerability [1] [5] Tolerability and establishment of MTD [3]
Key Tolerability Findings No dose-limiting toxicities (DLTs) observed during the trial [1] [2] DLTs included hypophosphatemia, hyponatremia, and hypoalbuminemia [3]
Pharmacokinetics (PK) 3-fold higher drug exposure (AUC) than in adults on a similar schedule [1] [5] Linear PK over 2-12 mg/m² dose range; long half-life (33-150 hours) [3]

Detailed Experimental Protocols and Context

For researchers, the following details on the key clinical trials are essential:

  • Pediatric Trial (ADVL1513): This was a Phase 1, dose-escalation study conducted by the Children's Oncology Group (COG) Pediatric Early Phase-Clinical Trial Network [1] [2]. It used a "rolling 6" design to evaluate two dose levels (3 mg/m² and 4 mg/m²) in children and adolescents (aged 6-20 years) with recurrent or refractory solid tumors, including central nervous system (CNS) tumors [1]. The primary objectives were to estimate the MTD and characterize the toxicity profile and pharmacokinetics. Pharmacodynamic studies confirmed this compound's biological activity by measuring increased acetylated lysine in peripheral blood leukocytes [1] [5].
  • Adult Trials: The adult data is derived from multiple earlier Phase 1 studies in adults with refractory solid tumors and lymphoid malignancies [3]. These studies investigated various schedules and established the adult MTD. The tolerability profile in adults was characterized by hematological and electrolyte toxicities, which were not observed as DLTs in the pediatric trial [3] [1].

Mechanism of Action and Rationale for Pediatric Investigation

This compound is an oral, selective inhibitor of Class I Histone Deacetylases (HDACs), primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 [3] [6]. Its mechanism involves:

  • Inducing histone hyperacetylation, leading to a more open chromatin structure and reactivation of silenced tumor suppressor genes [6].
  • Promoting cell cycle arrest, differentiation, and apoptosis in cancer cells [3] [6].
  • Synergizing with chemotherapy, particularly in preclinical models of alveolar rhabdomyosarcoma (ARMS), where it disrupts an HDAC3-SMARCA4 circuit to sensitize cancer cells to cytotoxic drugs [7].

This mechanistic rationale, especially its potential to reverse chemotherapy resistance in specific pediatric cancers, supported its evaluation in the pediatric phase 1 trial [1] [7].

Visualizing the Mechanistic Rationale in Pediatric Sarcoma

The following diagram illustrates the key signaling pathway investigated in preclinical studies for pediatric rhabdomyosarcoma, which provides the rationale for combining this compound with chemotherapy.

G HDAC3 HDAC3 SMARCA4 SMARCA4 HDAC3->SMARCA4 Regulates (Stabilizes) miR27a miR27a SMARCA4->miR27a Suppresses PAX3FOXO1 PAX3FOXO1 miR27a->PAX3FOXO1 Targets (Degrades) ChemoResistance ChemoResistance PAX3FOXO1->ChemoResistance Promotes This compound This compound This compound->HDAC3 Inhibits

This compound's Role in Sensitizing ARMS to Chemotherapy

This model shows how this compound, by inhibiting HDAC3, can disrupt a key resistance pathway and enhance the efficacy of conventional chemotherapies in fusion-positive alveolar rhabdomyosarcoma [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

376.15354051 Da

Monoisotopic Mass

376.15354051 Da

Heavy Atom Count

28

Appearance

white off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ZNY4FKK9H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Entinostat is a synthetic benzamide derivative with potential antineoplastic activity. Entinostat binds to and inhibits histone deacetylase, an enzyme that regulates chromatin structure and gene transcription. This agent appears to exert dose-dependent effects in human leukemia cells including cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1)-dependent growth arrest and differentiation at low drug concentrations; a marked induction of reactive oxygen species (ROS); mitochondrial damage; caspase activation; and, at higher concentrations, apoptosis. In normal cells, cyclin-dependent kinase inhibitor 1A expression has been associated with cell-cycle exit and differentiation.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX64 - Entinostat

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

209783-80-2

Wikipedia

Entinostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

A novel histone deacetylase inhibitor MPT0L184 dysregulates cell-cycle checkpoints and initiates unscheduled mitotic signaling

Ting-Yu Chang, Kunal Nepali, Yi-Ying Chen, Yu-Chen S H Yang, Kai-Cheng Hsu, Yun Yen, Shiow-Lin Pan, Jing-Ping Liou, Sung-Bau Lee
PMID: 33740521   DOI: 10.1016/j.biopha.2021.111485

Abstract

Aberrant alteration of epigenetic information disturbs chromatin structure and gene function, thereby facilitating cancer development. Several drugs targeting histone deacetylases (HDACs), a group of epigenetic enzymes, have been approved for treating hematologic malignancies in the clinic. However, patients who suffer from solid tumors often respond poorly to these drugs. In this study, we report a selective entinostat derivative, MPT0L184, with potent cancer-killing activity in both cell-based and mouse xenograft models. A time-course analysis of cell-cycle progression revealed that MPT0L184 treatment elicited an early onset of mitosis but prevented the division of cells with duplicated chromosomes. We show that MPT0L184 possessed potent inhibitory activity toward HDAC1 and 2, and its HDAC-inhibitory activity was required for initiating premature mitotic signaling. HDAC inhibition by MPT0L184 reduced WEE1 expression at the transcription level. In addition, MPT0L184 treatment also downregulated ATR-mediated CHK1 phosphorylation independent of HDAC inhibition. Furthermore, gastric cancer cells resistant to HDAC inhibitors were vulnerable to MPT0L184. Taken together, our study discovers MPT0L184 as a novel HDAC inhibitor that can trigger premature mitosis and potentially counteract drug resistance of cancers.


CAP rigidification of MS-275 and chidamide leads to enhanced antiproliferative effects mediated through HDAC1, 2 and tubulin polymerization inhibition

Arshdeep Singh, Ting-Yu Chang, Navdeep Kaur, Kai-Cheng Hsu, Yun Yen, Tony Eight Lin, Mei-Jung Lai, Sung-Bau Lee, Jing-Ping Liou
PMID: 33588178   DOI: 10.1016/j.ejmech.2021.113169

Abstract

The study focuses on the prudent design and synthesis of anilide type class I HDAC inhibitors employing a functionalized pyrrolo[2,3-d]pyrimidine skeleton as the surface recognition part. Utilization of the bicyclic aromatic ring to fabricate the target compounds was envisioned to confer rigidity to the chemical architecture of MS-275 and chidamide. In-vitro enzymatic and cellular assays led to the identification of compound 7 as a potent inhibitor of HDAC1 and 2 isoform that exerted substantial cell growth inhibitory effects against human breast MDA-MB-231, cervical HeLa, breast MDA-MB-468, colorectal DLD1, and colorectal HCT116 cell lines with an IC
values of 0.05-0.47 μM, better than MS-275 and chidamide. In addition, the anilide 7 was also endowed with a superior antiproliferative profile than MS275 and chidamide towards the human cutaneous T cell lymphoma (HH and HuT78), leukemia (HL60 and KG-1), and HDACi sensitive/resistant gastric cell lines (YCC11 and YCC3/7). Exhaustive exploration of the construct 7 confirmed it to be a microtubule-targeting agent that could trigger the cell-cycle arrest in mitosis. In pursuit of extracting the benefits of evidenced microtubule-destabilizing activity of the anilide 7, it was further evaluated against non-small-cell lung cancer cell lines as well as the multiple-drug resistant uterine cancer cell line (MES-SA/Dx5) and overwhelmingly positive results in context of inhibitory effects were attained. Furthermore, molecular modelling studies were performed and some key interactions of the anilide 7 with the amino acid residues of the active site of HDAC1 isoform and tubulin were figured out.


A phase 1 study of entinostat in children and adolescents with recurrent or refractory solid tumors, including CNS tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN)

Andrew Bukowinski, Bill Chang, Joel M Reid, Xiaowei Liu, Charles G Minard, Jane B Trepel, Min-Jung Lee, Elizabeth Fox, Brenda J Weigel
PMID: 33438318   DOI: 10.1002/pbc.28892

Abstract

Entinostat is an oral small molecule inhibitor of class I histone deacetylases (HDAC), which has not previously been evaluated in pediatrics. We conducted a phase I trial to determine the maximum tolerated dose/recommended phase 2 dose (MTD/RP2D), toxicity profile, pharmacokinetics (PK), and pharmacodynamics (PD) of entinostat in children with relapsed or refractory solid tumors including central nervous system (CNS) malignancies.
A rolling six dose escalation design evaluated two dose levels. Entinostat oral tablet formulation was administered once per week, four doses per 28-day cycle. PK and PD studies were performed.
Twenty-one eligible patients' median (range) age was 14 years (6-20). Six subjects were treated at 3 mg/m
dose level and 15 were treated in 4 mg/m
dose level. The study included patients with CNS tumors (n = 12), sarcomas (n = 6), or other solid tumors (n = 3). Eight patients were not fully evaluable for toxicity due to progression of disease prior to receiving the required percentage of protocol therapy. No cycle one dose-limiting toxicity (DLT) was observed at either dose level. A three-fold higher area under the curve (AUC) was achieved in our cohort compared to adults using a similar dosing schedule. The PD studies showed increase in acetylated lysine in peripheral blood leukocytes at both doses.
Entinostat was well tolerated with no DLT observed. All patients experienced progression within the first two cycles, except one patient with ependymoma with stable disease. Based on PK and PD, the R2PD in pediatric patients with solid tumors is 4 mg/m
orally administered once weekly.


The histone deacetylase inhibitor, entinostat (MS-275), induces the odontogenic differentiation of an odontoblast-like cell line in the absence of an osteoblast mineralization medium

Shamima Sultana, Osamu Uehara, Koki Yoshida, Takashi Saito, Yoshihiro Abiko
PMID: 33475895   DOI: 10.1007/s10266-020-00588-8

Abstract

The aim of this study was to determine whether histone deacetylase inhibitors (HDACi), including entinostat (MS-275), valproic acid (VPA), trichostatin A (TSA), and sodium butyrate (NaB), promoted the odontogenic differentiation of the odontoblast-like cell line, MDPC-23 in the absence of an osteoblast mineralization medium. The cells were cultured in basal medium (Dulbecco's modified Eagle medium) with and without (controls) the inhibitors. The cell viability and migration were assessed using the cell proliferation reagent WST-1 and a scratch wound healing assay, respectively. The mRNA expression levels of bone morphogenetic protein (Bmp)-2 and -4, collagen 1 alpha 1 (Col1α1), osteocalcin (Oc), dentin matrix protein 1 (Dmp1), dentin sialophosphoprotein (Dspp), runt-related transcription factor 2 (Runx2), Krueppel-like factor 5 (Klf5), and Msh homeobox 1 (Msx1) were evaluated by quantitative real-time polymerase chain reaction (qRT-PCR). Alizarin red and alkaline phosphatase assays were performed to determine the extent of mineralization in the culture systems. No significant differences in cell numbers were observed between the controls and the MS-275-, VPA-, and NaB-treated cells; however, a significant difference was observed with TSA (concentration, 1000 nM). The scratch wound healing assay showed no effect of cell migration in the MS-275 (1.0 µM)-treated cells when compared with the controls at 24 h. Furthermore, MS-275, VPA, and NaB increased the mRNA expression levels of Bmp-2 and -4, Oc, and Runx2 followed by the mineralization of the cells. Only MS-275 significantly increased the expression levels of Dmp1, Dspp, Klf5, and Msx1 in the cells. These findings indicated that MS-275 may be considered as a reliable candidate for the odontogenic differentiation of dental pulp cells.


Tetrandrine enhances antitumor effects of the histone deacetylase inhibitor MS-275 in human cancer in a Bax- and p53-dependent manner

Han Li, Xiaoqing Xu, Yudi Zhang, Xianying Tang, Wenhua Li
PMID: 32950498   DOI: 10.1016/j.ejphar.2020.173575

Abstract

MS-275 (Entinostat), is an oral histone deacetylase (HDAC) inhibitor with a high specificity for class 1 HDACs. As single agent, MS-275 exerts only modest antitumor activity against most solid malignancies. The use of MS-275 in combination with other anticancer agents is currently being evaluated to determine whether this approach can achieve superior therapeutic efficacy. Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of a Chinese medicinal herb, is safe and exhibits low toxicity, showing great potential to enhance chemotherapeutic efficacy. In the present study, we investigated the synergistic antitumor effects of MS-275 in combination with tetrandrine. Based on the results of in vitro experiments, the application of MS-275 in combination with tetrandrine induced selective apoptotic death in various cancer cells but spared normal cells. Mechanistically, the combination treatment induced a dramatic accumulation of reactive oxygen species (ROS), and a pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) significantly prevented the cellular apoptosis induced by MS-275/tetrandrine. Moreover, molecular assays indicated that Bax and p53 were the key regulators of MS-275/tetrandrine induced apoptosis. The results of the in vivo studies were consistent with the results of the in vitro studies. Based on our findings, tetrandrine enhanced the antitumor effects of MS-275 in a Bax- and p53-dependent manner. The combination of MS-275 and tetrandrine may represent a novel and promising therapeutic strategy for cancer.


The potential for histone deacetylase (HDAC) inhibitors as cestocidal drugs

Hugo Rolando Vaca, Ana María Celentano, María Agustina Toscanini, Tino Heimburg, Ehab Ghazy, Patrik Zeyen, Alexander-Thomas Hauser, Guilherme Oliveira, María Celina Elissondo, Manfred Jung, Wolfgang Sippl, Federico Camicia, Mara Cecilia Rosenzvit
PMID: 33657105   DOI: 10.1371/journal.pntd.0009226

Abstract

Echinococcosis and cysticercosis are neglected tropical diseases caused by cestode parasites (family Taeniidae). Not only there is a small number of approved anthelmintics for the treatment of these cestodiases, but also some of them are not highly effective against larval stages, such that identifying novel drug targets and their associated compounds is critical. Histone deacetylase (HDAC) enzymes are validated drug targets in cancers and other diseases, and have been gaining relevance for developing new potential anti-parasitic treatments in the last years. Here, we present the anthelmintic profile for a panel of recently developed HDAC inhibitors against the model cestode Mesocestoides vogae (syn. M. corti).
Phenotypic screening was performed on M. vogae by motility measurements and optical microscopic observations. Some HDAC inhibitors showed potent anthelmintic activities; three of them -entinostat, TH65, and TH92- had pronounced anthelmintic effects, reducing parasite viability by ~100% at concentrations of ≤ 20 μM. These compounds were selected for further characterization and showed anthelmintic effects in the micromolar range and in a time- and dose-dependent manner. Moreover, these compounds induced major alterations on the morphology and ultrastructural features of M. vogae. The potencies of these compounds were higher than albendazole and the anthelmintic effects were irreversible. Additionally, we evaluated pairwise drug combinations of these HDAC inhibitors and albendazole. The results suggested a positive interaction in the anthelmintic effect for individual pairs of compounds. Due to the maximum dose approved for entinostat, adjustments in the dose regime and/or combinations with currently-used anthelmintic drugs are needed, and the selectivity of TH65 and TH92 towards parasite targets should be assessed.
The results presented here suggest that HDAC inhibitors represent novel and potent drug candidates against cestodes and pave the way to understanding the roles of HDACs in these parasites.


The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System

Eun-Cheol Lee, Yu-Mi Kim, Han-Moi Lim, Ga-Eun Ki, Young-Kwon Seo
PMID: 32796747   DOI: 10.3390/ijms21165771

Abstract

The role of dental pulp stem cells (DPSCs) in dental tissue regeneration is gaining attention because DPSCs can differentiate into odontoblasts and other specialized cell types. Epigenetic modification has been found to play an important role in cell differentiation and regulation, among which histone deacetylase (HDAC) is involved in suppressing genes by removing histone acetyl groups. The use of HDAC inhibitor to control this is increasing and has been widely studied by many researchers. This study aimed to induce differentiation by causing epigenetic changes in odontoblast-related genes and the MAPK signaling pathway in human dental pulp stem cells. Western blot and immunofluorescence staining showed increased expression of DMP-1, ALP, DSPP, and RUNX2 compared to the control. However, activation of the MAPK signaling system was similar to but slightly different from the expression of odontoblast-related proteins. After 3 days, as shown by MTT and LDH assays, proliferation decreased overall, but cytotoxicity decreased at only a specific concentration. We confirmed that there was no change in mRNA expression of caspase 3 or 9 using real-time PCR. In addition, flow cytometry analysis confirmed that differentiation occurred due to the decrease in the expression of the CD73 and CD146. Although overall proliferation was reduced due to the G2/M inhibition of the cell cycle, the expression of BCL-2 protected the cells from cell death. Overall, cell proliferation decreased in response to MS-275, but it did not induce cytotoxicity in 5 nM and 10 nM concentration and induces differentiation into odontoblast-like cells.


Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells

Michèle J Hoffmann, Sarah Meneceur, Katrin Hommel, Wolfgang A Schulz, Günter Niegisch
PMID: 33670166   DOI: 10.3390/genes12020260

Abstract

Since genes encoding epigenetic regulators are often mutated or deregulated in urothelial carcinoma (UC), they represent promising therapeutic targets. Specifically, inhibition of Class-I histone deacetylase (HDAC) isoenzymes induces cell death in UC cell lines (UCC) and, in contrast to other cancer types, cell cycle arrest in G2/M. Here, we investigated whether mutations in cell cycle genes contribute to G2/M rather than G1 arrest, identified the precise point of arrest and clarified the function of individual HDAC Class-I isoenzymes. Database analyses of UC tissues and cell lines revealed mutations in G1/S, but not G2/M checkpoint regulators. Using class I-specific HDAC inhibitors (HDACi) with different isoenzyme specificity (Romidepsin, Entinostat, RGFP966), cell cycle arrest was shown to occur at the G2/M transition and to depend on inhibition of HDAC1/2 rather than HDAC3. Since HDAC1/2 inhibition caused cell-type-specific downregulation of genes encoding G2/M regulators, the WEE1 inhibitor MK-1775 could not overcome G2/M checkpoint arrest and therefore did not synergize with Romidepsin inhibiting HDAC1/2. Instead, since DNA damage was induced by inhibition of HDAC1/2, but not of HDAC3, combinations between inhibitors of HDAC1/2 and of DNA repair should be attempted.


MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice

Shilpak Bele, Shravan Babu Girada, Aramita Ray, Abhishek Gupta, Srinivas Oruganti, Phanithi Prakash Babu, Rahul Sr Rayalla, Shashi Vardhan Kalivendi, Ahamed Ibrahim, Vishwajeet Puri, Venkateswar Adalla, Madhumohan R Katika, Richard DiMarchi, Prasenjit Mitra
PMID: 33349332   DOI: 10.7554/eLife.52212

Abstract

Given its glycemic efficacy and ability to reduce the body weight, glucagon-like peptide 1 receptor (GLP-1R) agonism has emerged as a preferred treatment for diabetes associated with obesity. We here report that a small-molecule Class 1 histone deacetylase (HDAC) inhibitor Entinostat (MS-275) enhances GLP-1R agonism to potentiate glucose-stimulated insulin secretion and decrease body weight in diet-induced obese (DIO) mice. MS-275 is not an agonist or allosteric activator of GLP-1R but enhances the sustained receptor-mediated signaling through the modulation of the expression of proteins involved in the signaling pathway. MS-275 and liraglutide combined therapy improved fasting glycemia upon short-term treatment and a chronic administration causes a reduction of obesity in DIO mice. Overall, our results emphasize the therapeutic potential of MS-275 as an adjunct to GLP-1R therapy in the treatment of diabetes and obesity.


Analysis in epithelial ovarian cancer identifies KANSL1 as a biomarker and target gene for immune response and HDAC inhibition

Marlena S Fejzo, Hsiao-Wang Chen, Lee Anderson, Martina Sj McDermott, Beth Karlan, Gottfried E Konecny, Dennis J Slamon
PMID: 33229045   DOI: 10.1016/j.ygyno.2020.11.008

Abstract

There is an immunoreactive subtype of ovarian cancer with a favorable prognosis, but the majority of ovarian cancers have limited immune reactivity. The reason for this is poorly understood. This study aimed to approach this question by identifying prognostically relevant genes whose prognostic mRNA expression levels correlated with a genomic event.
Expression microarray and 5-year survival data on 170 ovarian tumors and aCGH data on 45 ovarian cancer cell lines were used to identify amplified/deleted genes associated with prognosis. Three immune-response genes were identified mapping to epigenetically modified chromosome 6p21.3. Genes were searched for roles in epigenetic modification, identifying KANSL1. Genome-wide association studies were searched to identify genetic variants in KANSL1 associated with altered immune profile. Sensitivity to HDAC inhibition in cell lines with KANSL1 amplification/rearrangement was studied.
Expression of 196 genes was statistically significantly associated with survival, and expression levels correlated with copy number variations for 82 of them. Among these, 3 immune-response genes (HCP5, PSMB8, PSMB9) clustered together at epigenetically modified chromosome 6p21.3 and their expression was inversely correlated to epigenetic modification gene KANSL1. KANSL1 is amplified/rearranged in ovarian cancer, associated with lymphocyte profile, a biomarker for response to HDAC inhibition, and may drive expression of immune-response genes.
This study identifies 82 genes with prognostic relevance and genomic alteration in ovarian cancer. Among these, immune-response genes have correlated expression which is associated with 5-year survival. KANSL1 may be a master gene altering immune-response gene expression at 6p21.3 and drive response to HDAC inhibitors. Future research should investigate KANSL1 and determine whether targeting it alters the immune profile of ovarian cancer and improves survival, HDAC inhibition, and/or immunotherapy response.


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